molecular formula FNO B1213285 Nitrosyl fluoride CAS No. 7789-25-5

Nitrosyl fluoride

Cat. No.: B1213285
CAS No.: 7789-25-5
M. Wt: 49.005 g/mol
InChI Key: ZEIYBPGWHWECHV-UHFFFAOYSA-N
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Description

Nitrosyl fluoride, also known as this compound, is a useful research compound. Its molecular formula is FNO and its molecular weight is 49.005 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7789-25-5

Molecular Formula

FNO

Molecular Weight

49.005 g/mol

IUPAC Name

nitrosyl fluoride

InChI

InChI=1S/FNO/c1-2-3

InChI Key

ZEIYBPGWHWECHV-UHFFFAOYSA-N

SMILES

N(=O)F

Canonical SMILES

N(=O)F

Other CAS No.

7789-25-5

Synonyms

nitrosyl fluoride

Origin of Product

United States

Foundational & Exploratory

Introduction to Valence Shell Electron Pair Repulsion (VSEPR) Theory

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Geometry of Nitrosyl Fluoride (FNO) and the VSEPR Model

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model in chemistry used to predict the three-dimensional geometry of individual molecules.[1][2] The core premise of VSEPR theory is that the valence electron pairs surrounding a central atom repel each other and will adopt an arrangement that minimizes this repulsion, thereby determining the molecule's shape.[1] This theory considers both bonding pairs (electrons shared between two atoms) and non-bonding lone pairs. A key principle is that the repulsive forces are not equal; lone pair-lone pair repulsion is the strongest, followed by lone pair-bonding pair repulsion, and finally, bonding pair-bonding pair repulsion is the weakest.[1] This hierarchy of repulsion is crucial for accurately predicting deviations from idealized bond angles in many molecules.

VSEPR Analysis of this compound (FNO)

To determine the molecular geometry of this compound (FNO), a systematic approach based on VSEPR theory is employed, starting with its Lewis structure.

Lewis Structure of this compound
  • Identify the Central Atom: Nitrogen (N) is the central atom as it is the least electronegative compared to oxygen (O) and fluorine (F).[3]

  • Calculate Total Valence Electrons: The total number of valence electrons is the sum of the valence electrons of each atom:

    • Nitrogen (Group 15) contributes 5 electrons.

    • Oxygen (Group 16) contributes 6 electrons.

    • Fluorine (Group 17) contributes 7 electrons.

    • Total Valence Electrons = 5 + 6 + 7 = 18.[3]

  • Arrange Electrons and Form Bonds: A double bond is formed between nitrogen and oxygen, and a single bond is formed between nitrogen and fluorine. This arrangement satisfies the octet rule for all atoms and accounts for all 18 valence electrons. The resulting Lewis structure shows one non-bonding lone pair of electrons on the central nitrogen atom.[3][4]

Molecular Geometry Prediction
  • Electron Domains: The central nitrogen atom in FNO has three regions of electron density, also known as electron domains: one N-F single bond, one N=O double bond (which counts as a single domain in VSEPR theory), and one lone pair of electrons.[5]

  • Electron Geometry: With three electron domains, the VSEPR model predicts a trigonal planar arrangement to minimize repulsion, where the domains are ideally 120° apart.[5]

  • Molecular Geometry: The molecular geometry describes the arrangement of only the atoms. Since one of the three electron domains is a lone pair, the resulting molecular shape is bent (or V-shaped).[3][5][6] The lone pair on the nitrogen atom exerts a greater repulsive force than the bonding pairs, pushing the fluorine and oxygen atoms closer together.[1][4] This reduces the F-N-O bond angle from the ideal 120° of a perfect trigonal planar geometry.[4] Experimental data confirms this, showing a bond angle of approximately 110°.[5]

Quantitative Molecular Data

Experimental studies, primarily using microwave spectroscopy and gas-phase electron diffraction, have provided precise data on the bond lengths and bond angle of the FNO molecule. This data is summarized in the table below.

ParameterExperimental Value (Gas Phase)Reference
F-N-O Bond Angle 110.1°[7]
~111°[3]
N=O Bond Length 1.136 Å[7][8]
N-F Bond Length 1.512 Å[7][8]

Note: Bond lengths and angles can differ slightly in the solid state due to intermolecular interactions. For instance, the N-F bond is reported to be longer in the solid phase at 165.1(3) pm.[9]

Experimental Protocols for Structure Determination

The determination of the precise molecular geometry of a gaseous molecule like this compound relies on sophisticated spectroscopic techniques.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.

  • Principle: Molecules with a permanent dipole moment (like FNO) absorb microwave radiation at specific frequencies, causing them to transition to higher rotational energy levels.

  • Methodology:

    • A sample of gaseous FNO is introduced into a waveguide under low pressure.

    • Microwave radiation is swept across a range of frequencies.

    • A detector measures the absorption of radiation as a function of frequency, generating a rotational spectrum.

    • The frequencies of the absorption lines are used to calculate the molecule's moments of inertia.

    • From the moments of inertia of the primary molecule and its isotopically substituted variants (e.g., ¹⁸O¹⁴NF and ¹⁶O¹⁵NF), a set of simultaneous equations can be solved to yield highly precise bond lengths and bond angles.[8]

X-ray Crystallography

For determining the structure in the solid state, X-ray crystallography is the standard method.

  • Principle: This technique relies on the diffraction of X-rays by the ordered lattice of atoms in a single crystal.

  • Methodology:

    • This compound is cooled until it crystallizes (melting point: -166 °C).[6]

    • A suitable single crystal is selected and mounted on a diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The diffracted X-rays produce a pattern of spots of varying intensity.

    • The positions and intensities of these spots are analyzed to generate a three-dimensional electron density map of the unit cell, from which the positions of the atoms and thus the molecular structure can be determined.[8]

Visualizations

VSEPR Model of this compound (FNO)

FNO_VSEPR cluster_electron Electron Geometry: Trigonal Planar cluster_molecular Molecular Geometry: Bent A N X1 O A->X1  (double bond) X2 F A->X2  (single bond) E1 Lone Pair A->E1 N N O O N->O 1.136 Å F F N->F 1.512 Å caption Bond Angle ≈ 110°

Caption: VSEPR model illustrating the bent molecular geometry of this compound.

Experimental Workflow for Molecular Structure Determination

workflow cluster_gas Gas Phase Analysis cluster_solid Solid State Analysis prep_gas Prepare Gaseous Sample mw_spec Microwave Spectroscopy prep_gas->mw_spec mw_data Analyze Rotational Spectrum mw_spec->mw_data gas_struct Calculate Gas Phase Bond Lengths & Angles mw_data->gas_struct prep_solid Synthesize & Crystallize Compound xray X-Ray Diffraction prep_solid->xray xray_data Analyze Diffraction Pattern xray->xray_data solid_struct Determine Crystal Lattice & Molecular Structure xray_data->solid_struct

Caption: Workflow for determining molecular geometry in gas and solid phases.

References

In-Depth Technical Guide to the Physical Properties of Gaseous Nitrosyl Fluoride (FNO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of gaseous nitrosyl fluoride (FNO). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this highly reactive compound. This guide includes summarized quantitative data, detailed experimental protocols for property determination, and a workflow for the physical characterization of hazardous gases.

Molecular and Physical Properties

This compound is a colorless, highly reactive gas at standard conditions.[1] It is crucial to handle this compound with extreme caution due to its toxicity and corrosiveness.[2]

General and Spectroscopic Properties

The fundamental molecular and spectroscopic data for gaseous this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula FNO[3][4]
Molecular Weight 49.0045 g/mol [3][4]
Appearance Colorless gas[1]
Dipole Moment 1.81 D[5][6]
Ionization Energy 12.65 ± 0.05 eV[3]
Vibrational Frequencies ν1(N–O): 1844.03 cm⁻¹, ν2(bending): 521 cm⁻¹, ν3(N–F): 765.85 cm⁻¹[7]
Structural and Bonding Characteristics

The molecular geometry of this compound is bent, a consequence of the lone pair of electrons on the central nitrogen atom.[1][8] Key structural and bonding parameters are detailed in Table 2.

PropertyValueReference
Molecular Geometry Bent[1][8]
Point Group Cₛ[6]
N-O Bond Length 1.136 ± 0.003 Å[9]
N-F Bond Length 1.512 ± 0.005 Å[9]
O-N-F Bond Angle 110°5′ ± 10′[9]
Thermodynamic Properties

The thermodynamic properties of gaseous this compound are essential for understanding its stability and reactivity. These are summarized in Table 3.

PropertyValueReference
Standard Enthalpy of Formation (ΔfH°gas) -65.00 ± 2.00 kJ/mol at 298.15 K[5]
Standard Molar Entropy (S°gas, 1 bar) 248.57 J/mol·K at 298.15 K[3]
Molar Heat Capacity at Constant Pressure (Cp) 43.14 J/mol·K at 298.15 K[10]
Boiling Point -59.9 °C
Melting Point -132.5 °C

Experimental Protocols

The determination of the physical properties of a hazardous and corrosive gas like this compound requires specialized equipment and procedures. The following sections outline the methodologies for key experiments.

Synthesis of this compound

A common and convenient method for the laboratory-scale synthesis of this compound involves the reaction of nitrogen dioxide with potassium fluoride or cesium fluoride.[9]

Materials:

  • Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

  • Nitrogen dioxide (NO₂)

  • Pyrex glass or Monel reaction vessel

  • Vacuum line

  • Cold trap (liquid nitrogen)

Procedure:

  • The alkali metal fluoride is dried under vacuum at high temperature (e.g., 300 °C for 2 hours) and powdered.[9]

  • The dried fluoride is placed in the reaction vessel.

  • A known quantity of NO₂ is condensed into the vessel at -78 °C.[9]

  • The vessel is allowed to warm to room temperature, and the reaction proceeds. The reaction can be accelerated by heating.[9]

  • The volatile product, this compound, is then isolated and purified by fractional condensation using a cold trap.

Determination of Molecular Structure

2.2.1. Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of a molecule, from which bond lengths and angles can be derived.[9]

Experimental Setup:

  • A microwave spectrometer equipped with a Stark-modulated absorption cell.

  • A sample handling system capable of introducing a low pressure of FNO gas into the cell.

  • Isotopically substituted samples (e.g., ¹⁸O¹⁴NF, ¹⁶O¹⁵NF) are required for a complete structural determination.[9]

Methodology:

  • A low pressure of gaseous FNO is introduced into the absorption cell.

  • The microwave frequency is swept over a range to observe the rotational transitions.

  • The frequencies of the absorption lines are measured with high precision.

  • The process is repeated for the different isotopic species.[9]

  • The rotational constants (A, B, C) are determined from the analysis of the spectra.

  • The moments of inertia are calculated from the rotational constants, and from these, the molecular geometry (bond lengths and angles) is determined.[9]

2.2.2. Gas Electron Diffraction (GED)

Experimental Setup:

Methodology:

  • A high-energy beam of electrons is generated and directed into the diffraction chamber.

  • The electrons are scattered by the FNO molecules, creating a diffraction pattern of concentric rings.[12]

  • The diffraction pattern is recorded on the detector.

  • The recorded pattern is analyzed to obtain the molecular scattering intensity as a function of the scattering angle.

Determination of Thermodynamic Properties

2.3.1. Heat Capacity

The heat capacity of a gas can be determined using the Clément-Desormes method or by acoustic interferometry.[13][14]

Clément-Desormes Method (Modified): This method involves measuring the pressure changes during a near-adiabatic expansion of the gas.[13]

Experimental Setup:

  • A large vessel (carboy) with a stopper containing inlets and outlets for the gas.

  • A manometer to measure the pressure inside the vessel.

  • A system for introducing and removing the gas.

Methodology:

  • The vessel is filled with FNO gas at a pressure slightly above atmospheric pressure.

  • The initial pressure is recorded.

  • The gas is allowed to expand rapidly to atmospheric pressure by briefly opening a valve.

  • The valve is closed, and the gas is allowed to return to thermal equilibrium with the surroundings.

  • The final pressure is recorded.

  • The heat capacity ratio (γ = Cp/Cv) is calculated from the initial and final pressures. From this, the molar heat capacities can be determined.[13]

2.3.2. Enthalpy of Formation

The standard enthalpy of formation of gaseous FNO can be determined from reaction calorimetry or through quantum chemical calculations benchmarked against experimental data.

Determination of Dipole Moment

The dipole moment of a gaseous molecule can be determined by measuring the temperature dependence of its dielectric constant.

Experimental Setup:

  • A capacitance bridge to measure the capacitance of a cell.

  • A gas-phase dielectric constant cell that can be filled with the sample gas and whose temperature can be controlled.

  • A system for introducing the gas into the cell at a known pressure.

Methodology:

  • The capacitance of the empty cell is measured.

  • The cell is filled with gaseous FNO at a known pressure and temperature, and the capacitance is measured again.

  • The measurement is repeated at several different temperatures.

  • The molar polarization is calculated at each temperature.

  • A plot of molar polarization versus the inverse of the absolute temperature is constructed. The slope of this line is proportional to the square of the dipole moment.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a hazardous gas like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Physical Property Determination cluster_structure Molecular Structure cluster_thermo Thermodynamic Properties cluster_electro Electromagnetic Properties cluster_analysis Data Analysis and Modeling Synthesis Synthesis of FNO (e.g., NO2 + KF) Purification Purification (Fractional Condensation) Synthesis->Purification Microwave Microwave Spectroscopy Purification->Microwave Sample Introduction GED Gas Electron Diffraction Purification->GED Sample Introduction HeatCapacity Heat Capacity (e.g., Clément-Desormes) Purification->HeatCapacity Sample Introduction Enthalpy Enthalpy of Formation (Calorimetry/Calculation) Purification->Enthalpy Sample Introduction Dipole Dipole Moment (Dielectric Constant) Purification->Dipole Sample Introduction Spectroscopy IR/Raman Spectroscopy Purification->Spectroscopy Sample Introduction DataAnalysis Data Analysis and Property Calculation Microwave->DataAnalysis GED->DataAnalysis HeatCapacity->DataAnalysis Enthalpy->DataAnalysis Dipole->DataAnalysis Spectroscopy->DataAnalysis Modeling Computational Modeling (Quantum Chemistry) DataAnalysis->Modeling Comparison and Validation

Experimental Workflow for FNO Characterization

Signaling Pathways and Applications in Drug Development

Currently, there is limited direct evidence of specific signaling pathway modulation by gaseous this compound in a therapeutic context. Its high reactivity as a potent fluorinating and nitrosating agent suggests that its biological effects would likely be non-specific and cytotoxic, making it unsuitable for direct therapeutic applications.[1] However, its utility in drug development is primarily as a specialized reagent in organic synthesis for the introduction of fluorine atoms or nitroso groups into complex molecules. Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.

The reactivity of this compound can be generalized by the following reaction schemes:

G cluster_fluorination Fluorination Reactions cluster_nitrosation Nitrosation Reactions M Metal (M) MFn Metal Fluoride (MFn) M->MFn Fluorination NO_F n NO NOF_F n FNO NOF_F->M ROH Alcohol (ROH) RONO Alkyl Nitrite (RONO) ROH->RONO Nitrosation HF HF NOF_N FNO NOF_N->ROH

General Reactivity of this compound

Disclaimer: this compound is a hazardous substance and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. This guide is for informational purposes only and does not constitute a recommendation for its use without proper safety precautions.

References

A Technical Guide to Nitrosyl Fluoride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of nitrosyl fluoride (NOF), a reactive gas with significant applications in chemical synthesis. This document outlines its fundamental chemical properties, details common laboratory-scale synthesis protocols, and visualizes a general experimental workflow for its preparation.

Core Properties of this compound

This compound is a covalently bonded compound with the chemical formula NOF.[1] It is a colorless gas at standard conditions and is recognized for its high reactivity as a fluorinating and nitrating agent.[1]

PropertyValue
Chemical Formula NOF
Molar Mass 49.0045 g/mol [2]
Appearance Colorless gas[2]
Boiling Point -72.4 °C[1]
Melting Point -166 °C[1]

Synthesis of this compound: Experimental Protocols

The preparation of this compound can be achieved through several synthetic routes. Below are detailed methodologies for common laboratory preparations.

Method 1: Direct Fluorination of Nitric Oxide

This is a common and efficient method for producing this compound.[1] The reaction involves the direct combination of nitric oxide (NO) and fluorine (F₂).

Reaction:

2NO(g) + F₂(g) → 2NOF(g)

Experimental Protocol:

  • Gas Purification: Commercial nitric oxide is purified by passing it through a cold trap at approximately -110°C to remove any nitrogen dioxide impurities. Fluorine gas is passed through a tower of sodium fluoride to eliminate any hydrogen fluoride.

  • Reaction Setup: The reaction is typically carried out in a fluorothene reactor. The purified nitric oxide is condensed into the reactor, which is cooled with liquid nitrogen.

  • Reaction Execution: The liquid nitrogen bath is removed, allowing the nitric oxide to warm to just above its melting point. Purified fluorine is then slowly introduced into the reactor.

  • Product Collection: The resulting this compound is a colorless liquid at these temperatures. Any excess fluorine can be removed by freezing the product and evacuating the reactor. This method typically yields a product with high purity.[2]

Method 2: Reaction of Nitrogen Dioxide with an Alkali Fluoride

An alternative synthesis route involves the reaction of nitrogen dioxide (NO₂) with an alkali fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF).

Reaction:

2NO₂(g) + 2KF(s) → 2KNO₂(s) + F₂(g) ... followed by 2NO(g) + F₂(g) → 2NOF(g) (simplified overall: 2NO₂ + 2KF → 2KNO₂ + 2NOF)

Experimental Protocol:

  • Reactant Preparation: Anhydrous potassium fluoride or cesium fluoride is placed in a suitable reaction vessel (e.g., Pyrex or a pre-fluorinated metal vessel).

  • Reaction Initiation: Nitrogen dioxide is condensed into the vessel at low temperatures (e.g., -78°C) and then allowed to warm to room temperature.

  • Reaction Conditions: The reaction proceeds at room temperature, though it can be accelerated by heating to 90°C. The reaction time can vary from hours to days depending on the conditions and the particle size of the alkali fluoride.

  • Product Isolation: The volatile this compound is the primary gaseous product and can be isolated from the solid alkali nitrate byproduct.

Experimental Workflow for this compound Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound via the direct fluorination of nitric oxide.

NitrosylFluorideSynthesis cluster_purification Reactant Purification cluster_reaction Synthesis cluster_product Product Isolation NO_source Nitric Oxide (NO) Source cold_trap Cold Trap (-110°C) NO_source->cold_trap Remove NO2 F2_source Fluorine (F2) Source NaF_tower Sodium Fluoride Tower F2_source->NaF_tower Remove HF reactor Fluorothene Reactor (Cooled with Liquid N2) cold_trap->reactor Purified NO NaF_tower->reactor Purified F2 reaction Direct Fluorination: 2NO + F2 -> 2NOF reactor->reaction purification Vacuum Evacuation (Frozen Product) reaction->purification Crude Product product This compound (NOF) purification->product Pure NOF

Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable reagent in various chemical transformations. Its strong fluorinating and nitrating capabilities make it useful in the synthesis of a range of organic and inorganic compounds.[1] For instance, it can convert many metals to their corresponding fluorides and can be used to introduce the nitroso group into organic molecules.[1] Its high reactivity necessitates careful handling in inert atmosphere systems.

References

The Hydrolysis of Nitrosyl Fluoride: A Technical Guide to the Synthesis of Nitrous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nitrosyl fluoride is a colorless, highly reactive gas with significant applications as a fluorinating and nitrating agent in organic synthesis.[1][2] Its reaction with water provides a direct route to the formation of nitrous acid, a critical, albeit unstable, reagent in organic chemistry. The overall hydrolysis reaction is as follows:

FNO + H₂O → HNO₂ + HF [1]

The nitrous acid formed is in equilibrium and can subsequently disproportionate, particularly in acidic conditions, to form nitric acid and nitric oxide:

3 HNO₂ → HNO₃ + 2 NO + H₂O [1]

This guide details the essential experimental procedures for the synthesis of this compound, its subsequent hydrolysis to nitrous acid, and the analytical methods required to characterize the product mixture.

Synthesis of this compound (FNO)

Two primary methods for the synthesis of this compound are presented below. Both methods require specialized equipment and adherence to strict safety protocols due to the corrosive and toxic nature of the reagents.

Method 1: Direct Fluorination of Nitric Oxide

This method involves the direct reaction of nitric oxide (NO) gas with fluorine (F₂) gas.[3]

Experimental Protocol:

  • Apparatus: A reactor constructed from a fluorine-resistant material such as fluorothene is required. The system should be equipped with gas inlet lines for nitric oxide and fluorine, a cooling system (e.g., a liquid nitrogen bath), and a vacuum line. All tubing should be of a compatible material like copper.[3]

  • Procedure: a. The reactor is evacuated and cooled with liquid nitrogen.[3] b. Commercial nitric oxide is passed through a cold trap to remove impurities like nitrogen dioxide and then condensed into the cooled reactor.[3] c. The liquid nitrogen bath is removed, allowing the nitric oxide to warm to just above its melting point.[3] d. Fluorine gas is then slowly introduced into the reactor. The reaction is exothermic and may produce a flame upon initial contact.[3] e. The addition of fluorine is continued until the liquid in the reactor becomes colorless, indicating the completion of the reaction.[3] f. The resulting this compound is purified by freezing the product and evacuating any excess fluorine gas.[3]

  • Yield: This method can produce yields of over 90%.[3]

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight49.0045 g/mol [1]
Boiling Point-59.9 °C[2]
Melting Point-132.5 °C[2]
AppearanceColorless gas[1]
Density (liquid at bp)1.326 g/cm³[2]
Method 2: Reaction of Nitrogen Dioxide with an Alkali Metal Fluoride

This method provides an alternative synthesis route that avoids the direct handling of fluorine gas.[4]

Experimental Protocol:

  • Reagents: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) and nitrogen dioxide (NO₂).

  • Apparatus: A pre-fluorinated metal or Pyrex glass reaction vessel.

  • Procedure: a. The alkali metal fluoride is dried at 300°C for 2 hours and powdered under vacuum.[4] b. A measured amount of nitrogen dioxide is condensed into the reaction vessel containing the dried alkali metal fluoride at -78°C.[4] c. The vessel is allowed to warm to room temperature. The reaction proceeds over several days.[4] d. To increase the reaction rate, the vessel can be heated to 90°C for 2-5 hours.[4] e. The volatile this compound is then isolated from the solid alkali metal nitrate byproduct.[4]

  • Yield: Conversion rates of approximately 48% (based on NO₂) have been reported at 90°C.[4]

Hydrolysis of this compound

The reaction of this compound gas with water is rapid. A controlled experimental setup is crucial to manage the reaction and ensure the safe handling of the corrosive products.

Experimental Protocol:

  • Apparatus: A gas-liquid reaction vessel made of a material resistant to hydrofluoric acid (e.g., polytetrafluoroethylene - PTFE or another suitable polymer). The setup should include a gas inlet for FNO, a stirrer, and a temperature control system. The outlet gas should be passed through a scrubbing solution to neutralize any unreacted FNO and acidic gases.

  • Procedure: a. The reaction vessel is charged with a known volume of deionized water and cooled to the desired reaction temperature. b. A slow, controlled stream of this compound gas is bubbled through the stirred water. c. The reaction progress can be monitored by periodically taking aliquots of the aqueous solution for analysis. d. Upon completion, the resulting solution will contain nitrous acid and hydrofluoric acid.

Hydrolysis_Workflow cluster_synthesis FNO Synthesis cluster_hydrolysis Hydrolysis cluster_analysis Analysis FNO_Source This compound (FNO) Gas Reaction_Vessel Gas-Liquid Reactor (H₂O) FNO_Source->Reaction_Vessel Controlled Flow Product_Solution Aqueous Solution (HNO₂ + HF) Reaction_Vessel->Product_Solution Reaction Analysis Quantitative Analysis Product_Solution->Analysis Sampling

Figure 1: Experimental workflow for the hydrolysis of this compound.

Analysis of the Product Mixture

The quantitative analysis of the resulting mixture of nitrous acid and hydrofluoric acid presents a challenge due to the presence of two weak acids. A combination of analytical techniques is recommended.

Determination of Total Acid Content

The total acid concentration (HNO₂ + HF) can be determined by titration with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator or a pH meter to determine the equivalence point.

Quantification of Nitrous Acid

Nitrous acid (or nitrite) can be determined in the presence of fluoride using spectrophotometric methods. The Griess test, which involves the diazotization of sulfanilamide by nitrite in an acidic solution followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo dye, is a well-established method for nitrite quantification.[5]

Experimental Protocol (Griess Test Adaptation):

  • Reagents: Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).

  • Procedure: a. A small, accurately measured aliquot of the product solution is diluted to fall within the linear range of the assay. b. The diluted sample is mixed with the Griess reagent. c. After a specified time for color development, the absorbance of the solution is measured at the appropriate wavelength (typically around 540 nm) using a spectrophotometer. d. The concentration of nitrous acid is determined by comparing the absorbance to a calibration curve prepared with known concentrations of sodium nitrite.

Quantification of Hydrofluoric Acid

The concentration of hydrofluoric acid can be determined by subtracting the molar concentration of nitrous acid (determined in 4.2) from the total acid concentration (determined in 4.1). Alternatively, a fluoride ion-selective electrode (ISE) can be used for direct measurement of the fluoride ion concentration.[5]

Experimental Protocol (Fluoride ISE):

  • Apparatus: Fluoride ion-selective electrode and a reference electrode connected to a pH/ion meter.

  • Procedure: a. A total ionic strength adjustment buffer (TISAB) is added to the sample to maintain a constant ionic strength and to decomplex any fluoride ions that may have interacted with other species in solution. . The potential of the fluoride ISE in the sample is measured. c. The fluoride concentration is determined from a calibration curve prepared with standard fluoride solutions.

Safety and Handling

This compound and hydrofluoric acid are extremely hazardous materials and must be handled with appropriate safety precautions.

  • This compound: A toxic and corrosive gas that is a strong irritant to the skin, eyes, and mucous membranes.[6] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A safety data sheet (SDS) should be consulted before use.[7]

  • Hydrofluoric Acid: A highly corrosive and toxic acid that can cause severe burns upon contact with the skin, which may not be immediately painful. Inhalation of vapors can cause severe respiratory damage. Work with HF requires specialized PPE, including HF-resistant gloves, and an emergency response plan that includes the availability of calcium gluconate gel.

  • Waste Disposal: All waste materials should be neutralized and disposed of in accordance with institutional and local regulations.

Reaction_Pathway FNO This compound (FNO) HNO2 Nitrous Acid (HNO₂) FNO->HNO2 HF Hydrofluoric Acid (HF) FNO->HF H2O Water (H₂O) H2O->HNO2 H2O->HF Disproportionation Disproportionation HNO2->Disproportionation Disproportionation->H2O HNO3 Nitric Acid (HNO₃) Disproportionation->HNO3 NO Nitric Oxide (NO) Disproportionation->NO

Figure 2: Reaction pathway for the hydrolysis of this compound.

Conclusion

The hydrolysis of this compound presents a viable, albeit challenging, method for the production of nitrous acid. This guide provides a foundational understanding of the synthesis of the precursor, the hydrolysis reaction, and the necessary analytical techniques for product characterization. The successful and safe implementation of these procedures requires careful planning, specialized equipment, and a thorough understanding of the hazards involved. Further research is warranted to establish detailed kinetic and thermodynamic parameters for the hydrolysis reaction, which would enable more precise control and optimization of this synthetic route for various applications in research and development.

References

Early Synthesis Methods for Nitrosyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early synthesis methods for the discovery and preparation of nitrosyl fluoride (FNO). The document details the seminal works of Ruff and Stäuber, Moissan and Lebeau, and subsequent refined procedures, offering experimental protocols and quantitative data where available. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, providing both historical context and practical methodological insights into the synthesis of this important fluorinating and nitrosating agent.

Overview of Early Synthesis Approaches

The discovery of this compound in the early 20th century was a significant advancement in fluorine chemistry. The initial synthesis methods, while groundbreaking, were often complicated by the high reactivity of the reagents and products, which posed considerable challenges for the apparatus of the time. The primary early routes to this compound involved either the direct fluorination of nitric oxide or the reaction of a nitrosyl compound with a fluoride salt. These foundational methods paved the way for more refined and safer procedures developed in the mid-20th century.

Quantitative Data Summary

The following table summarizes the key quantitative data from the early this compound synthesis methods described in this guide.

MethodPrincipal InvestigatorsYearReactantsReaction TemperaturePressureYield
Reaction of AgF with NOClO. Ruff & J. Stäuber1905Silver fluoride (AgF), Nitrosyl chloride (NOCl)Elevated (specifics not detailed in available literature)Not specifiedNot specified
Direct Fluorination of NOH. Moissan & P. Lebeau1905Nitric oxide (NO), Fluorine (F₂)Room TemperatureNot specifiedNot specified
Vapor-Liquid Fluorination of NOA. V. Faloon & W. B. Kenna1951Nitric oxide (NO), Fluorine (F₂)Just above the melting point of NO (-163.6 °C)Atmospheric> 90%
From NOBF₄ and NaFG. Brauer (Ed.)1963Nitrosyl fluoroborate (NOBF₄), Sodium fluoride (NaF)350 °CVacuumHigh (not quantified)

Key Experimental Protocols

This section provides detailed methodologies for the pivotal early syntheses of this compound.

Ruff and Stäuber's Synthesis from Silver Fluoride and Nitrosyl Chloride (1905)

Otto Ruff and J. Stäuber reported one of the first syntheses of this compound in 1905.[1] Their method was based on the reaction of silver fluoride with nitrosyl chloride.

Reaction: AgF + NOCl → AgCl + FNO

Experimental Protocol: Detailed quantitative data and a precise experimental setup from the original 1905 publication are not readily available in modern searchable literature. However, the synthesis was known to be challenging due to the high reactivity of this compound with common laboratory materials of the era, such as glass and paraffin.[1] The reaction was conducted at an elevated temperature in a platinum apparatus to withstand the corrosive nature of the reagents and product.

Moissan and Lebeau's Direct Fluorination of Nitric Oxide (1905)

Contemporaneously, Henri Moissan and Paul Lebeau explored the direct reaction of nitric oxide with elemental fluorine.[1] This reaction is highly exothermic.[1] While they initially reported the formation of nitryl fluoride (FNO₂), subsequent work by Ruff in 1932 clarified that the primary product of this reaction is, in fact, this compound (FNO).[1]

Reaction: 2NO + F₂ → 2FNO

Experimental Protocol: Specific quantitative details from Moissan and Lebeau's 1905 paper are not available in the reviewed literature. The reaction was performed at room temperature and was noted for being highly energetic, sometimes resulting in a flame.[1] The challenges associated with controlling this vigorous reaction were significant at the time.

Faloon and Kenna's Vapor-Liquid Fluorination of Nitric Oxide (1951)

A more controlled and higher-yield method for the direct fluorination of nitric oxide was developed by A. V. Faloon and W. B. Kenna in 1951.[2] This procedure involves the reaction of fluorine gas with liquid nitric oxide.

Reaction: 2NO(l) + F₂(g) → 2FNO(g)

Experimental Protocol:

  • Apparatus: The reaction was carried out in a fluorothene reactor. All connecting lines were 3/8-in. copper tubing with brass flare Kerotest valves. A cold trap cooled with an isopentane-liquid nitrogen bath to 163 K (-110 °C) was used to purify the nitric oxide. A tower filled with sodium fluoride was used to remove any hydrogen fluoride from the fluorine gas stream.[2]

  • Procedure:

    • The system was evacuated.

    • Commercial nitric oxide was passed through the cold trap at 163 K to remove any nitrogen dioxide impurity and condensed into the fluorothene reactor, which was cooled with liquid nitrogen.[2]

    • The liquid nitrogen was removed from the reactor, and the nitric oxide was allowed to warm to just above its melting point (-163.6 °C).[2]

    • Fluorine gas was then passed through the sodium fluoride tower and bubbled through the liquid nitric oxide in the reactor.[2]

    • A small yellow flame was observed momentarily upon contact. The reaction was continued until the liquid product became colorless.[2]

    • The product was then frozen by cooling the reactor with liquid nitrogen and evacuated to remove any excess fluorine.[2]

  • Yield: Greater than 90%.[2]

  • Product Properties: The observed boiling range of the this compound was 213 to 214 K (-60.15 to -59.15 °C).[2]

Synthesis from Nitrosyl Fluoroborate and Sodium Fluoride (Brauer, 1963)

A common laboratory preparation method for this compound, detailed in "Handbook of Preparative Inorganic Chemistry" edited by Georg Brauer, involves the thermal decomposition of nitrosyl fluoroborate in the presence of sodium fluoride.

Reaction: NOBF₄ + NaF → FNO + NaBF₄

Experimental Protocol:

  • Apparatus: A nickel tube closed at one end served as the reaction vessel. The end of the tube extending out of the furnace was fitted with a water-cooling coil. The outlet of the nickel tube was connected to two quartz condensation traps cooled with liquid nitrogen. The apparatus also included a quartz spiral manometer and an air inlet protected by a P₂O₅ tube. The system was connected to a mercury diffusion pump.

  • Procedure:

    • The nickel tube was filled with pure nitrosyl fluoroborate and an excess of dry sodium fluoride.

    • The system was evacuated while the condensation traps were cooled with liquid nitrogen.

    • The nickel tube was heated to 350 °C.

    • The this compound product was collected in the liquid nitrogen-cooled traps.

  • Yield: This method is reported to give a high yield, although a specific percentage is not provided.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical relationships between the described early synthesis methods for this compound.

Early_FNO_Synthesis cluster_direct_fluorination Direct Fluorination cluster_metathesis Metathesis/Decomposition NO Nitric Oxide (NO) FNO This compound (FNO) NO->FNO Moissan & Lebeau (1905) Faloon & Kenna (1951) F2 Fluorine (F₂) F2->FNO Moissan & Lebeau (1905) Faloon & Kenna (1951) NOCl Nitrosyl Chloride (NOCl) NOCl->FNO Ruff & Stäuber (1905) AgF Silver Fluoride (AgF) AgF->FNO Ruff & Stäuber (1905) NOBF4 Nitrosyl Fluoroborate (NOBF₄) NOBF4->FNO Brauer (1963) NaF Sodium Fluoride (NaF) NaF->FNO Brauer (1963) Experimental_Workflow_Faloon_Kenna start Start evacuate Evacuate System start->evacuate purify_no Purify NO Gas (Cold Trap at 163 K) evacuate->purify_no condense_no Condense NO in Reactor (Liquid N₂) purify_no->condense_no warm_no Warm NO to just above MP condense_no->warm_no react Bubble F₂ through liquid NO warm_no->react purify_f2 Purify F₂ Gas (NaF Tower) purify_f2->react freeze_product Freeze Product (Liquid N₂) react->freeze_product evacuate_excess Evacuate Excess F₂ freeze_product->evacuate_excess end Collect FNO evacuate_excess->end

References

Spectroscopic Characterization of Nitrosyl Fluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies used for the characterization of nitrosyl fluoride (FNO). The information is presented to facilitate a deeper understanding of the molecular structure, bonding, and dynamics of this important chemical entity. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized.

Molecular Structure and Spectroscopy of this compound

This compound is a bent triatomic molecule. This geometry has important implications for its spectroscopic properties, particularly its rotational and vibrational spectra. Spectroscopic techniques are fundamental in determining the precise bond lengths, bond angles, and vibrational modes of the molecule.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a primary tool for probing the vibrational modes of this compound. As a non-linear molecule with three atoms, FNO has 3N-6 = 3 fundamental vibrational modes. These correspond to the N-O stretch, the N-F stretch, and the O-N-F bending motion.

Vibrational Frequencies

The fundamental vibrational frequencies for this compound and its common isotopes have been determined through gas-phase infrared absorption studies. These frequencies are crucial for understanding the bond strengths within the molecule.

Vibrational Mode Assignment 16O14NF (cm-1) 16O15NF (cm-1) 18O14NF (cm-1) 18O15NF (cm-1)
ν1N-O Stretch1844.03[1][2]181017951762
ν2O-N-F Bend521[1][2]518513510
ν3N-F Stretch765.85[1][2]761754750
Data for isotopic species other than 16O14NF are derived from Jones et al. (1967).[3][4][5]
Experimental Protocol: Gas-Phase Infrared Spectroscopy

A typical experimental setup for obtaining the gas-phase infrared spectrum of this compound involves the following steps:

  • Sample Preparation: this compound is synthesized, often by the reaction of nitric oxide with fluorine or the thermal decomposition of nitrosyl fluoborate.[6][7] The resulting gas is purified to remove any unreacted starting materials or byproducts.

  • Sample Cell: The purified FNO gas is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or CsI). The path length of the cell can be varied to optimize the absorption signal.

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used to record the spectrum. The instrument is purged with a dry, CO2-free gas to minimize atmospheric interference.

  • Data Acquisition: The infrared spectrum is recorded over a suitable spectral range, typically from 4000 to 400 cm-1, to encompass all fundamental vibrations and potential overtones or combination bands.

  • Data Analysis: The resulting spectrum is analyzed to identify the positions, intensities, and rotational-vibrational fine structure of the absorption bands corresponding to the different vibrational modes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Synthesis Synthesis of FNO Purification Purification Synthesis->Purification Gas_Cell Introduction into Gas Cell Purification->Gas_Cell Transfer of pure FNO gas FTIR FTIR Measurement Gas_Cell->FTIR Analysis Spectral Analysis FTIR->Analysis

Gas-Phase IR Spectroscopy Workflow for FNO

Rotational Spectroscopy

Rotational spectroscopy, typically in the microwave region, provides highly precise data on the moments of inertia of this compound. From this data, the molecular geometry (bond lengths and angles) can be accurately determined. Analysis of the rotational structure of infrared bands also yields rotational parameters.[8] this compound is observed to be a nearly prolate symmetric top molecule.[8][9]

Rotational Constants and Molecular Geometry

The following rotational constants and geometric parameters have been determined for this compound in its ground vibrational state:

Parameter Value Unit
2B″ (for ν1)0.7515[8]cm-1
2B″ (for ν3)0.7521[8]cm-1
R(N-O)1.13[3]Å
R(N-F)1.52[3]Å
α(O-N-F)110[3]degrees
Experimental Protocol: Microwave Spectroscopy
  • Sample Introduction: Gaseous this compound is introduced into a waveguide sample cell at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

  • Detection: The absorption of microwave radiation by the sample is detected as a function of frequency.

  • Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines corresponding to transitions between different rotational energy levels. The frequencies of these lines are used to determine the rotational constants of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR spectroscopy is a valuable tool for characterizing fluorine-containing compounds like this compound. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.

19F NMR Chemical Shift

The 19F NMR spectrum of liquid this compound shows a chemical shift that is unusually far downfield.

Parameter Value Reference Compound Temperature
19F Chemical Shift (δ)-479 ± 1[6]CCl3F (external)-70 ± 1 °C[6]

This large downfield shift is attributed to a significant paramagnetic contribution to the shielding of the fluorine nucleus, arising from the mixing of a low-lying excited electronic state with the ground state in the presence of the applied magnetic field.[6]

Experimental Protocol: 19F NMR Spectroscopy
  • Sample Preparation: this compound is condensed into a 5 mm Pyrex NMR sample tube at low temperature.[6]

  • Spectrometer: The NMR spectrum is recorded on a spectrometer operating at a suitable frequency for 19F nuclei (e.g., 56.4 Mc).[6]

  • Temperature Control: The temperature of the sample is maintained at a constant low value (e.g., -70 °C) to keep the this compound in the liquid state.[6]

  • Data Acquisition: Standard audio-frequency sideband techniques are used to measure the chemical shift relative to a reference compound.[6]

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_properties Derived Molecular Properties Vibrational Vibrational Spectroscopy (IR) Bond_Strengths Bond Strengths Vibrational->Bond_Strengths Rotational Rotational Spectroscopy (Microwave) Geometry Molecular Geometry (Bond Lengths & Angles) Rotational->Geometry NMR NMR Spectroscopy (19F) Electronic_Env Electronic Environment NMR->Electronic_Env

Relationship between Spectroscopic Data and Molecular Properties

Mass Spectrometry

Mass spectrometry of this compound provides information about its molecular weight and fragmentation patterns upon ionization.

Ionization and Appearance Energies
Ion Ionization/Appearance Energy (eV) Method
FNO+12.63 ± 0.03[10]Photoelectron Spectroscopy
FNO+12.66[10]Photoelectron Spectroscopy
NO+11.6 ± 0.2[10]Electron Ionization
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Gaseous this compound is introduced into the ion source of the mass spectrometer.

  • Ionization: The FNO molecules are ionized, typically by electron impact or photoionization.

  • Mass Analysis: The resulting ions (both the parent molecular ion and any fragment ions) are separated according to their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, yielding a mass spectrum.

Conclusion

The spectroscopic characterization of this compound through vibrational, rotational, NMR, and mass spectrometry provides a detailed picture of its molecular structure and chemical bonding. The data presented in this guide, obtained through the described experimental protocols, are fundamental for researchers and scientists working with this reactive compound. For professionals in drug development, a thorough understanding of the physicochemical properties of small molecules like this compound is essential for studies involving fluorinating agents and for the development of analytical methods for fluorinated pharmaceuticals.

References

Thermodynamic Properties of Nitrosyl Fluoride Gas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of nitrosyl fluoride (FNO) gas. The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research and development. This document details key thermodynamic parameters, the experimental methodologies used for their determination, and the relationships between molecular properties and thermodynamic functions.

Core Thermodynamic Properties

The fundamental thermodynamic properties of this compound gas at standard conditions are summarized in the tables below. These values are essential for chemical process design, reaction modeling, and safety analysis.

Enthalpy, Entropy, and Heat Capacity

Table 1: Standard Thermodynamic Properties of this compound (FNO) Gas at 298.15 K

PropertySymbolValueUnitsSource(s)
Standard Enthalpy of FormationΔfH°-65.69kJ/mol[NIST Chemistry WebBook]
-15.70kcal/mol[NIST Chemistry WebBook]
Standard Molar Entropy248.22J K⁻¹ mol⁻¹[NIST Computational Chemistry Comparison and Benchmark Database]
59.293cal/mol*K[NIST Chemistry WebBook]
Molar Heat Capacity (constant pressure)Cₚ°41.53J K⁻¹ mol⁻¹[NIST Computational Chemistry Comparison and Benchmark Database]
Integrated Heat Capacity (0 to 298.15 K)10.72kJ mol⁻¹[NIST Computational Chemistry Comparison and Benchmark Database]
Temperature Dependence of Heat Capacity

The heat capacity of this compound gas varies with temperature. This dependence can be accurately described by the Shomate Equation:

Cp°(t) = A + Bt + Ct² + D*t³ + E/t²

where:

  • t is the temperature in Kelvin divided by 1000.

  • Cp° is the heat capacity in J/(mol*K).

  • A, B, C, D, and E are empirically determined constants.

Table 2: Shomate Equation Parameters for this compound (FNO) Gas

Temperature Range (K)ABCDEFGH
298.15 - 100032.6214342.23497-28.494557.259868-0.135657-77.51027275.4059-65.68922
1000 - 600056.254721.109246-0.2282190.016019-3.709208-91.76809303.0237-65.68922

Source: NIST Chemistry WebBook[1][2]

These parameters can be used to calculate the heat capacity, enthalpy, and entropy of FNO gas at various temperatures.

Molecular and Spectroscopic Properties

The macroscopic thermodynamic properties of a substance are fundamentally linked to its molecular structure and behavior. For this compound, these have been extensively studied using spectroscopic techniques.

Vibrational Frequencies

This compound is a bent triatomic molecule and therefore has 3N-6 = 3 fundamental vibrational modes. These vibrations correspond to the N-O stretch, the N-F stretch, and the F-N-O bending motion.

Table 3: Fundamental Vibrational Frequencies of this compound (FNO) Gas

ModeSymmetryApproximate Type of ModeFrequency (cm⁻¹)Source(s)
ν₁A'N-O Stretch1844[NIST Computational Chemistry Comparison and Benchmark Database]
ν₂A'F-N-O Bend766[NIST Computational Chemistry Comparison and Benchmark Database]
ν₃A'N-F Stretch520[NIST Computational Chemistry Comparison and Benchmark Database]
Rotational Constants

The rotational constants of this compound have been determined with high precision from its microwave spectrum. These constants are inversely related to the moments of inertia of the molecule.

Table 4: Rotational Constants of this compound (FNO) Gas

Rotational ConstantValue (cm⁻¹)Source(s)
A3.17525[NIST Computational Chemistry Comparison and Benchmark Database]
B0.39507[NIST Computational Chemistry Comparison and Benchmark Database]
C0.35052[NIST Computational Chemistry Comparison and Benchmark Database]

Experimental Methodologies

The determination of the thermodynamic and spectroscopic properties of this compound relies on precise experimental techniques. Due to its reactive and toxic nature, handling of FNO requires specialized equipment and safety precautions.

Synthesis of this compound

This compound is a colorless, highly reactive gas. It can be synthesized through several methods, including the direct reaction of nitric oxide with fluorine or the reaction of nitrosyl chloride with silver fluoride. All preparations must be carried out in a moisture-free environment.

Gas-Phase Infrared Spectroscopy

Objective: To determine the vibrational frequencies of the FNO molecule.

Methodology:

  • Sample Preparation: A sample of pure this compound gas is introduced into a gas cell. The cell is typically made of a material resistant to FNO, such as Monel or stainless steel, with infrared-transparent windows (e.g., AgCl, KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument consists of a light source, an interferometer, a sample compartment containing the gas cell, and a detector.

  • Data Acquisition: An infrared beam is passed through the gas cell. The FNO molecules absorb radiation at specific frequencies corresponding to their vibrational modes. The transmitted light is then analyzed by the spectrometer to produce an interferogram.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared absorption spectrum, which shows absorbance as a function of wavenumber (cm⁻¹). The peaks in the spectrum correspond to the fundamental vibrational frequencies and their overtones and combination bands.

experimental_workflow_ir cluster_prep Sample Preparation cluster_measurement FTIR Measurement cluster_analysis Data Analysis synthesis FNO Synthesis purification Purification synthesis->purification gas_cell Introduction into Gas Cell purification->gas_cell ir_source IR Source interferometer Interferometer ir_source->interferometer sample Gas Cell (FNO) interferometer->sample detector Detector sample->detector interferogram Interferogram detector->interferogram fft Fourier Transform interferogram->fft spectrum IR Spectrum fft->spectrum peak_analysis Peak Analysis spectrum->peak_analysis frequencies Vibrational Frequencies peak_analysis->frequencies

Diagram 1: Experimental Workflow for Gas-Phase Infrared Spectroscopy of FNO.
Microwave Spectroscopy

Objective: To determine the rotational constants and molecular geometry of the FNO molecule.

Methodology:

  • Sample Introduction: A low-pressure sample of this compound gas is introduced into the sample cell of a microwave spectrometer.

  • Instrumentation: The spectrometer consists of a microwave source, a sample cell (waveguide), and a detector.

  • Data Acquisition: Microwaves are swept over a range of frequencies and passed through the gas sample. FNO molecules, having a permanent dipole moment, absorb microwave radiation at specific frequencies, causing transitions between rotational energy levels.

  • Data Analysis: The absorption spectrum is recorded, showing sharp lines corresponding to the rotational transitions. By assigning these spectral lines to specific quantum number transitions, the rotational constants (A, B, and C) can be precisely determined. These constants are then used to calculate the moments of inertia and, subsequently, the bond lengths and bond angle of the FNO molecule.

experimental_workflow_mw cluster_sample Sample Handling cluster_spectroscopy Microwave Measurement cluster_data Data Interpretation fno_source FNO Gas Source waveguide Introduction into Waveguide fno_source->waveguide mw_source Microwave Source sample_cell Sample Cell (Waveguide) mw_source->sample_cell detector Detector sample_cell->detector absorption_spectrum Absorption Spectrum detector->absorption_spectrum line_assignment Spectral Line Assignment absorption_spectrum->line_assignment rot_constants Rotational Constants line_assignment->rot_constants molecular_structure Molecular Structure rot_constants->molecular_structure

Diagram 2: Experimental Workflow for Microwave Spectroscopy of FNO.

Calculation of Thermodynamic Properties from Spectroscopic Data

The thermodynamic properties of an ideal gas can be calculated from its molecular properties using the principles of statistical mechanics. The vibrational frequencies and rotational constants obtained from spectroscopy are crucial inputs for these calculations.

thermo_calculation cluster_partition Partition Functions vib_freq Vibrational Frequencies (νᵢ) q_vib Vibrational (q_vib) vib_freq->q_vib rot_const Rotational Constants (A, B, C) q_rot Rotational (q_rot) rot_const->q_rot q_trans Translational (q_trans) q_total Total Partition Function (Q = q_trans * q_rot * q_vib * q_elec) q_trans->q_total q_rot->q_total q_vib->q_total q_elec Electronic (q_elec) q_elec->q_total enthalpy Enthalpy (H) q_total->enthalpy entropy Entropy (S) q_total->entropy heat_capacity Heat Capacity (C_v, C_p) q_total->heat_capacity gibbs Gibbs Free Energy (G) q_total->gibbs

Diagram 3: Relationship between Spectroscopic Data and Thermodynamic Properties.

The total partition function (Q) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions. From the total partition function and its temperature derivatives, all the macroscopic thermodynamic properties can be derived. This theoretical approach allows for the calculation of thermodynamic data at temperatures that may be difficult to access experimentally.

Conclusion

This guide provides a consolidated source of information on the thermodynamic properties of this compound gas. The presented data, obtained through rigorous experimental and computational methods, are vital for professionals working with this compound. The detailed methodologies and the illustration of the interplay between molecular spectroscopy and thermodynamics offer a deeper understanding of the physical chemistry of this compound.

References

Theoretical Investigations of the Nitrosyl Fluoride (FNO) Molecule: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl fluoride (FNO) is a reactive, bent triatomic molecule that has been the subject of numerous theoretical and experimental studies. Its simple structure belies a complex electronic environment that presents a valuable case study for computational chemistry methods. This in-depth technical guide provides a comprehensive overview of the theoretical studies of the FNO molecule, with a focus on its electronic structure, geometry, and vibrational frequencies. This document details the experimental protocols for both the synthesis of FNO for spectroscopic analysis and the computational methodologies used to model its properties. All quantitative data from prominent studies are summarized in structured tables for comparative analysis. Furthermore, key concepts and workflows are visualized using diagrams to facilitate a deeper understanding of the theoretical approaches to studying this molecule.

Introduction

This compound is a compound of significant interest due to its role as a powerful fluorinating and nitrating agent.[1] Understanding its fundamental molecular properties through theoretical and computational methods is crucial for predicting its reactivity and for the rational design of chemical processes. The molecule's bent geometry, a consequence of the lone pair of electrons on the nitrogen atom, makes it an excellent system for testing the accuracy of various computational models.[1] This guide will delve into the theoretical frameworks used to describe FNO, compare computational results with experimental data, and provide detailed methodologies for both theoretical and experimental investigations.

Molecular Structure and Bonding

This compound possesses a bent molecular geometry with C_s symmetry. The central nitrogen atom is bonded to both an oxygen and a fluorine atom. The presence of a lone pair of electrons on the nitrogen atom is responsible for the bent structure, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.[1]

Below is a diagram illustrating the molecular structure of this compound.

Figure 1: Molecular Structure of this compound (FNO).

Experimental Protocols

Synthesis of this compound for Spectroscopic Studies

The synthesis of this compound for spectroscopic analysis is typically achieved through the direct reaction of nitric oxide (NO) with fluorine (F₂).[1] Another common method involves the reaction of nitrogen dioxide (NO₂) with a suitable fluoride source, such as an alkali fluoride.[2]

Protocol for Synthesis via Nitric Oxide and Fluorine:

  • Reactant Preparation: High-purity nitric oxide and fluorine gases are required. The gases are typically handled in a vacuum line constructed from materials resistant to corrosive gases, such as stainless steel or Monel.

  • Reaction Setup: The reaction is carried out in a cooled reaction vessel to control the exothermicity of the reaction. The vessel is first evacuated to a high vacuum.

  • Gas Introduction: Nitric oxide and fluorine are introduced into the reaction vessel in a controlled manner, often in a stoichiometric ratio or with a slight excess of one reactant. The reaction proceeds as follows: 2NO + F₂ → 2FNO

  • Product Collection: The product, this compound, is a gas at room temperature and can be collected by condensation in a cold trap cooled with liquid nitrogen.

  • Purification: The collected FNO can be purified by fractional distillation to remove any unreacted starting materials or byproducts. The purity of the sample is typically verified using infrared or mass spectrometry.[2]

Spectroscopic Characterization

3.2.1. Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules, which in turn allows for the precise determination of molecular geometry.

Experimental Setup:

A typical microwave spectrometer consists of a microwave source (e.g., a klystron or a Gunn diode), a sample cell, a detector, and a vacuum system. The gaseous FNO sample is introduced into the sample cell at low pressure. The microwave radiation is swept through a range of frequencies, and the absorption of radiation by the sample is detected. The resulting spectrum consists of a series of sharp lines corresponding to the rotational transitions of the molecule. By analyzing the frequencies of these transitions, the rotational constants (A, B, and C) can be determined.

3.2.2. Infrared Spectroscopy

Infrared (IR) spectroscopy is used to probe the vibrational modes of a molecule. Each vibrational mode corresponds to a specific frequency of IR radiation that the molecule can absorb.

Experimental Setup:

An IR spectrometer (e.g., a Fourier Transform Infrared (FTIR) spectrometer) is used to record the spectrum. The gaseous FNO sample is contained in a gas cell with windows that are transparent to IR radiation (e.g., KBr or AgCl). The IR radiation is passed through the sample, and the transmitted radiation is detected. The resulting spectrum shows absorption bands at frequencies corresponding to the vibrational modes of the FNO molecule.

Theoretical Protocols

Theoretical studies of this compound typically employ ab initio and Density Functional Theory (DFT) methods to calculate its electronic structure, geometry, vibrational frequencies, and other properties.

General Computational Workflow

The following diagram illustrates a typical workflow for a computational chemistry study of a molecule like FNO.

G cluster_0 Computational Study Workflow A Define Molecular System (FNO) B Choose Theoretical Method (e.g., DFT, CCSD(T)) A->B C Select Basis Set (e.g., cc-pVTZ) B->C D Perform Geometry Optimization C->D E Calculate Vibrational Frequencies D->E F Calculate Other Properties (e.g., Electronic Structure, Spectroscopic Constants) E->F G Analyze Results and Compare with Experiment F->G

Figure 2: Workflow for a typical computational chemistry study.
Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameters. Common ab initio methods used for studying FNO include:

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a good starting point for more advanced calculations. It approximates the many-electron wavefunction as a single Slater determinant.

  • Møller-Plesset (MP) Perturbation Theory: This method improves upon the HF theory by including electron correlation effects. MP2 is a commonly used level of theory.

  • Coupled Cluster (CC) Theory: Coupled cluster methods, such as CCSD(T), are highly accurate methods for calculating molecular properties and are often considered the "gold standard" in computational chemistry.[3]

A high-level ab initio method that has been successfully applied to FNO is the internally contracted multireference configuration interaction with single and double excitations and a perturbative treatment of triple excitations (icMRCI-F12). This method is particularly well-suited for describing the electronic states of the molecule.[3]

Density Functional Theory (DFT)

DFT is a widely used computational method that relates the electronic energy of a system to its electron density. The choice of the exchange-correlation functional is critical in DFT calculations.

Protocol for a DFT Calculation of FNO:

  • Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used.

  • Functional and Basis Set Selection: A suitable exchange-correlation functional (e.g., B3LYP, M06-2X) and a basis set (e.g., cc-pVTZ, aug-cc-pVTZ) are chosen. The choice depends on the desired accuracy and the computational cost. The "Best Practice DFT Protocols" provide guidance on selecting appropriate combinations.[4][5][6][7]

  • Input File Preparation: An input file is created that specifies the atomic coordinates of FNO, the chosen theoretical method, basis set, and the type of calculation to be performed (e.g., geometry optimization, frequency calculation).

  • Execution of the Calculation: The calculation is run on a computer or a high-performance computing cluster.

  • Analysis of the Output: The output file contains the calculated properties, such as the optimized geometry, vibrational frequencies, and electronic energies. These results are then analyzed and compared with experimental data.

The following diagram illustrates the relationship between theoretical calculations and experimental validation.

G cluster_0 Theory-Experiment Interplay Theory Theoretical Calculations (DFT, Ab Initio) Prediction Prediction of Molecular Properties (Geometry, Frequencies) Theory->Prediction Experiment Experimental Measurements (Microwave, IR Spectroscopy) Validation Validation and Refinement of Theoretical Models Experiment->Validation Prediction->Validation Comparison Validation->Theory Feedback

Figure 3: Relationship between theoretical calculations and experimental validation.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the this compound molecule from various theoretical and experimental studies.

Molecular Geometry
ParameterExperimental ValueTheoretical MethodCalculated ValueReference
r(N-O) (Å) 1.136icMRCI-F12/cc-pVQZ-F121.131[3]
CCSD(T)/cc-pVTZ1.139[3]
r(N-F) (Å) 1.512icMRCI-F12/cc-pVQZ-F121.519[3]
CCSD(T)/cc-pVTZ1.503[3]
∠(F-N-O) (°) 110.1icMRCI-F12/cc-pVQZ-F12110.0[3]
CCSD(T)/cc-pVTZ110.7[3]

Table 1: Comparison of Experimental and Theoretical Geometries of FNO.

Vibrational Frequencies
ModeDescriptionExperimental Value (cm⁻¹)Theoretical MethodCalculated Value (cm⁻¹)Reference
ν₁ N-O stretch1844icMRCI-F12/cc-pVQZ-F121878[3]
CCSD(T)/cc-pVTZ1880[3]
ν₂ F-N-O bend766icMRCI-F12/cc-pVQZ-F12802[3]
CCSD(T)/cc-pVTZ771[3]
ν₃ N-F stretch521icMRCI-F12/cc-pVQZ-F12521[3]
CCSD(T)/cc-pVTZ525[3]

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies of FNO.

Rotational Constants
ConstantExperimental Value (MHz)Theoretical MethodCalculated Value (MHz)Reference
A 95189.77icMRCI-F12/cc-pVQZ-F1294405[3]
B 11844.12icMRCI-F12/cc-pVQZ-F1211681[3]
C 10508.31icMRCI-F12/cc-pVQZ-F1210370[3]

Table 3: Comparison of Experimental and Theoretical Rotational Constants of FNO.

Conclusion

The theoretical study of this compound provides valuable insights into its molecular structure, bonding, and spectroscopic properties. High-level ab initio methods, such as CCSD(T) and icMRCI-F12, as well as carefully chosen DFT methods, can accurately predict the geometry and vibrational frequencies of FNO, showing excellent agreement with experimental data. This guide has outlined the key experimental and theoretical protocols for investigating FNO, providing a framework for future research in this area. The comparative data presented herein demonstrates the power of modern computational chemistry to complement and interpret experimental findings, leading to a more profound understanding of the fundamental properties of molecules. This knowledge is essential for applications in fields ranging from fundamental chemical physics to the development of new synthetic methodologies.

References

The Genesis of Nitrogen Oxyfluorides: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of key nitrogen oxyfluoride compounds: nitrosyl fluoride (NOF), nitryl fluoride (NO₂F), and trifluoramine oxide (F₃NO). These highly reactive molecules have been subjects of scientific curiosity and challenge since their initial syntheses in the early 20th century. This document details the seminal experimental protocols that led to their isolation and characterization, presenting a comparative analysis of their physicochemical properties through clearly structured data tables. Furthermore, this guide illustrates the evolution of synthetic methodologies for these compounds, providing a visual representation of the scientific progress in this specialized field of inorganic chemistry. This in-depth exploration serves as a valuable resource for researchers interested in the fundamental chemistry of nitrogen oxyfluorides and their potential applications.

Introduction

The nitrogen oxyfluorides are a class of inorganic compounds containing nitrogen, oxygen, and fluorine. Characterized by their high reactivity and strong oxidizing properties, these molecules have posed significant challenges to chemists since their discovery. The exploration of these compounds has not only expanded our understanding of chemical bonding and reactivity but has also paved the way for the development of new synthetic reagents. This whitepaper focuses on three pivotal nitrogen oxyfluorides: this compound (NOF), nitryl fluoride (NO₂F), and trifluoramine oxide (F₃NO). We will trace their historical journey from initial discovery to the development of more refined synthetic approaches, providing detailed experimental methodologies and a comprehensive summary of their properties.

This compound (NOF)

Discovery and History

The earliest report of this compound (FNO) synthesis is attributed to Otto Ruff and K. Stäuber in 1905. They prepared FNO by reacting silver fluoride with nitrosyl chloride.[1] However, a more direct and commonly cited synthesis was later developed. In 1932, Ruff and his colleagues demonstrated that the primary product of the reaction between nitric oxide (NO) and elemental fluorine (F₂) was indeed this compound, clarifying earlier observations by Moissan.[1] This direct combination remains a fundamental method for NOF production.

Physicochemical Properties

This compound is a colorless gas with a bent molecular structure.[2] It is a highly reactive fluorinating and nitrosating agent.[2][3] A summary of its key physical properties is presented in Table 1.

PropertyValueReference(s)
Molar Mass49.0045 g/mol [2]
Melting Point-132.5 °C[4]
Boiling Point-59.9 °C[4]
Density (liquid at bp)1.326 g/cm³[4]
Density (solid)1.719 g/cm³[4]
N-O Bond Length1.13 Å
N-F Bond Length1.52 Å
O-N-F Bond Angle115°

Table 1: Physical Properties of this compound (NOF)

Experimental Protocols

This method provides a relatively clean and high-yield synthesis of this compound.[1]

Materials:

  • Commercial nitric oxide (NO)

  • Elemental fluorine (F₂)

  • Fluorothene reactor

  • Cold trap with an isopentane-liquid nitrogen bath (-163 °K)

  • Sodium fluoride (NaF) tower

  • Vacuum-pressure gauges with bronze Bourdon tubes

Procedure:

  • The apparatus is assembled as shown in the diagram below. The system is thoroughly evacuated.

  • Commercial nitric oxide is passed through the cold trap cooled to 163 °K to remove any nitrogen dioxide impurity.

  • The purified nitric oxide is then condensed into the fluorothene reactor, which is cooled with liquid nitrogen.

  • The liquid nitrogen bath is removed, and the nitric oxide is allowed to warm to just above its melting point.

  • Fluorine gas is passed through a tower of sodium fluoride to remove any hydrogen fluoride.

  • The purified fluorine is then introduced into the reactor to react with the liquid nitric oxide. A small yellow flame may be observed upon initial contact.

  • The fluorination is continued, with the liquid in the reactor becoming progressively lighter in color until a colorless product is obtained.

  • The product is then frozen by cooling the reactor with liquid nitrogen, and any excess fluorine is removed by evacuation.

  • The resulting this compound can be obtained in yields greater than 90%.[1]

experimental_workflow_NOF cluster_purification Reactant Purification cluster_reaction Reaction cluster_product_isolation Product Isolation NO_gas Commercial NO Gas cold_trap Cold Trap (-163 K) NO_gas->cold_trap Remove NO₂ F2_gas F₂ Gas NaF_tower NaF Tower F2_gas->NaF_tower Remove HF purified_NO Purified NO cold_trap->purified_NO purified_F2 Purified F₂ NaF_tower->purified_F2 reactor Fluorothene Reactor (cooled with liquid N₂) purified_NO->reactor Condense reaction_step React liquid NO with gaseous F₂ purified_F2->reaction_step reactor->reaction_step Warm to > m.p. freeze_product Freeze Product (liquid N₂) reaction_step->freeze_product evacuate Evacuate freeze_product->evacuate Remove excess F₂ final_product This compound (NOF) (>90% yield) evacuate->final_product

Nitryl Fluoride (NO₂F)

Discovery and History

The first synthesis of nitryl fluoride (NO₂F) was reported by Henri Moissan and Paul Lebeau in 1905.[5][6] They achieved this by the direct fluorination of nitrogen dioxide (NO₂).[5][6] This reaction is known to be highly exothermic and can lead to the formation of impure products.[5] An alternative and simpler method that avoids the use of elemental fluorine involves the reaction of nitrogen dioxide with cobalt(III) fluoride (CoF₃), which was developed later.[5][7]

Physicochemical Properties

Nitryl fluoride is a colorless gas and a potent oxidizing and fluorinating agent.[6] It has a planar molecular structure.[6] Key physical properties are summarized in Table 2.

PropertyValueReference(s)
Molar Mass65.003 g/mol [6]
Melting Point-166 °C[6]
Boiling Point-72 °C[6]
N-F Bond Length135 pm[6]
O-N-O Bond Angle~136°
Standard Heat of Formation (ΔHf°)-19 ± 2 kcal/mol[6]
N-F Bond Dissociation Energy46.0 kcal/mol[6]

Table 2: Physical Properties of Nitryl Fluoride (NO₂F)

Experimental Protocols

This method offers a more controlled synthesis of nitryl fluoride compared to direct fluorination.[7]

Materials:

  • Nitrogen dioxide (N₂O₄)

  • Cobalt(III) fluoride (CoF₃)

  • Stirred Monel reactor

  • Liquid nitrogen-cooled traps

  • Copper distillation flask and receiver

Procedure:

  • A stirred bed of cobalt(III) fluoride (9 moles) is placed in a Monel reactor and heated to 300 °C.

  • Nitrogen dioxide (40 g, 0.85 mole) is passed over the stirred CoF₃ bed over a period of 30 minutes.

  • The crude nitryl fluoride product (approximately 50 g, 0.77 mole) is collected in traps cooled with liquid nitrogen. The yield of the crude product is about 89.5% based on the N₂O₄ used.[7]

  • The crude product is then purified by distillation from a copper flask held at -60 to -65 °C.

  • The purified nitryl fluoride is collected in a copper receiver maintained at -78 °C.

  • The cobalt difluoride (CoF₂) formed in the reactor can be regenerated to cobalt trifluoride by treatment with fluorine at 300 °C.[7]

Trifluoramine Oxide (F₃NO)

Discovery and History

Trifluoramine oxide (F₃NO), also known as nitrogen trifluoride oxide, was first synthesized and characterized in 1966 by two independent research groups.[5][7] One method involved subjecting a mixture of nitrogen trifluoride (NF₃) and oxygen to an electric discharge.[5][7] Another approach, though less efficient, involved the reaction of noble metal fluorides like IrF₆ or PtF₆ with nitric oxide.[7] The discovery of this compound was a significant advancement in the chemistry of high-oxidation-state nitrogen compounds.

Physicochemical Properties

Trifluoramine oxide is a colorless gas with strong fluorinating properties.[5] It possesses a C₃ᵥ symmetry with a nearly tetrahedral geometry.[5] A summary of its physical properties is provided in Table 3.

PropertyValueReference(s)
Molar Mass87.001 g/mol [5]
Melting Point-161 °C[5]
Boiling Point-87.5 °C[5]
N-O Bond Length1.158 Å[5]
N-F Bond Length1.431 Å[5]
F-N-F Bond Angle101°[5]
O-N-F Bond Angle117°[5]
Dipole Moment0.0390 D[5]
Heat of Vaporization3.85 kcal/mol[5]
¹⁹F NMR (triplet)-363 ppm (JNF = 136 Hz)[5]
IR N-O Stretch1687 cm⁻¹[5]
IR N-F Stretch (symmetric)743 cm⁻¹[5]
IR N-F Stretch (asymmetric)887 cm⁻¹[5]

Table 3: Physical Properties of Trifluoramine Oxide (F₃NO)

Experimental Protocols

This method was one of the original approaches to synthesizing trifluoramine oxide.[5][7]

Materials:

  • Nitrogen trifluoride (NF₃)

  • Oxygen (O₂)

  • Electric discharge apparatus

  • Distillation setup

  • Potassium hydroxide (KOH) solution

Procedure:

  • A mixture of nitrogen trifluoride and oxygen is passed through an electric discharge.

  • The product mixture, which includes F₃NO along with other fluorinated and oxygenated species, is collected.

  • The trifluoramine oxide is separated from the byproducts by distillation.

  • Further purification is achieved by treating the distilled product with a potassium hydroxide solution, which reacts with and removes acidic impurities.[5][7]

Conclusion

The discovery and synthesis of nitrogen oxyfluorides represent significant milestones in inorganic chemistry. The pioneering work of chemists in the early 20th century laid the foundation for our understanding of these highly reactive and challenging compounds. From the direct fluorination methods that first yielded nitrosyl and nitryl fluoride to the more controlled and varied synthetic strategies developed for trifluoramine oxide, the journey of these compounds illustrates the continuous evolution of synthetic chemistry. The detailed experimental protocols and comprehensive physicochemical data presented in this guide offer a valuable resource for researchers, providing both historical context and practical information. As our synthetic capabilities continue to advance, the unique properties of nitrogen oxyfluorides may yet find novel applications in various scientific and technological fields.

References

Methodological & Application

Application Notes and Protocols: Nitrosyl Fluoride as a Fluorinating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl fluoride (FNO), a colorless and highly reactive gas, serves as a potent fluorinating and nitrating agent in organic synthesis.[1] Its utility stems from its ability to efficiently introduce fluorine into organic molecules under specific conditions, a transformation of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a fluorinating agent.

Physicochemical Properties:

  • Molecular Formula: FNO[3]

  • Molecular Weight: 49.00 g/mol [3]

  • Appearance: Colorless gas, can appear bluish due to impurities.[1][3]

  • Boiling Point: -59.9 °C (-75.8 °F; 213.2 K)[3]

  • Melting Point: -132.5 °C (-206.5 °F; 140.7 K)[3]

  • Reactivity: Reacts vigorously with water to form nitrous acid and hydrofluoric acid.[1][3] It is a powerful oxidizing agent and can convert many metals to their fluorides.[1][4]

CAUTION: this compound is highly toxic, corrosive, and irritating to the skin, eyes, and mucous membranes.[3][5][6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[7]

Synthesis of this compound

This compound can be prepared by several methods. The choice of method may depend on the available starting materials and the required scale.

Synthesis via Direct Fluorination of Nitric Oxide

This method involves the direct reaction of gaseous fluorine with nitric oxide.[8][9] It produces a high-purity product with yields often exceeding 90%.[8]

  • Reaction: 2NO + F₂ → 2NOF[10]

Synthesis from Nitrosyl Sulphuric Acid and HF

A practical and high-yield method involves the reaction of nitrosyl sulphuric acid with hydrofluoric acid in the liquid phase.[11]

  • Reaction: HNSO₅ + HF → FNO + H₂SO₄

Other Preparative Methods

Other routes to this compound include the reaction of nitrosyl chloride (NOCl) with silver fluoride (AgF) or the direct reaction of nitric oxide and fluorine.[11][12]

G FNO_Product This compound (FNO)

Applications in Organic Fluorination

This compound is a versatile reagent for several types of fluorination reactions.

Fluorodediazoniation of Primary Aromatic Amines

One of the most significant applications of FNO is in the preparation of aryl fluorides from primary aromatic amines.[2][11] This reaction, a variation of the Balz-Schiemann reaction, proceeds via the formation of an aryl diazonium fluoride intermediate, which then thermally decomposes to the corresponding aryl fluoride.[11][13] This method avoids the isolation of potentially unstable diazonium salts.[2]

G amine Aromatic Amine (Ar-NH₂) diazonium Aryl Diazonium Fluoride (Ar-N₂⁺F⁻) amine->diazonium fno This compound (FNO) fno->diazonium Diazotization heat Δ (Heat) diazonium->heat products Aryl Fluoride (Ar-F) + Nitrogen (N₂) heat->products Decomposition

Table 1: Fluorodediazoniation of Aromatic Amines with FNO

Aromatic Amine SubstrateProductYield (%)Reference
AnilineFluorobenzeneReported as effective[2]
4-Isopropylaniline1-Fluoro-4-isopropylbenzeneGood[2]
3-Aminophenol3-FluorophenolGood[2]

Protocol 3.1.1: General Procedure for Fluorodediazoniation

WARNING: This reaction involves highly toxic and corrosive substances (FNO, HF). Perform in a specialized apparatus (e.g., Monel or stainless steel) within a fume hood.[2]

  • Apparatus: A 1-L, 2-necked Monel metal or stainless steel flask equipped with a mechanical stirrer and a gas inlet/outlet connected to a suitable trapping system.

  • Reaction Setup: Cool the flask in an ice bath. To the purified aromatic amine (1 mol), slowly add anhydrous hydrogen fluoride (approx. 20 mol) with stirring. Maintain the temperature at 0 °C.

  • Diazotization: Introduce gaseous this compound (FNO) or a solution of FNO in HF (e.g., NOF·3.8HF) slowly into the stirred amine-HF solution.[2] Alternatively, sodium nitrite (1.2 mol) can be added in small portions over 1 hour.[2]

  • Decomposition: After the addition is complete, remove the ice bath. Connect the flask to a reflux condenser cooled with ice.[2] Gently warm the reaction mixture using a water bath until the evolution of nitrogen gas (N₂) ceases.

  • Work-up: Cool the reaction mixture. Carefully pour the contents onto crushed ice. The aryl fluoride product, which is often insoluble in water, can be separated. Further purification can be achieved by distillation or chromatography.

Fluorination of Alkenes

This compound adds across the double bond of alkenes to form vicinal fluoro-nitroso alkanes. These adducts can be further converted to other functional groups, such as α-fluoro ketones.[14][15]

Table 2: Addition of FNO to Alkenes

Alkene SubstrateIntermediate ProductFinal Product (example)ConditionsReference
Steroid enesVicinal fluoro-nitroso steroidΔ⁵-4-keto steroidsLow temperature[14]
Fluoro-olefinsPolyfluoro-nitroso-alkanesPerfluoro-ketoximesVaries[15]

Protocol 3.2.1: General Procedure for Fluorination of Alkenes

  • Apparatus: A three-necked flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a drying tube.

  • Reaction Setup: Dissolve the alkene substrate in a suitable inert solvent (e.g., CH₂Cl₂, CHCl₃) and cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Addition: Bubble gaseous this compound through the stirred solution. The reaction is often rapid and can be monitored by the disappearance of the starting material (TLC, GC) or by a color change.

  • Work-up: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove excess FNO. The solvent can be removed under reduced pressure. The resulting crude product (vicinal fluoro-nitroso alkane) is often used directly in subsequent steps without extensive purification.

Fluorination of Aliphatic Halocarbons

This compound can be used to replace non-fluorine halogens (e.g., Cl, Br) with fluorine in aliphatic halocarbons, particularly in the gas phase at elevated temperatures.[12] This process is a metathetical exchange reaction.

Table 3: Gas-Phase Fluorination of Halocarbons with FNO

SubstrateProductTemperature Range (°C)Molar Ratio (FNO:Substrate)Reference
Halogenated lower alkanesMore highly fluorinated alkanes250 - 6500.3:1 to 4:1[12]
Chloro-hydrocarbonsChloro-fluoro-hydrocarbons325 - 6250.3:1 to 4:1[12]

Protocol 3.3.1: General Procedure for Gas-Phase Fluorination

  • Apparatus: A tubular reactor (e.g., made of Monel or nickel) mounted inside a furnace. The system should include mass flow controllers for metering the gaseous reactants and a downstream trapping system for product collection and scrubbing of unreacted reagents.

  • Procedure: Heat the reactor to the target temperature (250-650 °C).[12]

  • Introduce the gaseous aliphatic halocarbon starting material and gaseous this compound (or its HF complex) into the reactor at a controlled molar ratio (e.g., 0.3:1 to 4:1 moles of FNO per atom of halogen to be replaced).[12]

  • The reaction products exiting the reactor are cooled and passed through a series of traps to condense the fluorinated products and scrub acidic byproducts.

  • The collected organic phase is then subjected to fractional distillation to isolate the desired fluorinated compounds.

Experimental Workflow and Safety

General Experimental Workflow

The workflow for a typical fluorination reaction using FNO involves careful planning and execution due to the hazardous nature of the reagent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Risk Assessment & PPE Selection B 2. Apparatus Setup (Inert materials, Fume Hood) A->B C 3. Reagent Preparation (Substrate, Solvent) B->C D 4. Cool Reaction Vessel (e.g., -78°C to 0°C) C->D E 5. Introduce FNO Gas (Slowly, with stirring) D->E F 6. Monitor Reaction (TLC, GC, NMR) E->F G 7. Quench/Purge Excess FNO (Inert gas stream) F->G H 8. Isolation (Extraction, Distillation) G->H I 9. Purification (Chromatography) H->I J 10. Characterization (NMR, MS, IR) I->J

Safety and Handling
  • Toxicity: this compound is a strong irritant to the skin, eyes, and mucous membranes.[6] Inhalation can cause toxic pneumonitis (inflammation of the lungs).[6] Always handle in a high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat.[5] A self-contained breathing apparatus (SCBA) should be available for emergencies.

  • Material Compatibility: FNO is highly corrosive. Use apparatus made of resistant materials such as stainless steel, Monel, nickel, or fluoropolymers (e.g., Teflon, Fluorothene).[8] It reacts vigorously with glass and quartz, especially in the presence of moisture.[3]

  • Storage: Store in a cool, dry, well-ventilated area in approved cylinders or containers made of resistant materials. Keep away from water and organic materials.[7]

  • Spills and Disposal: In case of a leak, evacuate the area immediately.[7] Neutralize small spills with an appropriate agent. Dispose of waste in accordance with local, state, and federal regulations. Prevent discharge into the environment.[5]

This document is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to all institutional and governmental safety protocols.

References

Application Notes and Protocols for Nitrosyl Fluoride in the Nitration of Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl fluoride (FNO) is a reactive, gaseous inorganic compound with increasing applications in organic synthesis, particularly as a potent nitrating agent. Its ability to introduce a nitro group (-NO₂) onto various organic substrates makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. These application notes provide a comprehensive overview of the use of this compound for the nitration of organic compounds, including detailed experimental protocols, quantitative data, and mechanistic insights.

This compound offers several advantages over traditional nitrating agents, such as mixed acid (a combination of nitric and sulfuric acids). Reactions with FNO can often be performed under milder conditions and may exhibit different regioselectivity. The primary active species in these reactions is the nitronium ion (NO₂⁺), which is a powerful electrophile.[1][2][3] this compound can generate the nitronium ion, particularly when used in conjunction with a Lewis acid.[4]

Applications in Organic Nitration

This compound is a versatile reagent for the nitration of a range of organic compounds, most notably aromatic systems. The introduction of a nitro group is a critical transformation in the synthesis of many functional molecules.

Nitration of Aromatic Compounds

The nitration of aromatic rings is a cornerstone of organic synthesis. The nitroaromatic products serve as precursors to anilines, which are fundamental building blocks in the pharmaceutical and dye industries. This compound provides an alternative to conventional nitrating agents for this key transformation.

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][5] The electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion.[5] Subsequent deprotonation re-establishes aromaticity, yielding the nitroaromatic product.

The regioselectivity of the nitration of substituted benzenes is governed by the nature of the substituent already present on the ring. Electron-donating groups (e.g., -CH₃, -OCH₃) are activating and direct the incoming nitro group to the ortho and para positions. Conversely, electron-withdrawing groups (e.g., -NO₂, -COOH) are deactivating and direct the nitro group to the meta position.

While specific quantitative data for this compound-mediated nitration is not extensively documented in publicly available literature, the general principles of electrophilic aromatic substitution provide a predictive framework for its reactivity. For instance, the nitration of toluene with conventional reagents typically yields a mixture of ortho-, meta-, and para-nitrotoluene, with the ortho and para isomers predominating.[6] It is expected that nitration with this compound would follow a similar pattern, although the specific isomer ratios may vary depending on the reaction conditions.

Table 1: Representative Aromatic Nitration Reactions

SubstrateProduct(s)Typical Reagents
BenzeneNitrobenzeneHNO₃/H₂SO₄
Tolueneo-, m-, p-NitrotolueneHNO₃/H₂SO₄
Phenolo-, p-NitrophenolDilute HNO₃

Note: This table represents common nitration reactions. Specific data for this compound is limited in the reviewed literature.

Experimental Protocols

Safety Precautions: this compound is a toxic and corrosive gas.[7] All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Reactions should be conducted in robust equipment capable of handling corrosive gases.

Protocol 1: General Procedure for the Nitration of an Aromatic Compound

This protocol provides a general guideline for the nitration of an aromatic substrate using this compound. The specific reaction conditions (temperature, solvent, reaction time) may need to be optimized for each substrate.

Materials:

  • Aromatic substrate

  • This compound (gas)

  • Anhydrous, inert solvent (e.g., dichloromethane, chloroform, or a fluorinated solvent)

  • Lewis acid catalyst (e.g., boron trifluoride, aluminum chloride) (optional)

  • Schlenk line or similar gas handling apparatus

  • Reaction vessel (e.g., three-necked flask) equipped with a gas inlet, a stirrer, and a low-temperature thermometer

  • Quenching solution (e.g., cold water or a dilute sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: Assemble the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Dissolution: Dissolve the aromatic substrate in the chosen anhydrous solvent in the reaction vessel. If a Lewis acid catalyst is to be used, it should be added at this stage.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or an ice bath).

  • Introduction of this compound: Slowly bubble a stream of this compound gas through the cooled, stirred solution. The flow rate should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, stop the flow of this compound and slowly and carefully quench the reaction by adding the cold quenching solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Characterization: Characterize the purified product using spectroscopic methods (e.g., NMR, IR, MS).

Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in the nitration of organic compounds.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution FNO This compound (FNO) NO2_plus Nitronium Ion (NO₂⁺) FNO->NO2_plus Reaction LA Lewis Acid (e.g., BF₃) LA->NO2_plus LAF_minus [LA-F]⁻ Aromatic Aromatic Compound (e.g., Benzene) Sigma_Complex Sigma Complex (Arenium Ion) Aromatic->Sigma_Complex + NO₂⁺ Nitro_Aromatic Nitroaromatic Product Sigma_Complex->Nitro_Aromatic - H⁺ H_plus H⁺

Caption: General mechanism of this compound-mediated nitration.

The above diagram illustrates the two key stages: the generation of the nitronium ion from this compound, often facilitated by a Lewis acid, and the subsequent electrophilic attack on an aromatic ring to form the nitroaromatic product.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve Substrate in Anhydrous Solvent setup->dissolve cool Cool Reaction Mixture dissolve->cool add_fno Introduce Nitrosyl Fluoride Gas cool->add_fno monitor Monitor Reaction (TLC, GC) add_fno->monitor quench Quench Reaction monitor->quench workup Aqueous Work-up quench->workup purify Purify Product workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for organic nitration using this compound.

This workflow diagram provides a step-by-step overview of the experimental procedure, from reaction setup to product characterization.

Conclusion

This compound is a valuable reagent for the nitration of organic compounds, offering an alternative to traditional methods. The protocols and mechanistic insights provided in these application notes are intended to serve as a guide for researchers in the fields of organic synthesis and drug development. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this versatile nitrating agent.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Nitrosyl Fluoride via KF/CsF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of nitrosyl fluoride (FNO), a reactive fluorinating and nitrosylating agent, through the reaction of nitrogen dioxide (NO₂) with potassium fluoride (KF) or cesium fluoride (CsF). This method, as described by Ratcliffe and Shreeve, offers a straightforward approach using common laboratory equipment.[1]

This compound is a colorless gas with a boiling point of -72.4 °C.[2] It is a highly reactive compound that can convert many metals to their fluorides and reacts with water to form nitrous and hydrofluoric acids.[2] Due to its reactivity, proper safety precautions are essential during its synthesis and handling. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. Reactions are typically carried out in pre-fluorinated metal (e.g., Monel) or Pyrex glass vessels.[1]

The reaction proceeds via the following equation:

2NO₂ + MF → FNO + MNO₃ (where M = K or Cs) [1]

The solid by-product of this reaction is the corresponding alkali-metal nitrate.[1] An excess of the alkali metal fluoride is necessary to ensure the complete reaction of nitrogen dioxide.[1]

Data Presentation: Comparison of KF and CsF in this compound Synthesis

The following table summarizes the quantitative data from representative experiments for the synthesis of this compound using cesium fluoride and potassium fluoride.

ParameterCesium Fluoride (CsF)Potassium Fluoride (KF)
Reactant Quantities
Alkali Metal Fluoride5 g (33 mmoles)Excess
Nitrogen Dioxide (NO₂)2.85 mmoles2.47 mmoles
Reaction Conditions
TemperatureAmbient Temperature90°C
Reaction Time5 days2-5 hours
Results
Moles of FNO Recovered1.37 mmoles1.19 mmoles
Conversion Yield (based on NO₂)~48%48.2%

Note: The reaction time is dependent on the particle size and the anhydrous nature of the alkali metal fluoride salt.[1] Higher temperatures can significantly enhance the reaction rate, with the reaction at 300°C occurring within 15 minutes, albeit with a slightly lower yield of FNO.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory-scale synthesis of this compound using either KF or CsF.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation cluster_byproduct By-product prep_salt Dry and powder alkali metal fluoride (KF or CsF) prep_vessel Place salt in a pre-fluorinated reaction vessel prep_salt->prep_vessel condense_no2 Condense NO₂ into the vessel at -78°C prep_vessel->condense_no2 warm_react Allow vessel to warm to reaction temperature (Ambient or heated) condense_no2->warm_react react Reaction proceeds (hours to days) warm_react->react isolate_volatile Isolate volatile product (FNO) via vacuum transfer react->isolate_volatile byproduct Solid residue: Alkali-metal nitrate (KNO₃ or CsNO₃) react->byproduct characterize Characterize FNO (e.g., IR spectroscopy, molecular weight) isolate_volatile->characterize

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Materials:

  • Cesium fluoride (CsF), 99% or higher

  • Potassium fluoride (KF), anhydrous

  • Nitrogen dioxide (NO₂)

  • A pre-fluorinated Monel or Pyrex glass reaction vessel (e.g., 150 mL capacity)

  • Vacuum line apparatus

  • Cold trap (e.g., with liquid nitrogen)

  • Heating mantle or oil bath (for elevated temperature reactions)

  • Standard glassware for gas handling

Protocol 1: Synthesis of this compound using Cesium Fluoride at Ambient Temperature

  • Preparation of Cesium Fluoride: Place approximately 5 g (33 mmoles) of 99% CsF in the reaction vessel. Heat the vessel to 300°C under vacuum for 2 hours to ensure the salt is anhydrous. After cooling, powder the salt under vacuum conditions to increase its surface area.[1]

  • Introduction of Reactant: Attach the reaction vessel to a vacuum line. Cool the vessel to -78°C using a dry ice/acetone bath. Condense a known amount of nitrogen dioxide (e.g., 2.85 mmoles) into the vessel.[1]

  • Reaction: Allow the vessel to warm to ambient temperature. Let the reaction proceed for 1 to 5 days. The reaction time will vary depending on the particle size and dryness of the CsF.[1]

  • Product Isolation: After the reaction period, cool the vessel with liquid nitrogen to condense the volatile product. Evacuate any non-condensable gases. Isolate the this compound by transferring the volatile material to a collection vessel cooled with liquid nitrogen.[1]

  • Characterization: The identity of the this compound can be confirmed by molecular weight determination and infrared spectroscopy.[1] The solid residue remaining in the reaction vessel is cesium nitrate (CsNO₃).[1]

Protocol 2: Accelerated Synthesis of this compound using Potassium Fluoride at Elevated Temperature

  • Preparation of Potassium Fluoride: Add an excess of anhydrous KF to a pre-fluorinated metal reaction vessel. The exact amount is not critical as long as it is in excess relative to the NO₂.

  • Introduction of Reactant: Cool the vessel to -78°C and condense a known amount of nitrogen dioxide (e.g., 2.47 mmoles) into the vessel.[1]

  • Reaction: Heat the reaction vessel to 90°C for 2 to 5 hours.[1] Exercise caution when heating a closed system; ensure the apparatus is rated for the expected pressure.

  • Product Isolation: After the reaction is complete, cool the vessel to room temperature and then to liquid nitrogen temperature. Isolate the this compound by vacuum transfer to a cooled collection vessel.[1]

  • Characterization: The product can be identified as described in Protocol 1. The solid residue in this case is potassium nitrate (KNO₃).[1]

Storage:

This compound can be temporarily stored in the reaction vessel.[1] For longer-term storage (up to a week), it can be kept in a Pyrex bulb over CsF, which helps to scavenge any HF that might be formed from reaction with trace moisture.[1]

Safety Precautions:

  • Nitrogen dioxide is toxic and corrosive.[3] Handle it with extreme care in a well-ventilated fume hood.

  • This compound is a reactive and toxic gas.[3] Avoid inhalation and contact with skin and eyes.

  • Reactions at elevated temperatures should be conducted behind a blast shield.

  • Ensure all glassware and reaction vessels are dry to prevent the formation of hydrofluoric and nitric acids.[2]

References

Application Notes: Synthesis of Nitroxyl Fluoride (NOF) via Direct Fluorination of Nitric Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrosyl fluoride (NOF), also known as nitrogen oxyfluoride, is a covalently bonded nitrosyl compound with the chemical formula NOF.[1] It is a colorless gas and a powerful fluorinating and nitrosating agent used in various synthetic applications.[1][2] Its high reactivity makes it a valuable reagent for the conversion of metals to their fluorides and for the synthesis of organic compounds, including aryl fluorides from primary aromatic amines.[1][2][3] The direct fluorination of nitric oxide (NO) is a primary method for its preparation. This document provides detailed protocols for two common methods: a low-temperature vapor-liquid reaction and a high-temperature gas-phase reaction.

Reaction Overview

The synthesis of this compound from nitric oxide and fluorine gas is a highly exothermic reaction that proceeds according to the following overall equation:[4][5]

2NO(g) + F₂(g) → 2NOF(g)

The reaction is understood to occur via a two-step mechanism. It is first order with respect to both NO and F₂.[5]

  • Step 1 (Slow, Rate-Determining): NO + F₂ → NOF + F[5]

  • Step 2 (Fast): NO + F → NOF[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound (NOF)

PropertyValueReference
Molar Mass49.0045 g/mol [1]
AppearanceColorless gas, white solid[1][6]
Density (gas)2.657 mg/mL[1][7]
Density (liquid)1.326 g/cm³[1][7]
Melting Point-166 °C (107 K)[1]
Boiling Point-72.4 °C (200.8 K)[1]
Heat of Formation (ΔH°f, gas)-66.9 kJ/mol[7]

Table 2: Summary of Direct Fluorination Protocols for NOF Synthesis

ParameterProtocol 1: Low-Temperature Vapor-LiquidProtocol 2: High-Temperature Gas-Phase
Reactants Liquid Nitric Oxide, Gaseous FluorineGaseous Nitric Oxide, Gaseous Fluorine
Temperature Just above NO melting point (~ -160 °C)100 - 200 °C
Pressure Not specified (likely near atmospheric)Not specified
Reactor Material FluorotheneNickel or Monel
Reported Yield > 90%> 85%
Purification Little to no purification requiredFractional condensation and distillation
Reference [6][7]

Experimental Protocols

Safety Precautions:

  • Extreme Hazard: Fluorine (F₂), nitric oxide (NO), and this compound (NOF) are highly toxic, corrosive, and powerful oxidizing agents.[4] Contact with moisture can produce hydrofluoric acid and nitric acid.[4]

  • Exothermic Reaction: The reaction between nitric oxide and fluorine is extremely exothermic and can result in flames or detonations, even at low temperatures.[4][6]

  • Required Controls: All procedures must be conducted in a specialized, corrosion-resistant vacuum line or apparatus housed within a certified high-performance fume hood. A protective blast shield is mandatory. Personnel must wear appropriate personal protective equipment (PPE), including face shields, cryogenic gloves, and acid-resistant lab coats. An emergency plan and access to appropriate medical treatment for chemical exposure must be in place.

Protocol 1: Low-Temperature Vapor-Liquid Fluorination

This protocol is based on the method described by Faloon and Kenna, which allows for the synthesis of high-purity NOF with minimal need for subsequent purification.[6]

A. Materials and Reagents

  • Commercial Nitric Oxide (NO) gas

  • Fluorine (F₂) gas

  • Sodium Fluoride (NaF), pellets or granules

  • Liquid Nitrogen (LN₂)

  • Isopentane

B. Apparatus

  • Reactor: A reactor constructed from fluorothene (polychlorotrifluoroethylene).[6]

  • Gas Handling System: A vacuum-capable manifold with connecting lines made of 3/8-inch copper tubing.[6]

  • Valves: Brass S.A.E. flare Kerotest valves with fluorothene seats.[6]

  • Purification Traps:

    • A cold trap for NO purification.

    • A tower filled with sodium fluoride for F₂ purification.[6]

  • Cooling Baths: Dewar flasks for liquid nitrogen and an isopentane-liquid nitrogen slush bath.

C. Experimental Workflow Diagram

G Low-Temperature NOF Synthesis Workflow cluster_reactants Reactant Sources cluster_purification Purification cluster_reaction Reaction & Collection cluster_final Final Product NO_source Nitric Oxide (NO) Cylinder NO_trap Cold Trap (Isopentane/LN2, 163 K) Removes NO2 NO_source->NO_trap Pass gas through F2_source Fluorine (F2) Cylinder F2_tower Sodium Fluoride (NaF) Tower Removes HF F2_source->F2_tower Pass gas through Reactor Fluorothene Reactor (Cooled with LN2) NO_trap->Reactor Condense purified NO F2_tower->Reactor Introduce purified F2 Product Crude NOF Product (Frozen) Reactor->Product Reaction & Freezing Final_NOF Pure Liquid NOF Product->Final_NOF Warm & Evacuate (Removes excess F2)

Caption: Workflow for the low-temperature synthesis of NOF.

D. Procedure

  • System Preparation: Assemble the apparatus as shown in the workflow diagram. Evacuate the entire system to a high vacuum.

  • Nitric Oxide Purification: Cool the cold trap to 163 K (-110 °C) using an isopentane/liquid nitrogen slush bath.[6] Pass commercial nitric oxide gas through the trap to condense and remove any nitrogen dioxide (NO₂) impurity.[6]

  • Fluorine Purification: Pass fluorine gas through the sodium fluoride tower to remove any hydrogen fluoride (HF) impurity.[6]

  • Reactant Charging: Cool the fluorothene reactor with liquid nitrogen. Introduce the purified nitric oxide gas, which will condense into a solid inside the reactor.

  • Reaction: Remove the liquid nitrogen Dewar from the reactor and allow the solid nitric oxide to warm until it is just above its melting point (-166 °C), forming a liquid.[6]

  • Slowly introduce the purified fluorine gas into the reactor to react with the liquid nitric oxide. A small yellow flame may be observed momentarily upon initial contact.[6]

  • Continue to add fluorine in portions. The color of the liquid in the reactor will progressively lighten from the blue of liquid NO to colorless as the reaction proceeds.[6]

  • Product Isolation: Once the reaction is complete and the liquid product is colorless, freeze the product by cooling the reactor with liquid nitrogen.[6]

  • Evacuate the reactor under high vacuum to remove any unreacted excess fluorine gas.[6]

  • The resulting product is high-purity this compound, which can be transferred to a suitable storage container. The reported yield is greater than 90%.[6]

Protocol 2: High-Temperature Gas-Phase Fluorination

This protocol describes the synthesis of NOF in the gas phase at elevated temperatures. It requires careful control of stoichiometry and subsequent purification steps.[7]

A. Materials and Reagents

  • Nitric Oxide (NO) gas

  • Fluorine (F₂) gas

B. Apparatus

  • Reactor: A flow reactor constructed from a corrosion-resistant material such as Nickel or Monel.[7]

  • Gas Handling System: Mass flow controllers for precise metering of NO and F₂ gases.

  • Heating: A tube furnace or similar heating mantle capable of maintaining temperatures between 100-200 °C.

  • Purification System: A series of cold traps for fractional condensation and a distillation column.

C. Procedure

  • System Preparation: Assemble the gas-phase reactor system. Ensure all components are clean, dry, and leak-tight.

  • Reaction: Heat the Nickel or Monel reactor to the target temperature (100-200 °C).[7]

  • Introduce streams of nitric oxide and fluorine gas into the reactor using mass flow controllers.

  • Stoichiometry Control: The stoichiometry must be carefully controlled. A slight excess of nitric oxide is recommended to minimize the formation of byproducts such as nitrogen dioxide.[7]

  • Product Collection: The effluent gas stream from the reactor, containing NOF, unreacted starting materials, and potential byproducts, is passed through a cold trap system.

  • Purification:

    • Step 1 - Fractional Condensation: Cool a trap to -80 °C to condense the NOF product while allowing unreacted NO and F₂ to pass through.[7]

    • Step 2 - Distillation: Transfer the condensed crude product to a distillation apparatus. Perform a final distillation at -72 °C (the boiling point of NOF) to collect the pure this compound.[7]

  • The purified NOF can be collected in a cold, passivated storage vessel. The reported yield for this method exceeds 85%.[7]

References

Application Notes: Nitrosyl Fluoride (NOF) as an Oxidizer in Rocket Propellant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Nitrosyl fluoride (NOF) is an extremely hazardous, corrosive, and toxic substance. The information provided herein is for educational and informational purposes only and is intended for researchers and scientists with extensive experience in handling dangerous materials. It is not a guide for experimentation. All work with such materials must be conducted in a specialized, controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls, under the supervision of qualified experts and in strict compliance with all applicable safety regulations.

Introduction

This compound (NOF) is a highly energetic, covalently bonded compound that has been considered for use as an oxidizer in rocket propellant formulations.[1] As a fluorine-containing oxidizer, it offers the potential for high specific impulse (Isp) due to the high energy released during the combustion of fuels.[2] However, its extreme reactivity, corrosivity, and toxicity present significant challenges in handling, storage, and material compatibility, which have limited its practical application.[1][3][4] These notes provide a summary of its known properties, synthesis, and critical safety protocols based on available literature.

Physicochemical and Hazardous Properties

This compound is a colorless gas at standard conditions, often appearing bluish due to the presence of impurities.[1][5] It is a potent fluorinating and nitrating agent.[6] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula FNO[1]
Molecular Weight 49.00 g/mol [1][6]
Melting Point -132.5 °C[1]
Boiling Point -59.9 °C[1]
Density (liquid, at bp) 1.326 g/cm³[1]
Density (solid) 1.719 g/cm³[1]
Appearance Colorless gas[1][7]
Water Solubility Reacts vigorously to form NO, HNO₃, and HF[1][6]

The hazards associated with NOF are significant. It is highly irritating to the skin, eyes, and mucous membranes and is toxic upon inhalation.[1][8] It is classified as a poison and can cause severe skin burns and lung damage (toxic pneumonitis).[3] Its reaction with water produces highly corrosive acids, including hydrofluoric acid (HF).[1][3][6]

Table 2: Hazard Identification for this compound

Hazard TypeDescriptionSource(s)
Acute Toxicity Poison, toxic by inhalation.[8]
Corrosivity Causes severe skin burns and eye damage. Highly irritating.[1][3][9]
Reactivity Reacts vigorously with water.[1][6] Vigorously attacks glass and corrodes quartz.[1] Converts many metals to their fluorides.[6]
Environmental Discharge into the environment must be avoided.[8]

Performance as a Rocket Propellant Oxidizer

Table 3: Theoretical Performance Data for NOF-Based Propellants

FuelO/F RatioSpecific Impulse (Isp, vac)Combustion Temp. (K)Exhaust Molecular Weight
Data Not Available----
Data Not Available----

Note: This table is intentionally left blank as no specific performance data for NOF with common fuels was found in the reviewed literature.

Protocols

Generalized Protocol for Laboratory-Scale Synthesis

Warning: Synthesis of this compound involves highly toxic and reactive materials, including fluorine gas. This should only be attempted by trained chemists with appropriate equipment. The following is a generalized summary based on literature methods, not a detailed protocol.[7]

Objective: To synthesize NOF via the direct fluorination of nitric oxide (NO).[5][7]

Materials and Equipment:

  • Fluorine gas (F₂) source with HF scrubber (e.g., sodium fluoride tower).

  • Nitric oxide (NO) gas, commercial grade.

  • Reactor vessel made of a resistant material (e.g., fluorothene).[7]

  • Vacuum line and pressure gauges.

  • Cold traps and cryogenic coolants (e.g., liquid nitrogen, isopentane-liquid nitrogen bath).

  • Connecting lines made of copper tubing with Kerotest valves.[7]

Methodology Summary:

  • System Preparation: Assemble the reaction system (see Figure 1). Evacuate the entire system to remove air and moisture. All preparations must be done in the complete absence of water.[5]

  • Reactant Purification: Pass commercial NO gas through a cold trap at 163°K (-110°C) to remove any nitrogen dioxide impurity.[7] Pass F₂ gas through a sodium fluoride tower to remove any hydrogen fluoride.[7]

  • Reaction: Cool the fluorothene reactor with liquid nitrogen and condense the purified NO gas into it.

  • Remove the liquid nitrogen and allow the solid NO to warm just above its melting point.

  • Slowly introduce the purified F₂ gas into the reactor to react with the liquid NO. A momentary flame may be observed.[7]

  • Continue adding F₂ in steps until the liquid in the reactor becomes colorless, indicating the reaction is complete.

  • Product Collection: Freeze the product with liquid nitrogen and evacuate the system to remove any excess unreacted fluorine.[7]

  • The resulting product is this compound, which can be stored in cooled quartz ampuls for short periods or appropriate metal cylinders.[1]

Figure 1: Simplified Schematic for NOF Synthesis F2_Source Fluorine (F₂) Cylinder NaF_Tower Sodium Fluoride (HF Scrubber) F2_Source->NaF_Tower Reactor Fluorothene Reactor (Cooled) NaF_Tower->Reactor Purified F₂ NO_Source Nitric Oxide (NO) Cylinder Cold_Trap Cold Trap (163 K) NO_Source->Cold_Trap Cold_Trap->Reactor Purified NO Product Product Collection (Cold Trap) Reactor->Product Vacuum Vacuum Pump Product->Vacuum

Caption: Figure 1: Simplified Schematic for NOF Synthesis

Protocol for Safe Handling and Storage

Handling NOF requires adherence to stringent safety measures due to its high reactivity and toxicity.

  • Engineering Controls: All work must be conducted in a high-performance fume hood or a glovebox with an inert atmosphere. Systems must be designed to be leak-tight.

  • Material Compatibility: Use corrosion-resistant materials. Fluorothene, nickel, and Monel are reported to be more resistant.[7] Avoid glass, quartz (unless cooled), and any materials that can react with HF or fluorine.[1]

  • Personal Protective Equipment (PPE):

    • Respiratory: A full-facepiece, self-contained breathing apparatus (SCBA) is mandatory.[8]

    • Hand: Use chemical-resistant gloves specifically rated for fluorine compounds and hydrofluoric acid.[9]

    • Eye/Face: Full face shield in addition to the SCBA facepiece.

    • Skin: A full chemical-resistant suit is required.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials (especially water and combustible materials). Store locked up in approved gas cylinders.[9][14]

  • Emergency Procedures:

    • Inhalation: Immediately move the person to fresh air. Provide artificial respiration if not breathing. Seek immediate medical attention.[8][14]

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes, then apply calcium gluconate gel. Remove all contaminated clothing. Seek immediate medical attention.[9]

    • Spills/Leaks: Evacuate the area immediately. Only trained personnel with appropriate PPE should attempt to address the leak. Ventilate the area and prevent the gas from entering drains.[8]

Figure 2: Workflow for Propellant Characterization cluster_prep Preparation cluster_safety Safety & Compatibility cluster_performance Performance Evaluation Synth Synthesis of NOF Purify Purification & Analysis Synth->Purify Material Material Compatibility Testing Purify->Material Fuel Fuel Selection & Procurement Fuel->Material Thermal Thermal Stability (DSC/TGA) Material->Thermal Impact Impact & Friction Sensitivity Thermal->Impact Formulate Propellant Formulation (Remote/Robotic) Impact->Formulate Strand Strand Burner Test (Burn Rate) Formulate->Strand Motor Sub-scale Motor Firing (Isp, Thrust) Strand->Motor

Caption: Figure 2: Workflow for Propellant Characterization

Logical Relationships in Emergency Response

A clear and logical workflow is critical for responding to an accidental release of this compound. The primary goals are to ensure personnel safety, contain the release, and neutralize the hazard.

Figure 3: Emergency Response for NOF Release start NOF Release Detected (Alarms / Visual) evacuate Evacuate Immediate Area start->evacuate notify Notify Emergency Response Team (ERT) & Site Safety Officer evacuate->notify ppe ERT Dons Full PPE (SCBA, Chemical Suit) notify->ppe isolate Isolate Source of Leak (If Safe to Do So) assess Assess Situation (Size of leak, wind direction) isolate->assess ppe->isolate contain Contain Spill / Ventilate Area assess->contain neutralize Neutralize with appropriate agent (e.g., water fog from distance) contain->neutralize decon Decontaminate Personnel & Area neutralize->decon end Incident Closed decon->end

Caption: Figure 3: Emergency Response for NOF Release

References

Application of Nitrosyl Fluoride in the Fluorination of Gallium Nitride Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the application of nitrosyl fluoride (NOF) gas in the surface fluorination of Gallium Nitride (GaN). This technique offers a low-damage method for passivating GaN surfaces, which is critical for enhancing the performance and reliability of GaN-based electronic and optoelectronic devices.

Introduction

Gallium Nitride (GaN) is a wide-bandgap semiconductor with superior material properties that make it ideal for high-power, high-frequency, and high-temperature applications. However, the performance of GaN-based devices is often limited by surface states and defects, such as dangling bonds and vacancies. Surface passivation is a crucial step in mitigating these issues. Fluorination has emerged as a promising method for passivating GaN surfaces due to the high electronegativity and small atomic radius of fluorine, which allows for the effective termination of dangling bonds.[1]

This compound (NOF) is a highly reactive fluorinating agent that can effectively fluorinate metal surfaces at relatively low temperatures.[2][3] The use of NOF gas for GaN fluorination presents a viable low-damage alternative to techniques like plasma-based fluorination, which can introduce surface defects.[2] This application note details the underlying chemistry, experimental procedures, and expected outcomes of NOF-based GaN surface fluorination.

Chemical Principle

The fluorination of GaN using this compound is a spontaneous chemical reaction.[1][2] NOF acts as a potent fluorinating agent, reacting with the GaN surface to form stable Gallium-Fluorine (Ga-F) bonds and releasing nitric oxide (NO) as a byproduct.[2][3] The reaction can be generalized as:

GaN (s) + x NOF (g) -> GaF_xN_{1-y} (s) + x NO (g) + y/2 N_2 (g)

Hard X-ray Photoelectron Spectroscopy (HAXPES) studies have confirmed the formation of Ga–Fₓ bonding states on the GaN surface after NOF treatment.[1][2][4] This process effectively passivates the surface by terminating dangling bonds, which can lead to a reduction in surface state density and a shift in the Fermi level.[1][2][4]

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of NOF-treated GaN surfaces.

Table 1: Experimental Parameters for GaN Surface Fluorination with NOF

ParameterValueReference
GaN SubstrateMOCVD-grown GaN(0001) on c-sapphire[1][2]
NOF Gas Concentration2% in N₂[1]
Annealing Temperature250 °C[1]
Annealing Time120 s[1]
Pressure30 kPa[1]

Table 2: Surface Composition and Electronic Properties of Untreated and NOF-Treated GaN

PropertyUntreated GaNNOF-Treated GaNAnalytical TechniqueReference
F 1s Peak Not ObservedProminent peaks indicating Ga-Fₓ bondsHAXPES[1][2][4]
Ga 2p₃/₂ Peak Shift -Shift to lower binding energyHAXPES[1][2][4]
N 1s Peak Shift -Shift to lower binding energyHAXPES[1][2][4]
Fermi Level Position Closer to Conduction BandShift towards the Valence BandHAXPES[1][2][4]
Surface Morphology Atomically flat terracesPresence of small particles on terrace edgesAFM[4]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

For research environments where commercial NOF is unavailable, it can be synthesized through various methods. One common laboratory-scale synthesis involves the direct fluorination of nitric oxide.[5]

Materials:

  • Nitric oxide (NO) gas

  • Fluorine (F₂) gas (diluted in an inert gas, e.g., 10% F₂ in N₂)

  • Fluorothene or other fluorine-resistant reactor

  • Cold trap (liquid nitrogen)

  • Sodium fluoride (NaF) tower (for HF removal)

  • Vacuum line and pressure gauges

Procedure:

  • Assemble the reaction system in a well-ventilated fume hood. The system should consist of the gas inlets, NaF tower, fluorothene reactor, cold trap, and a vacuum pump.

  • Evacuate the entire system to remove air and moisture.

  • Cool the reactor with liquid nitrogen.

  • Introduce a controlled amount of nitric oxide gas into the reactor, where it will condense.

  • Allow the nitric oxide to warm to just above its melting point.

  • Slowly introduce the fluorine gas mixture through the NaF tower into the reactor to react with the liquid nitric oxide. A momentary yellow flame may be observed upon initial contact.[5]

  • Continue the fluorine gas flow until the liquid in the reactor becomes colorless, indicating the completion of the reaction.[5]

  • The resulting this compound can be purified by fractional condensation to remove any unreacted starting materials or byproducts.

GaN Surface Preparation

A clean and oxide-free GaN surface is crucial for uniform and effective fluorination.

Materials:

  • GaN wafer or epilayer

  • Acetone (semiconductor grade)

  • Isopropanol (semiconductor grade)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Ultrasonic bath

Procedure:

  • Place the GaN sample in a beaker with acetone.

  • Perform ultrasonic cleaning for 5-10 minutes to remove organic contaminants.

  • Rinse the sample thoroughly with isopropanol.

  • Rinse the sample with DI water.

  • Dry the sample under a stream of high-purity nitrogen gas.

This compound Gas Treatment of GaN Surfaces

This protocol is based on the experimental conditions reported in the literature for the successful fluorination of GaN surfaces.[1]

Equipment:

  • Gas-phase fluorination reactor (e.g., a tube furnace with a quartz or alumina tube)

  • Mass flow controllers for NOF/N₂ and N₂ gases

  • Vacuum pump and pressure controller

  • Sample holder compatible with high temperatures and corrosive environments

  • Appropriate safety equipment for handling toxic and corrosive gases

Procedure:

  • Place the cleaned GaN sample on the sample holder and load it into the center of the reactor tube.

  • Evacuate the reactor to a base pressure in the range of 10⁻³ to 10⁻⁶ Torr.

  • Purge the reactor with high-purity nitrogen gas several times.

  • Heat the reactor to the desired annealing temperature (e.g., 250 °C).

  • Once the temperature is stable, introduce the 2% NOF in N₂ gas mixture into the reactor.

  • Maintain the pressure at 30 kPa for the desired treatment time (e.g., 120 seconds).

  • After the treatment, stop the NOF/N₂ flow and evacuate the reactor.

  • Purge the reactor with nitrogen gas.

  • Cool the reactor down to room temperature under a nitrogen atmosphere.

  • Unload the fluorinated GaN sample for characterization.

Mandatory Visualizations

G Chemical Reaction Pathway of NOF on GaN Surface GaN GaN Surface (with dangling bonds) Intermediate Reactive Intermediate GaN->Intermediate NOF This compound (NOF) NOF->Intermediate GaFx Fluorinated GaN Surface (Ga-Fx bonds) Intermediate->GaFx Fluorination NO Nitric Oxide (NO) (byproduct) Intermediate->NO Decomposition

Caption: Reaction of NOF with the GaN surface.

G Experimental Workflow for GaN Fluorination and Analysis cluster_prep Sample Preparation cluster_fluorination Fluorination Process cluster_analysis Surface Analysis GaN_wafer GaN Wafer Cleaning Solvent Cleaning (Acetone, IPA, DI Water) GaN_wafer->Cleaning Reactor Load into Reactor Cleaning->Reactor Pump_down Evacuate and Purge Reactor->Pump_down Heating Heat to 250°C Pump_down->Heating NOF_exposure Introduce 2% NOF in N₂ (30 kPa, 120 s) Heating->NOF_exposure Cooling Cool Down in N₂ NOF_exposure->Cooling HAXPES HAXPES Analysis (Chemical Bonding, Fermi Level) Cooling->HAXPES AFM AFM Analysis (Surface Morphology) Cooling->AFM

Caption: Workflow for GaN fluorination.

G Logical Relationship of NOF Treatment Effects on GaN NOF_Treatment NOF Gas Treatment GaF_Formation Formation of Ga-Fₓ Bonds NOF_Treatment->GaF_Formation Dangling_Bond_Passivation Dangling Bond Passivation GaF_Formation->Dangling_Bond_Passivation Surface_State_Reduction Reduction of Surface States Dangling_Bond_Passivation->Surface_State_Reduction Fermi_Level_Shift Fermi Level Shift (towards Valence Band) Surface_State_Reduction->Fermi_Level_Shift Improved_Properties Improved Electrical Properties Surface_State_Reduction->Improved_Properties

Caption: Effects of NOF treatment on GaN.

Safety Precautions

This compound is a toxic and highly corrosive gas. All handling and experimental procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times. A safety data sheet (SDS) for this compound should be readily available and reviewed before commencing any work. Emergency procedures for accidental exposure should be established and clearly posted. The gas handling system should be leak-checked regularly.

Conclusion

The fluorination of Gallium Nitride surfaces using this compound gas is an effective method for surface passivation. The formation of stable Ga-F bonds leads to a reduction in surface states and a desirable shift in the Fermi level, which can contribute to the improved performance of GaN-based devices. The provided protocols offer a starting point for researchers to implement this low-damage surface treatment technique. Careful adherence to safety procedures is paramount when working with this compound.

References

Application Notes: Synthesis and Reactivity of Nitrosyl Fluoride with Unsaturated Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nitrosyl fluoride (NOF) is a highly reactive electrophilic agent utilized in the synthesis of specialized organofluorine compounds. Its reaction with fluoroolefins and azaalkenes provides a direct pathway to α-fluoro-α-nitrosoalkanes and N-nitrosoamines, respectively. These products serve as versatile intermediates for creating more complex molecules, including heterocyclic compounds like 1,2-oxazetidines, and for introducing fluorinated moieties into potential drug candidates. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity[1][2][3][4][5]. This document outlines the synthesis of this compound and provides detailed protocols and quantitative data for its reactions with selected fluoroolefins and azaalkenes.

Synthesis of this compound (NOF)

The preparation of pure this compound is a critical first step for its use in subsequent reactions. A common and effective method is the direct vapor-liquid fluorination of nitric oxide (NO)[6]. This process yields NOF with high purity, avoiding contaminants like silicon tetrafluoride that can arise when using glass reactors[6]. Alternative methods include reacting nitrosyl sulfuric acid with hydrofluoric acid in the presence of water[7].

Experimental Protocol: Preparation of NOF

This protocol is adapted from the direct fluorination method[6].

Caution: Nitric oxide, fluorine, and this compound are toxic, corrosive, and highly reactive gases[8][9]. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be extremely exothermic[8][9].

  • System Preparation: Assemble a reaction system consisting of a fluorothene reactor, a cold trap, and connecting copper tubing with brass Kerotest valves. The system must be leak-proof and passivated with fluorine gas prior to use. Evacuate the entire system.

  • Condensation of NO: Cool the fluorothene reactor with liquid nitrogen. Pass commercial nitric oxide through a cold trap maintained at 163 K (-110 °C) with an isopentane-liquid nitrogen bath to remove any nitrogen dioxide impurities. Condense the purified nitric oxide into the reactor.

  • Reaction: Remove the liquid nitrogen bath and allow the nitric oxide to warm to just above its melting point (-163.6 °C).

  • Fluorine Addition: Slowly introduce fluorine gas, which has been passed through a sodium fluoride tower to remove any hydrogen fluoride, into the reactor containing the liquid nitric oxide. The reaction is often accompanied by a small flame upon initial contact[6].

  • Monitoring: Continue the addition of fluorine in small portions. The liquid in the reactor will progressively lighten in color from the characteristic blue of liquid NO to a colorless liquid as the product (NOF) is formed.

  • Purification and Isolation: Once the reaction is complete (the liquid is colorless), freeze the product with liquid nitrogen and evacuate the system to remove any excess fluorine. The resulting this compound can be stored in a suitable passivated cylinder. A yield of over 90% can be expected[6].

Workflow for this compound Synthesis

G cluster_input Reactants cluster_process Process cluster_output Product NO Nitric Oxide (NO) Reactor Fluorothene Reactor (T > -164 °C) NO->Reactor F2 Fluorine (F2) F2->Reactor NOF This compound (NOF) Reactor->NOF Direct Fluorination

Caption: Workflow for the synthesis of this compound (NOF).

Reaction of NOF with Fluoroolefins

This compound adds across the double bond of fluoroolefins in an electrophilic addition reaction[10][11][12][13]. The reaction typically proceeds by the attack of the electrophilic nitrogen of NOF on the π-bond of the alkene[10]. This addition forms an intermediate α-fluoro-α-nitrosoalkane. This nitroso compound can either be isolated or, if the reaction conditions and substrate allow, undergo further reaction, such as a [2+2] cycloaddition with another molecule of the fluoroolefin to yield a stable 1,2-oxazetidine ring system[14].

Reaction Data

The reaction conditions are critical and often require elevated temperatures and pressures for less reactive fluoroolefins like tetrafluoroethylene[14].

FluoroolefinMolar Ratio (Olefin:NOF)ConditionsProductsYield (%)Reference
Tetrafluoroethylene (TFE)2:1100 °C, 8 h, 1120 psig (initial)2-Pentafluoroethyl-3,3,4,4-tetrafluoro-1,2-oxazetidine55[14]
Hexafluoropropene (HFP)1:1150 °C, 12 hPerfluoro(2-methyl-1,2-oxazetidine), Heptafluoro-2-nitrosopropaneNot specified[14]
Experimental Protocol: Reaction of NOF with Tetrafluoroethylene (TFE)

This protocol is based on the synthesis of 2-pentafluoroethyl-3,3,4,4-tetrafluoro-1,2-oxazetidine[14].

  • Reactor Preparation: Use a pre-fluorinated Hastelloy "C" pressure vessel. Evacuate the vessel and cool it with liquid nitrogen.

  • Charging Reactants: Condense a known amount of this compound into the reactor. Subsequently, condense a two-fold molar excess of tetrafluoroethylene into the same reactor.

  • Reaction: Seal the reactor and allow it to warm to room temperature. Place the reactor in a suitable heating mantle or oven and heat to 100 °C. The autogenous pressure will be high (e.g., starting at 1120 psig)[14].

  • Monitoring: Monitor the reaction by observing the pressure drop. The reaction is considered complete when the pressure stabilizes (e.g., after 8 hours, the pressure may drop to around 260 psig)[14].

  • Work-up and Isolation: Cool the reactor to room temperature and then further with liquid nitrogen. Carefully vent any unreacted TFE. The crude product, a colorless liquid, can then be transferred from the reactor.

  • Purification: Purify the crude product by fractional distillation to isolate the 2-pentafluoroethyl-3,3,4,4-tetrafluoro-1,2-oxazetidine.

Reaction Pathway Diagram

G Reactants Fluoroolefin + NOF Intermediate α-Fluoro-α-nitrosoalkane (Intermediate) Reactants->Intermediate Electrophilic Addition Product 1,2-Oxazetidine (Final Product) Intermediate->Product [2+2] Cycloaddition Fluoroolefin2 Fluoroolefin Fluoroolefin2->Intermediate

Caption: Reaction of NOF with fluoroolefins to form 1,2-oxazetidines.

Reaction of NOF with Azaalkenes

Similar to its reaction with fluoroolefins, this compound readily adds to the carbon-nitrogen double bond of azaalkenes. This reaction provides a route to N-fluoro-N-nitrosoamines. For instance, NOF adds to pentafluoroazapropene at low temperatures to form N-nitroso-bis(trifluoromethyl)amine[14].

Reaction Data
AzaalkeneMolar Ratio (Azaalkene:NOF)ConditionsProductYield (%)Reference
Pentafluoroazapropene1:1Low TemperatureN-Nitroso-bis(trifluoromethyl)amineNot specified[14]
Experimental Protocol: Reaction of NOF with Pentafluoroazapropene

This protocol is derived from the description of the reaction in the literature[14].

  • Reactor Setup: In a suitable passivated, vacuum-tight apparatus equipped with a cold finger, condense pentafluoroazapropene at -196 °C (liquid nitrogen).

  • Reactant Addition: Slowly add an equimolar amount of this compound to the condensed azaalkene.

  • Reaction: Allow the mixture to warm slowly. The reaction is facile and occurs at low temperatures[14].

  • Isolation: The product, N-nitroso-bis(trifluoromethyl)amine, can be isolated from the reaction mixture by trap-to-trap distillation.

Applications in Research and Drug Development

The products derived from the reaction of NOF with fluoroolefins and azaalkenes are valuable in synthetic and medicinal chemistry.

  • Synthetic Intermediates: α-Fluoro-α-nitroso compounds are versatile building blocks for synthesizing other complex fluorinated molecules[15][16].

  • Medicinal Chemistry: The introduction of fluorine or fluorine-containing groups (like CF3) is a cornerstone of modern drug design[3]. It can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability[1][2][5]. The products from NOF addition reactions provide direct access to molecules containing both fluorine and a nitroso group, which can be further functionalized.

  • Diagnostic Tools: Fluorine-18, a positron-emitting isotope, is widely used in Positron Emission Tomography (PET) imaging for medical diagnostics[1][2][3]. Synthetic methods developed for fluorination can potentially be adapted for the synthesis of 18F-labeled PET tracers.

Logical Flow to Drug Discovery

G cluster_synthesis Synthesis cluster_products Products & Intermediates cluster_mod Property Modulation cluster_dev Drug Development Start NOF + Fluoroolefin / Azaalkene Products Fluorinated Nitroso Compounds & Oxazetidines Start->Products Chemical Reaction Lipophilicity ↑ Lipophilicity Products->Lipophilicity Incorporation into Scaffolds Stability ↑ Metabolic Stability Products->Stability Incorporation into Scaffolds Binding ↑ Binding Affinity Products->Binding Incorporation into Scaffolds Candidate Drug Candidate Lipophilicity->Candidate Lead Optimization Stability->Candidate Lead Optimization Binding->Candidate Lead Optimization

Caption: Role of NOF reactions in the drug discovery pipeline.

References

Application Notes and Protocols for the Synthesis of N-Nitroso Compounds Using Nitrosyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for qualified researchers and scientists in a controlled laboratory setting. N-nitroso compounds are a class of potent carcinogens and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls. A thorough, substance-specific risk assessment must be conducted before commencing any experimental work.

Introduction

N-nitroso compounds (NOCs), characterized by the functional group R₂N-N=O, are a significant class of molecules with diverse applications in organic synthesis and pharmaceutical research.[1] They can serve as intermediates in the synthesis of various nitrogen-containing compounds.[1] However, their prevalence as impurities in active pharmaceutical ingredients (APIs) and drug products is a major concern for the pharmaceutical industry and regulatory bodies due to their classification as probable human carcinogens.[2] The carcinogenic potential of many N-nitroso compounds stems from their ability to be metabolically activated to alkylating agents that can damage DNA.

The formation of N-nitroso compounds typically involves the reaction of a secondary or tertiary amine with a nitrosating agent.[2] Common nitrosating agents include nitrous acid (HNO₂), generated in situ from nitrites, and nitrosyl halides (NOX, where X = Cl, Br).[3] Nitrosyl fluoride (NOF) is a highly reactive gas that can also act as a nitrosating agent.[4] It is used as a solvent and as a fluorinating and nitrating agent in organic synthesis.[4] This document provides an overview of the synthesis of N-nitroso compounds using this compound, including a representative protocol, safety considerations, and relevant chemical principles.

General Principles of N-Nitrosation

The N-nitrosation of a secondary amine is the most common method for the synthesis of N-nitrosamines. The reaction involves the electrophilic attack of a nitrosonium ion (NO⁺) or a nitrosonium ion carrier on the nucleophilic nitrogen atom of the amine.[3]

In the context of using this compound, the NOF molecule can act as a source of the electrophilic nitroso group. The general reaction can be represented as follows:

R₂NH + NOF → R₂N-N=O + HF

Where R represents an alkyl or aryl group. The reaction with secondary amines typically produces stable N-nitrosamine products.[5]

Data Presentation: Representative N-Nitroso Compounds

N-Nitroso CompoundAbbreviationSecondary Amine PrecursorMolar Mass ( g/mol ) of N-Nitroso Compound
N-NitrosodimethylamineNDMADimethylamine74.08
N-NitrosodiethylamineNDEADiethylamine102.14[6]
N-NitrosodibutylamineNDBADibutylamine158.24
N-NitrosopiperidineNPIPPiperidine114.15
N-NitrosopyrrolidineNPYRPyrrolidine100.12
N-NitrosomorpholineNMORMorpholine116.12

Experimental Protocols

4.1. Preparation of this compound (NOF)

Caution: This procedure involves highly toxic and corrosive gases (fluorine and nitric oxide) and should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures in place. The apparatus should be constructed from materials resistant to fluorine, such as fluorothene or passivated metal.

A common method for the preparation of this compound is the direct vapor-liquid fluorination of nitric oxide.

Materials and Equipment:

  • Fluorothene reactor

  • Cold trap

  • Cylinder of fluorine gas (diluted with an inert gas like nitrogen if necessary)

  • Cylinder of nitric oxide gas

  • Sodium fluoride tower (to remove HF from fluorine)

  • Isopentane and liquid nitrogen for cooling baths

  • Vacuum line and pressure gauges

Procedure:

  • Assemble the apparatus as shown in the diagram below. Ensure all connections are secure and leak-proof.

  • Evacuate the entire system.

  • Pass commercial nitric oxide through a cold trap cooled to approximately -110°C (using a slush bath) to remove any nitrogen dioxide impurity.

  • Condense the purified nitric oxide into the fluorothene reactor, which is cooled with liquid nitrogen.

  • Remove the liquid nitrogen bath and allow the nitric oxide to warm to just above its melting point.

  • Slowly pass fluorine gas through the sodium fluoride tower and into the reactor containing the liquid nitric oxide.

  • The reaction is often accompanied by a small flame upon initial contact. Continue to add fluorine in portions until the liquid in the reactor becomes colorless, indicating the completion of the reaction.

  • The resulting this compound can be purified by fractional distillation if necessary. A yield of over 90% can be expected.

4.2. Representative Protocol for the Synthesis of N-Nitrosodiethylamine (NDEA) using this compound

Materials and Equipment:

  • Schlenk line or similar inert atmosphere setup

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and a low-temperature thermometer

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Solution of this compound in a suitable inert solvent (e.g., dichloromethane, ether) or a cylinder of gaseous this compound

  • Diethylamine

  • Anhydrous inert solvent (e.g., dichloromethane, ether)

  • Anhydrous pyridine (optional, as an HF scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Chromatography equipment for purification (if necessary)

Procedure:

  • Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve diethylamine in the chosen anhydrous inert solvent. If using, add a slight molar excess of anhydrous pyridine.

  • Cool the stirred solution to a low temperature, for example, -78 °C (dry ice/acetone bath).

  • Slowly bubble gaseous this compound through the solution or add a pre-prepared solution of this compound in the same solvent dropwise. The reaction is exothermic and should be controlled by the rate of addition.

  • Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to warm slowly to room temperature.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize the hydrogen fluoride byproduct.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude N-nitrosodiethylamine can be purified by distillation or column chromatography if necessary.

Mandatory Visualizations

N_Nitrosation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine Secondary Amine (R₂NH) Intermediate Protonated Intermediate Amine->Intermediate Nucleophilic Attack NOF This compound (NOF) NOF->Intermediate Nitrosoamine N-Nitrosoamine (R₂N-N=O) Intermediate->Nitrosoamine Deprotonation HF Hydrogen Fluoride (HF) Intermediate->HF

Caption: General mechanism of N-nitrosation of a secondary amine with this compound.

Experimental_Workflow start Start dissolve_amine Dissolve Secondary Amine in Anhydrous Solvent start->dissolve_amine cool_reaction Cool to Low Temperature (e.g., -78 °C) dissolve_amine->cool_reaction add_nof Slowly Add This compound cool_reaction->add_nof monitor_reaction Monitor Reaction (e.g., TLC) add_nof->monitor_reaction quench Quench with Saturated NaHCO₃ Solution monitor_reaction->quench Reaction Complete extract Work-up: Wash with H₂O and Brine quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of N-nitrosoamines using this compound.

Safety Precautions

The synthesis and handling of N-nitroso compounds and this compound require stringent safety protocols due to their extreme toxicity and reactivity.

6.1. Handling this compound:

  • Toxicity and Corrosivity: this compound is a toxic and highly corrosive gas. It reacts with water to form nitrous acid and hydrofluoric acid.[4] Inhalation can cause severe respiratory damage.

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood. The experimental setup should be designed to contain the gas securely.

  • Personal Protective Equipment (PPE): Wear a full-face shield, safety goggles, a lab coat made of a suitable material (e.g., neoprene), and heavy-duty, chemical-resistant gloves. A self-contained breathing apparatus (SCBA) should be available for emergencies.

  • Material Compatibility: Use apparatus constructed from fluorine-resistant materials like fluorinated polymers (e.g., Teflon®, Kel-F®) or properly passivated metals (e.g., Monel®, nickel). Glassware is susceptible to attack by the HF byproduct and should be used with caution, if at all.

6.2. Handling N-Nitroso Compounds:

  • Carcinogenicity: N-nitroso compounds are potent carcinogens and should be handled as such. All direct contact must be avoided.

  • Engineering Controls: All manipulations, including weighing, dissolving, and purification, should be performed in a designated fume hood to prevent inhalation of vapors or aerosols.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and double-glove with nitrile gloves.

  • Decontamination and Waste Disposal: All glassware and equipment should be decontaminated after use. A common method involves rinsing with a solution that can cleave the N-N=O bond, followed by proper cleaning. All waste containing N-nitroso compounds must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

By adhering to these protocols and safety guidelines, researchers can safely synthesize and utilize N-nitroso compounds for their critical role in pharmaceutical development and toxicological research.

References

Application Notes and Protocols: Stabilization of Liquid Sulfur Trioxide with Nitrosyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid sulfur trioxide (SO₃) is a powerful and versatile reagent used in a multitude of chemical syntheses, including sulfonation reactions critical in drug development and manufacturing. However, its utility is often hampered by its inherent instability. In its liquid state, SO₃ readily polymerizes into solid forms (α-, β-, and γ-polymers), which can lead to handling difficulties, clogged equipment, and potentially hazardous pressure buildup in sealed vessels. Effective stabilization of liquid SO₃ is therefore crucial for its safe and efficient use.

These application notes provide a detailed protocol for the stabilization of liquid sulfur trioxide using nitrosyl fluoride (NOF). The reaction between SO₃ and NOF yields nitrosyl fluorosulfate (NOSO₃F), a stable ionic compound that exists as a solid. By introducing a controlled amount of NOF, the polymerization of SO₃ can be effectively inhibited, maintaining it in a liquid state. This document outlines the underlying chemistry, experimental procedures, quantitative data, and safety precautions necessary for researchers and professionals to implement this stabilization technique.

Chemical and Physical Data

A summary of the key physical and chemical properties of the reactants and the resulting product is presented below for easy reference.

Table 1: Physical and Chemical Properties of Reactants and Product

PropertySulfur Trioxide (SO₃)This compound (NOF)Nitrosyl Fluorosulfate (NOSO₃F)
Molar Mass 80.06 g/mol 49.005 g/mol [1]129.06 g/mol
Appearance Colorless to white crystalline solid or fuming liquidColorless gas[1]White crystalline solid
Melting Point 16.9 °C (γ-form)-133 °C~230 °C[2]
Boiling Point 44.7 °C-59.7 °CDecomposes
Hazards Highly corrosive, reacts violently with water, strong oxidizing agentToxic, corrosive, reacts with waterMoisture sensitive[2]

Reaction Pathway and Stabilization Mechanism

The stabilization of liquid sulfur trioxide with this compound is achieved through the formation of nitrosyl fluorosulfate. This reaction is a Lewis acid-base adduct formation, where the Lewis acid (SO₃) reacts with the fluoride ion from NOF.

Reaction:

SO₃ (l) + NOF (g) → NOSO₃F (s)

The resulting nitrosyl fluorosulfate is an ionic compound, more accurately described as nitrosonium fluorosulfate ([NO]⁺[SO₃F]⁻). The formation of this stable salt effectively removes SO₃ from the liquid phase, preventing it from participating in polymerization reactions.

ReactionPathway SO3 Liquid Sulfur Trioxide (SO₃) NOSO3F Nitrosyl Fluorosulfate (NOSO₃F) (Stabilizing Adduct) SO3->NOSO3F NOF This compound (NOF) NOF->NOSO3F

Figure 1: Reaction of sulfur trioxide and this compound.

Experimental Protocol: Stabilization of Liquid Sulfur Trioxide

This protocol details the procedure for stabilizing liquid SO₃ with a substoichiometric amount of NOF. The objective is to introduce enough NOF to inhibit polymerization without converting the entire bulk of SO₃.

Materials:

  • Liquid sulfur trioxide (stabilizer-free)

  • This compound gas

  • A dry, inert reaction vessel (e.g., Schlenk flask) equipped with a gas inlet, a magnetic stirrer, and a pressure-equalizing dropping funnel.

  • Inert gas supply (e.g., dry nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Appropriate personal protective equipment (PPE): chemical resistant gloves, lab coat, safety goggles, and a face shield. All manipulations should be performed in a certified fume hood.

Procedure:

  • System Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry inert gas.

    • Assemble the reaction apparatus in a fume hood and purge the entire system with dry nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • Charging the Reactor with SO₃:

    • Cool the reaction vessel in a low-temperature bath to approximately 0-5 °C.

    • Carefully transfer the desired amount of liquid sulfur trioxide into the reaction vessel under a positive pressure of inert gas.

    • Begin gentle stirring of the liquid SO₃.

  • Introduction of this compound:

    • The amount of NOF to be added will depend on the desired level of stabilization and the storage conditions. As a starting point, a molar ratio of 1:1000 to 1:100 (NOF:SO₃) can be explored.

    • Slowly bubble the gaseous this compound through the stirred liquid sulfur trioxide via the gas inlet tube. The gas flow rate should be carefully controlled to avoid a rapid exothermic reaction.

    • Alternatively, for more precise addition, NOF gas can be condensed into a pre-weighed, cooled pressure-equalizing dropping funnel and then added dropwise to the SO₃.

  • Reaction and Monitoring:

    • Maintain the reaction temperature between 0-10 °C during the addition of NOF.

    • Observe the reaction mixture. The formation of a fine white precipitate of nitrosyl fluorosulfate may be observed.

    • After the addition is complete, allow the mixture to slowly warm to room temperature while stirring.

  • Storage and Handling of Stabilized SO₃:

    • The resulting liquid SO₃, now containing a small amount of solid nitrosyl fluorosulfate, can be stored in a tightly sealed, dry container under an inert atmosphere.

    • Periodically inspect the stabilized SO₃ for any signs of polymerization, especially if stored at low temperatures.

ExperimentalWorkflow cluster_prep System Preparation cluster_reaction Reaction cluster_storage Storage Dry_Glassware Dry Glassware Assemble_Apparatus Assemble Apparatus Dry_Glassware->Assemble_Apparatus Purge_System Purge with Inert Gas Assemble_Apparatus->Purge_System Cool_Reactor Cool Reactor (0-5 °C) Purge_System->Cool_Reactor Charge_SO3 Charge Reactor with SO₃ Stir Stir Continuously Charge_SO3->Stir Cool_Reactor->Charge_SO3 Add_NOF Slowly Add NOF Monitor Monitor Temperature and Appearance Add_NOF->Monitor Stir->Add_NOF Warm_to_RT Warm to Room Temperature Monitor->Warm_to_RT Store_Inert Store Under Inert Atmosphere Warm_to_RT->Store_Inert Inspect Periodically Inspect Store_Inert->Inspect

Figure 2: Experimental workflow for stabilizing liquid SO₃.

Characterization of the Stabilized Product

The effectiveness of the stabilization can be assessed by monitoring the physical state of the sulfur trioxide over time and under different temperature conditions. The presence of nitrosyl fluorosulfate can be confirmed by spectroscopic methods if a sample of the solid is isolated.

Table 2: Spectroscopic Data for Nitrosyl Fluorosulfate (NOSO₃F)

Spectroscopic TechniqueKey Frequencies (cm⁻¹)AssignmentReference
Infrared (IR) ~2330N-O stretch (NO⁺)[2]
1405, 1260, 1075S-O stretches (SO₃F⁻)[2]
850, 750S-F stretches (SO₃F⁻)[2]
Raman ~2330N-O stretch (NO⁺)[2]
1400, 1255, 1070S-O stretches (SO₃F⁻)[2]
845, 745S-F stretches (SO₃F⁻)[2]

Safety Precautions

Both sulfur trioxide and this compound are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

  • Sulfur Trioxide: Highly corrosive to skin, eyes, and respiratory tract. It reacts violently with water, releasing significant heat and corrosive fumes.

  • This compound: A toxic and corrosive gas that is a strong irritant to the skin, eyes, and mucous membranes. It reacts with water to form nitric acid and hydrofluoric acid.

  • Reaction Hazards: The reaction between SO₃ and NOF is exothermic and should be controlled by slow addition and cooling. The reaction should be carried out under an inert atmosphere to prevent reaction with atmospheric moisture.

  • Spill and Waste Disposal: In case of a spill, evacuate the area and neutralize with a suitable agent for acidic and fluoride-containing materials (e.g., sodium bicarbonate or calcium hydroxide). All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

SafetyLogic Start Handling SO₃ and NOF Fume_Hood Work in a Certified Fume Hood Start->Fume_Hood PPE Wear Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) Start->PPE Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Fume_Hood->Inert_Atmosphere PPE->Inert_Atmosphere Controlled_Addition Controlled (Slow) Addition of NOF Inert_Atmosphere->Controlled_Addition Temperature_Control Maintain Low Temperature (0-10 °C) Controlled_Addition->Temperature_Control Spill_Kit Have Spill Kit Ready (NaHCO₃ or Ca(OH)₂) Temperature_Control->Spill_Kit Waste_Disposal Dispose of Waste Properly Spill_Kit->Waste_Disposal End Safe Handling Achieved Waste_Disposal->End

References

Application Notes and Protocols for the Continuous Industrial Production of Nitrosyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl fluoride (NOF) is a highly reactive gas that serves as a potent fluorinating and nitrosating agent in organic synthesis.[1] Its application is particularly significant in the pharmaceutical and agrochemical industries for the synthesis of fluorinated aromatic compounds, which are prevalent in many commercial drugs and specialized chemicals. The continuous industrial production of this compound offers substantial advantages over traditional batch processes, including enhanced safety, improved process control, higher yields, and reduced corrosivity of by-products.[2]

This document provides detailed application notes and protocols for the continuous production of this compound and its primary application in the synthesis of aryl fluorides through a continuous diazotization-fluorination process, commonly known as the Balz-Schiemann reaction.[2][3]

Continuous Production of this compound

The most common and industrially scalable method for the continuous production of this compound involves the reaction of a nitrite salt (such as sodium nitrite, NaNO₂) with hydrogen fluoride (HF) in a solution of this compound. This process mitigates the high exothermicity and violent reactions that can occur in batch processes.[2]

Experimental Protocol: Continuous Synthesis of this compound

This protocol is based on a continuous stirred-tank reactor (CSTR) system.

Materials and Equipment:

  • Continuous stirred-tank reactor (CSTR), preferably made of or lined with a corrosion-resistant material like Monel or a suitable fluoropolymer.

  • Separate feed systems for solid nitrite and liquid hydrogen fluoride.

  • A recirculation loop with a pump and a heat exchanger.

  • An overflow outlet for the product stream.

  • Scrubbing system for HF vapor.

  • Sodium nitrite (or potassium nitrite), in pellet or granular form.

  • Anhydrous hydrogen fluoride.

  • This compound solution (for reactor startup).

Procedure:

  • Startup: The reactor is initially charged with a solution of this compound. The recirculation system is activated to ensure proper mixing.

  • Reactant Feeding:

    • Solid sodium nitrite is continuously introduced into the reactor through an inlet at the top.

    • Anhydrous hydrogen fluoride is continuously introduced into the reactor at a separate point, spaced away from the nitrite inlet to ensure it is diluted in the this compound solution before reacting with the nitrite.[2]

  • Reaction: The nitrite and hydrogen fluoride react within the this compound solution to produce more this compound. The reaction is highly exothermic.

  • Temperature Control: The temperature of the reaction mixture is maintained at approximately 10°C. The heat of reaction is removed by circulating the reactor contents through a heat exchanger, which cools the solution to around 0°C before it is returned to the reactor.[2]

  • Product Removal: The this compound product is continuously removed from the reactor via an overflow outlet. A portion of this stream is directed to the subsequent application (e.g., diazotization), while the majority is recirculated back to the reactor.[2]

  • Vapor Scrubbing: Any hydrogen fluoride vapor that evolves is vented from the reactor and passed through a scrubbing system.

Quantitative Data for Continuous this compound Production

The following table summarizes operational parameters for the continuous production of this compound at different scales, based on patented industrial processes.[2]

ParameterExample 1Example 2Example 3
Reactor Type Dual Reactor SystemDual Reactor SystemDual Reactor System
Primary Reactor Volume 195 gallons390 gallons780 gallons
NOF Feed Rate to Primary Reactor 33 gpm66 gpm132 gpm
NOF Feed Temperature ~0°C~0°C~0°C
Reaction Mixture Temperature ~10°C~10°C~10°C
Product to Diazotization 8.8 gpm16.8 gph-
Recycle Ratio ~97%~97%-

Note: gpm = gallons per minute; gph = gallons per hour.

Experimental Workflow for Continuous NOF Production

G cluster_input Reactant Inputs cluster_reactor Continuous Reactor System cluster_output Product & Effluent NaNO2 Sodium Nitrite (solid) CSTR Continuous Stirred-Tank Reactor (CSTR) ~10°C NaNO2->CSTR HF Hydrogen Fluoride (liquid) HF->CSTR Pump Recirculation Pump CSTR->Pump Overflow Scrubber HF Scrubber CSTR->Scrubber HF Vapor Cooler Heat Exchanger (Cooler to ~0°C) Pump->Cooler Cooler->CSTR Recirculation (~97%) Product This compound Product (to application) Cooler->Product Product Stream

Caption: Workflow for continuous this compound production.

Application in Drug Development: Continuous Synthesis of Aryl Fluorides

A primary industrial application of this compound is in the synthesis of aryl fluorides from aromatic amines. This is a crucial transformation in the synthesis of many pharmaceuticals, as the introduction of a fluorine atom can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity.[4] The continuous process for this reaction enhances safety by avoiding the isolation of potentially explosive diazonium salt intermediates.[2][5]

Experimental Protocol: Continuous Diazotization and Fluorination

This protocol describes a multi-stage continuous flow reactor for the synthesis of aryl fluorides.

Materials and Equipment:

  • Multi-stage continuous flow reactor with at least three reaction zones. Each zone should have an inlet for this compound, a static mixer, and a cooling section.[6]

  • Feed pumps for the aromatic amine solution and the this compound solution.

  • Aromatic amine dissolved in a suitable solvent (e.g., hydrogen fluoride).

  • This compound solution (from the continuous production unit).

  • Cooling system (e.g., glycol/water chiller).

Procedure:

  • Feed Preparation: Prepare a solution of the aromatic amine in a suitable solvent.

  • Continuous Reaction:

    • The aromatic amine solution is continuously pumped through the multi-stage reactor.

    • The this compound solution is continuously injected into each reaction zone.

    • Static mixers in each zone ensure rapid and intimate mixing of the reactants.

  • Temperature Control: The temperature in each reaction zone is carefully controlled to be below the autothermal decomposition temperature of the reaction mixture. For example, the temperature can be maintained between 5°C and 25°C.[6]

  • Reaction Stoichiometry: The flow rates of the amine and this compound solutions are adjusted to ensure that at least 95 mole % of the this compound is consumed. A typical molar ratio is 0.9 to 1.0 mole of this compound per equivalent of amine.[6]

  • Product Collection: The product stream containing the aryl fluoride is collected at the outlet of the reactor for subsequent workup and purification.

Quantitative Data for Continuous Diazotization-Fluorination

ParameterValue
Reactor Type Multi-stage cross-flow tubular reactor
Number of Reaction Zones At least 3
Amine Substrate Diazotizable carbocyclic or heterocyclic primary amines
Diazotization Agent This compound solution
Reaction Temperature 5°C to 25°C
NOF to Amine Molar Ratio 0.9 - 1.0
NOF Conversion > 95%

Signaling Pathway: Synthesis of Aryl Fluorides

G AromaticAmine Aromatic Amine (Ar-NH2) DiazoniumSalt Aryl Diazonium Fluoride (Ar-N2+F-) (unstable intermediate) AromaticAmine->DiazoniumSalt NOF This compound (NOF) NOF->DiazoniumSalt ArylFluoride Aryl Fluoride (Ar-F) DiazoniumSalt->ArylFluoride Thermal Decomposition N2 Nitrogen Gas (N2) DiazoniumSalt->N2 Thermal Decomposition

References

Application Notes and Protocols for Aryl Fluoride Synthesis via Nitrosyl Fluoride Reaction with Primary Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Aryl fluorides are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.

Traditionally, the synthesis of aryl fluorides has been dominated by the Balz-Schiemann reaction, which involves the diazotization of primary aromatic amines with nitrous acid in the presence of fluoroboric acid, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt. While effective, this method can suffer from drawbacks, including the need to handle potentially explosive diazonium salt intermediates and the use of specialized reagents.

An alternative and potent method for the synthesis of aryl fluorides involves the direct reaction of primary aromatic amines with nitrosyl fluoride (NOF). This process facilitates the in-situ formation of the corresponding aryl diazonium fluoride, which can then be decomposed to the desired aryl fluoride. This one-pot approach can offer advantages in terms of process efficiency and safety, particularly in continuous flow systems. These application notes provide a detailed overview of this transformation, including the reaction mechanism, experimental protocols, and safety considerations.

Reaction Mechanism and Signaling Pathway

The reaction proceeds in two main stages: diazotization of the primary aromatic amine followed by the decomposition of the resulting aryl diazonium fluoride.

Step 1: Diazotization The primary aromatic amine reacts with this compound in a suitable solvent, typically anhydrous hydrogen fluoride (aHF), to form an aryl diazonium fluoride salt. The highly reactive nitrosonium ion (NO⁺) from this compound acts as the electrophile, attacking the nucleophilic amino group.

Step 2: Decomposition The aryl diazonium fluoride intermediate is generally unstable and readily decomposes upon gentle heating, releasing nitrogen gas and forming a highly reactive aryl cation. This cation is then quenched by the fluoride ion present in the reaction mixture to yield the final aryl fluoride product.

reaction_mechanism cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition Primary_Aromatic_Amine Primary Aromatic Amine (Ar-NH₂) Aryl_Diazonium_Fluoride Aryl Diazonium Fluoride (Ar-N₂⁺F⁻) Primary_Aromatic_Amine->Aryl_Diazonium_Fluoride + NOF - H₂O Nitrosyl_Fluoride This compound (NOF) Nitrosyl_Fluoride->Aryl_Diazonium_Fluoride Aryl_Fluoride Aryl Fluoride (Ar-F) Aryl_Diazonium_Fluoride->Aryl_Fluoride Δ (Heat) - N₂ Nitrogen_Gas Nitrogen Gas (N₂) Aryl_Diazonium_Fluoride->Nitrogen_Gas experimental_workflow Start Start Prepare_NOF_Solution Prepare this compound Solution in Anhydrous HF at low temperature Start->Prepare_NOF_Solution Add_Amine Slowly Add Primary Aromatic Amine Prepare_NOF_Solution->Add_Amine Diazotization Diazotization Reaction (Low Temperature) Add_Amine->Diazotization Decomposition Controlled Thermal Decomposition Diazotization->Decomposition Workup Aqueous Work-up and Extraction Decomposition->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification End Aryl Fluoride Product Purification->End

Troubleshooting & Optimization

Controlling exothermic reactions in nitrosyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitrosyl Fluoride (NOF) Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of this compound (NOF). The focus is on controlling the highly exothermic nature of the reactions to ensure safety and maximize yield.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound considered hazardous? A1: The synthesis of this compound, particularly through the direct combination of nitrogen oxides (NO, NO₂) and fluorine (F₂), is extremely exothermic.[1][2] These reactions are known to be particularly energetic and can result in a flame or even a detonation, sometimes at very low temperatures.[2][3] The reactants and the product are also toxic and highly corrosive.[1]

Q2: What are the most common methods for synthesizing this compound? A2: Common synthesis routes include:

  • Direct Fluorination: The reaction of nitric oxide (NO) or nitrogen dioxide (NO₂) with elemental fluorine (F₂).[1][3]

  • Alkali Metal Fluoride Reaction: The reaction of nitrogen dioxide (NO₂) with an alkali fluoride like cesium fluoride (CsF) or potassium fluoride (KF).[4] This method is generally slower and less exothermic than direct fluorination.[1][4]

  • From Nitrosyl Sulphuric Acid: Reacting nitrosyl sulphuric acid (ONOSO₃H) with hydrofluoric acid (HF) in the presence of water.[5]

  • From Nitrites: A continuous process involving the reaction of a nitrite salt (e.g., sodium nitrite) with hydrogen fluoride (HF).[6]

Q3: What are the primary methods for controlling the exothermicity of the reaction? A3: The key strategies for temperature control are:

  • Cryogenic Cooling: Conducting the reaction at very low temperatures, often using a liquid nitrogen bath, is a standard procedure to moderate the reaction rate.[1][3]

  • Slow Reactant Addition: Introducing one reactant to the other slowly and in a controlled manner prevents a rapid release of energy.[3]

  • Reactant Dilution: Using an inert gas carrier for gaseous reactants can help control concentration and reaction rate.[7] In continuous processes, introducing reactants into a larger volume of the recycled product solution serves to dilute them and dissipate heat.[6]

  • Material Selection: Using reactors and tubing made from corrosion-resistant materials like PCTFE (polychlorotrifluoroethylene), Monel, or 316L stainless steel is crucial for safety and product purity.[1][4]

Q4: What are the main impurities or side products I should be aware of? A4: Depending on the method, you may encounter several side products:

  • Nitryl Fluoride (FNO₂): Can form if NO₂ is used as a reactant or if the fluorine source is contaminated with oxygen.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual NO, NO₂, or F₂ in the final product.[4]

  • Trifluoroamine Oxide (F₃NO): May form as a byproduct from the reaction between FNO and excess F₂ at very low temperatures.[1]

  • Silicon Tetrafluoride (SiF₄): If glass reaction vessels are used, the highly reactive NOF can attack the silica (SiO₂), leading to SiF₄ contamination.[3]

Troubleshooting Guide

Issue 1: The reaction temperature is rising too quickly or is uncontrollable.

  • Question: My reaction is showing a rapid, uncontrolled temperature increase. What should I do?

  • Answer:

    • Stop Reactant Flow: Immediately cease the addition of all reactants.

    • Ensure Adequate Cooling: Verify that your cooling system (e.g., liquid nitrogen bath, cryocooler) is functioning correctly and is in full contact with the reactor surface.

    • Check for Leaks: A leak could introduce atmospheric moisture or oxygen, potentially causing side reactions. The system should be pressure-tested and have a very low leak rate (e.g., <0.1 mbar/h) before starting.[1]

    • Review Reactant Purity: Impurities in the starting materials, especially oxygen in the fluorine gas, can lead to the formation of more energetic byproducts like FNO₂.[1]

Issue 2: A flame or detonation has occurred in the reactor.

  • Question: I observed a flame or experienced a detonation. What causes this and how can I prevent it?

  • Answer: This is a known hazard, especially with the direct fluorination of nitric oxide (NO) or nitrogen dioxide (NO₂).[1][2] It is typically caused by the reactants combining too quickly at a temperature that is too high.

    • Prevention:

      • Lower the Temperature: Condense the nitrogen oxide at liquid nitrogen temperature before slowly introducing fluorine gas.[3] The reaction between NO and F₂ has been reported to produce a flame even at -164°C.[1]

      • Control Reactant Introduction: Introduce the fluorine gas very slowly to the condensed, liquid nitrogen oxide, allowing the reaction to proceed gradually.[3]

      • Use an Alternative Method: For a less energetic process, consider reacting nitrogen dioxide with an alkali fluoride like CsF or KF.[4]

Issue 3: The product yield is very low or the reaction is incomplete.

  • Question: My yield of this compound is much lower than expected. What are the likely causes?

  • Answer: Low yield can result from several factors depending on the synthesis method:

    • For NO₂ + Alkali Fluoride (CsF/KF) method: This reaction can be slow and incomplete at room temperature, sometimes taking days.[4] Ensure the alkali fluoride is anhydrous and finely powdered to maximize surface area.[4] Heating the mixture to 90°C can significantly speed up the reaction.[1][4]

    • Leaks: Loss of gaseous reactants or product through system leaks will directly impact yield.

    • Side Reactions: Formation of byproducts like FNO₂ consumes your reactants. Ensure high-purity starting materials.[1]

    • Inadequate Mixing: In batch processes, poor mixing can lead to local "hotspots" where reactants are consumed in side reactions, reducing the overall yield.[6]

Issue 4: The final product is contaminated with nitryl fluoride (FNO₂).

  • Question: My final product contains significant amounts of FNO₂. How do I prevent its formation?

  • Answer: FNO₂ formation is a common issue.

    • Reactant Choice: The reaction between NO₂ and F₂ is a known route to FNO₂.[1] Using nitric oxide (NO) instead of nitrogen dioxide (NO₂) as the starting material favors the formation of NOF.

    • Purity of Fluorine: Ensure your fluorine gas is free of oxygen. It has been speculated that O₂ contamination in early experiments led to the formation of FNO₂ instead of the expected FNO.[1]

    • Stoichiometry: Carefully control the stoichiometry. For the reaction 2NO + F₂ → 2NOF, an excess of fluorine should be avoided as it can potentially lead to side reactions.

Data Presentation: Synthesis Parameters

The following table summarizes quantitative data from various this compound synthesis methods.

Synthesis MethodReactantsTemperaturePressureYieldReference
Direct FluorinationNitric Oxide (NO) + Fluorine (F₂)Just above the melting point of NO (~-164°C or 109K)Atmospheric> 90%[3]
Alkali FluorideNitrogen Dioxide (NO₂) + CsF/KF90 °CN/A~48% (after 2-5 hrs)[4]
Alkali FluorideNitrogen Dioxide (NO₂) + CsF/KF300 °CN/ASlightly lower than 48% (after 15 min)[4]
Nitrosyl Sulphuric AcidONOSO₃H + HF (+ H₂O)20 °C to 150 °CAtmospheric88% - 96.56%[5]
Continuous ProcessSodium Nitrite (NaNO₂) + HFReaction mixture at ~10 °C, product cooled to 0 °CN/AHigh (specific % not stated)[6]

Experimental Protocols

Protocol 1: Synthesis via Direct Fluorination of Nitric Oxide

This protocol is based on the method described by Faloon and Kenna and should only be performed with appropriate safety measures and equipment.[3]

  • Apparatus Setup: Assemble the reaction apparatus using materials resistant to fluorine, such as fluorothene (PCTFE) for the reactor and copper or stainless steel tubing.[1][3] The system must include a cold trap, vacuum-pressure gauges, and valves with fluorothene seats.[3] A tower filled with sodium fluoride should be placed in the fluorine line to remove any HF impurity.[3]

  • System Preparation: Evacuate the entire system to remove air and moisture.

  • Reactant Purification: Pass commercial nitric oxide through a cold trap cooled to 163 K (-110°C) with an isopentane-liquid nitrogen bath to remove any NO₂ impurity.[3]

  • Condensation: Cool the fluorothene reactor with liquid nitrogen and condense the purified nitric oxide into it.[3]

  • Reaction: Remove the liquid nitrogen bath and allow the solid nitric oxide to warm to just above its melting point.

  • Fluorine Addition: Slowly and carefully pass fluorine gas through the sodium fluoride tower and into the reactor containing the liquid nitric oxide. A small flame may appear upon initial contact.[3]

  • Completion: Continue adding fluorine in small portions until the liquid in the reactor becomes colorless, indicating the reaction is complete.[3]

  • Purification: Freeze the product with liquid nitrogen and evacuate the reactor to remove any excess fluorine.[3] The resulting this compound requires little to no further purification.[3]

Protocol 2: Synthesis via Nitrogen Dioxide and Cesium Fluoride

This protocol is based on the method described by Ratcliffe and Shreeve and is a less energetic alternative to direct fluorination.[4]

  • Apparatus Setup: The reaction can be carried out in a prefluorinated Monel or a standard Pyrex glass reaction vessel equipped with a vacuum line connection.[4]

  • Reagent Preparation: Dry approximately 5g (33 mmoles) of cesium fluoride (CsF) at 300°C for 2 hours. Powder the dried salt under vacuum conditions and place it in the reaction vessel. An excess of the metal fluoride is required for the reaction to go to completion.[4]

  • Reaction Initiation: Cool the vessel containing the CsF to -78°C (dry ice/acetone bath) and condense a known amount of nitrogen dioxide (e.g., 2.85 mmoles) into it.[4]

  • Reaction Progression: Allow the vessel to warm to room temperature. The reaction will proceed smoothly over 1-5 days, depending on the particle size and dryness of the CsF.[4]

  • Accelerated Reaction (Optional): To increase the rate, the reaction can be heated in a prefluorinated metal vessel to 90°C for 2-5 hours.[4]

  • Product Isolation: After the reaction period, the volatile product (NOF) can be isolated by cryogenic distillation, leaving the solid alkali-metal nitrate residue behind. The only volatile product should be essentially pure NOF.[4]

Visualizations

Experimental Workflow

G cluster_prep System Preparation cluster_reaction Reaction cluster_workup Product Workup prep1 Assemble Apparatus (PCTFE/Monel) prep2 Dry Reagents (e.g., CsF) prep1->prep2 prep3 Evacuate System prep2->prep3 react1 Cool Reactor (e.g., Liquid N2) prep3->react1 react2 Introduce Reactant 1 (e.g., Condense NO) react1->react2 react3 Slowly Add Reactant 2 (e.g., F2 Gas) react2->react3 react4 Monitor Temp & Pressure react3->react4 workup1 Isolate Product (Cryogenic Trap) react4->workup1 workup2 Remove Excess Reactants (Under Vacuum) workup1->workup2 workup3 Characterize Product (IR, Mol. Weight) workup2->workup3

Caption: General workflow for this compound synthesis.

Troubleshooting Logic: Temperature Control

G start Uncontrolled Temp Rise? stop_flow Immediately Stop Reactant Flow start->stop_flow Yes no_problem Maintain Monitoring start->no_problem No check_cooling Verify Cooling System stop_flow->check_cooling is_cooling_ok Cooling OK? check_cooling->is_cooling_ok fix_cooling Repair/Adjust Cooling System is_cooling_ok->fix_cooling No check_purity Review Reactant Purity & System Integrity is_cooling_ok->check_purity Yes fix_cooling->check_cooling resume Resume with Caution (Slower Rate) check_purity->resume

Caption: Decision tree for managing thermal runaway events.

References

Technical Support Center: Purification of Nitrosyl Fluoride (FNO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrosyl fluoride (FNO) and needing to remove silicon tetrafluoride (SiF₄) impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of SiF₄ contamination in this compound?

A1: Silicon tetrafluoride (SiF₄) contamination in this compound (FNO) typically arises from the reaction of fluoride-containing species with silicon-based materials. Common sources include:

  • Reaction with Glassware: If FNO is synthesized or stored in quartz or borosilicate glass apparatus, any reactive fluoride species (including FNO itself or HF impurities) can react with the silicon dioxide (SiO₂) in the glass to form SiF₄.[1]

  • Synthesis from Fluorinating Agents: Some synthesis routes for FNO may inadvertently introduce silicon-containing impurities that can be converted to SiF₄.

Q2: Why is it important to remove SiF₄ from FNO?

A2: The presence of SiF₄ can be detrimental for several reasons:

  • Interference in Reactions: SiF₄ can interfere with subsequent reactions where high-purity FNO is required, potentially leading to unwanted side products or reduced yields.

  • Material Incompatibility: SiF₄ can react with moisture to form corrosive hydrofluoric acid (HF) and silicic acid, which can damage equipment.[2][3]

  • Inaccurate Stoichiometry: The presence of an impurity like SiF₄ means the actual amount of FNO is lower than measured, leading to inaccuracies in reaction stoichiometry.

Q3: What are the primary methods for removing SiF₄ from FNO?

A3: The two primary methods for purifying FNO to remove SiF₄ are low-temperature fractional distillation and selective chemical absorption/reaction. The choice of method depends on the scale of the purification, the required purity, and the available equipment.

Q4: Can I use water to scrub SiF₄ from my FNO sample?

A4: No, this is not recommended. Both this compound and silicon tetrafluoride react with water. FNO hydrolyzes to form nitrous acid and hydrofluoric acid, while SiF₄ reacts with water to form silicic acid and hexafluorosilicic acid.[4][5] Using water would result in the loss of your FNO product and the formation of corrosive byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor separation efficiency during low-temperature distillation. 1. Inefficient distillation column (e.g., insufficient number of theoretical plates).2. Temperature gradient in the column is not well-controlled.3. Distillation rate is too high.1. Use a packed or vacuum-jacketed distillation column to improve separation efficiency.2. Ensure precise and stable temperature control of the distillation pot and column head.3. Reduce the distillation rate to allow for proper vapor-liquid equilibrium to be established.
Product remains contaminated with SiF₄ after selective absorption. 1. The absorbent (e.g., sodium fluoride) is not sufficiently reactive.2. Insufficient contact time between the gas stream and the absorbent.3. The absorbent has become saturated.1. Ensure the absorbent is finely powdered and has been properly activated (e.g., by heating under vacuum) to maximize surface area and reactivity.2. Pass the gas stream through the absorbent bed at a slow flow rate.3. Replace the absorbent with a fresh batch.
Low yield of purified FNO. 1. Leaks in the experimental setup.2. Condensation of FNO in unintended cold spots.3. Decomposition of FNO.1. Thoroughly leak-check all connections of your apparatus before starting the purification.2. Ensure proper insulation of the apparatus to avoid cold spots where FNO could condense and be lost.3. FNO can be reactive; ensure all materials in contact with it are compatible (e.g., stainless steel, Monel, or passivated metals). Avoid incompatible materials.
Ice formation in the low-temperature apparatus. Presence of moisture in the system.1. Thoroughly dry all components of the apparatus before assembly.2. Purge the system with a dry, inert gas (e.g., nitrogen or argon) before introducing the FNO/SiF₄ mixture.

Quantitative Data

The selection of a suitable purification technique relies on the physical properties of this compound and silicon tetrafluoride.

Table 1: Physical Properties of this compound and Silicon Tetrafluoride

PropertyThis compound (FNO)Silicon Tetrafluoride (SiF₄)Data Source(s)
Molar Mass 49.00 g/mol 104.08 g/mol [6][7]
Boiling Point -72.4 °C-90.3 °C (sublimes)[1][7]
Melting Point -166 °C-95.0 °C[1][7]
Appearance Colorless gasColorless gas[1][7]

Experimental Protocols

Method 1: Low-Temperature Fractional Distillation

This method leverages the difference in boiling points between FNO (-72.4 °C) and SiF₄ (-90.3 °C) to achieve separation.

Materials:

  • Crude FNO containing SiF₄

  • Low-temperature distillation apparatus (vacuum-jacketed column, distillation head, cold finger condenser)

  • Cryogen (e.g., liquid nitrogen)

  • Suitable cooling baths (e.g., dry ice/acetone, cryocooler)

  • Inert gas (e.g., nitrogen or argon)

  • Collection vessel

Procedure:

  • Apparatus Setup: Assemble the low-temperature distillation apparatus. Ensure all glassware is thoroughly dried and the system is leak-tight. The collection vessel should be cooled in a liquid nitrogen bath.

  • System Purge: Purge the entire system with a dry, inert gas to remove any residual moisture and air.

  • Condensation of Crude Product: Condense the crude FNO/SiF₄ mixture into the distillation pot by cooling it with liquid nitrogen.

  • Establish Temperature Gradient: Replace the liquid nitrogen around the distillation pot with a cooling bath maintained at approximately -80 °C to -85 °C. This temperature is above the boiling point of SiF₄ but below that of FNO.

  • Fractional Distillation: Slowly warm the distillation pot. The more volatile SiF₄ will begin to vaporize and travel up the distillation column.

  • Collection of SiF₄: The SiF₄ vapor will condense on the cold finger (cooled with liquid nitrogen) and can be collected in a separate, cooled trap if desired.

  • Collection of Purified FNO: After the SiF₄ has been removed, increase the temperature of the distillation pot to just above the boiling point of FNO (e.g., -70 °C). The purified FNO will then distill and can be collected in the primary collection vessel cooled with liquid nitrogen.

  • System Shutdown: Once the distillation is complete, the system can be carefully brought back to atmospheric pressure with an inert gas.

G cluster_setup Apparatus Setup & Preparation cluster_distillation Distillation Process setup Assemble & Dry Apparatus purge Purge with Inert Gas setup->purge condense_crude Condense Crude FNO/SiF4 (Liquid N2) purge->condense_crude distill_sif4 Warm to -85°C to -80°C (Distill SiF4) condense_crude->distill_sif4 collect_sif4 Collect SiF4 Impurity distill_sif4->collect_sif4 distill_fno Warm to > -72.4°C (Distill FNO) distill_sif4->distill_fno collect_fno Collect Purified FNO distill_fno->collect_fno

Caption: Workflow for Low-Temperature Fractional Distillation.

Method 2: Selective Chemical Absorption/Reaction

This method relies on the selective reaction of SiF₄ with an alkali fluoride, such as sodium fluoride (NaF), to form a non-volatile salt, while FNO remains in the gas phase.

Materials:

  • Crude FNO containing SiF₄

  • Absorption tube packed with finely powdered, anhydrous sodium fluoride (NaF)

  • Inert gas (e.g., nitrogen or argon)

  • Two cold traps

  • Liquid nitrogen

Procedure:

  • Preparation of Absorbent: The sodium fluoride should be finely powdered and dried under vacuum at a high temperature (e.g., 200-300 °C) for several hours to ensure it is anhydrous and highly reactive. Pack the dried NaF into an absorption tube.

  • Apparatus Setup: Assemble the apparatus so that the gas flow will pass from the crude FNO container, through the NaF absorption tube, and finally into a collection cold trap. Place a safety trap before the vacuum pump.

  • System Purge: Evacuate the system and purge with a dry, inert gas.

  • Purification: Cool the collection trap with liquid nitrogen. Allow the crude FNO/SiF₄ mixture to slowly pass through the packed NaF tube. The SiF₄ will react with the NaF to form solid Na₂SiF₆, while the purified FNO will pass through and condense in the cold trap.

  • Completion: The purification is complete when all the volatile material from the source container has been transferred.

  • System Shutdown: Close the system to the vacuum and carefully bring it back to atmospheric pressure with an inert gas.

G cluster_flow Gas Flow Path cluster_logic Logical Separation crude_fno Crude FNO/SiF4 Source naf_tube NaF Absorption Tube (SiF4 reacts to form Na2SiF6) crude_fno->naf_tube cold_trap Collection Cold Trap (Purified FNO condenses) naf_tube->cold_trap input FNO + SiF4 process Pass over NaF input->process output_fno FNO (gas) process->output_fno output_sif4 Na2SiF6 (solid) process->output_sif4

Caption: Workflow for Selective Chemical Absorption of SiF₄.

References

Technical Support Center: Synthesis of Nitrosyl Fluoride (NOF) from Nitric Oxide (NO) and Fluorine (F₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of nitrosyl fluoride (NOF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields, troubleshooting common issues, and ensuring safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound from nitric oxide and fluorine?

The direct gas-phase reaction between nitric oxide (NO) and fluorine (F₂) is the most common method for producing this compound (NOF). The overall balanced chemical equation is:

2NO(g) + F₂(g) → 2NOF(g)

This reaction is known to be highly exothermic and can be vigorous, sometimes resulting in flames or even detonations, particularly at low temperatures upon initiation.[1]

Q2: What is a typical achievable yield for this synthesis?

With proper control of reaction conditions and purification of reactants, yields of this compound greater than 90% can be achieved.[2]

Q3: What are the main impurities or byproducts I should be aware of?

The most significant impurity is typically nitryl fluoride (FNO₂). Its formation is primarily due to the presence of nitrogen dioxide (NO₂) in the nitric oxide reactant or oxygen (O₂) in the fluorine gas.[1] The reaction proceeds as follows:

2NO₂(g) + F₂(g) → 2FNO₂(g)

Other potential impurities include unreacted starting materials (NO and F₂) and, if the reaction is carried out in glass apparatus, silicon tetrafluoride (SiF₄) due to the corrosive nature of the reactants and product.[2]

Q4: What are the critical safety precautions for this synthesis?

The synthesis of this compound involves highly toxic, corrosive, and reactive gases. All personnel must be thoroughly trained and familiar with the hazards of nitric oxide, fluorine, and this compound.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4] In case of potential leaks, a self-contained breathing apparatus (SCBA) is essential.

  • Ventilation: All work must be conducted in a well-ventilated fume hood or a glovebox.[3]

  • Material Compatibility: Use appropriate materials for the reactor and gas handling lines. Nickel, Monel, and stainless steel are generally recommended for handling fluorine under pressure.[6] For laboratory-scale synthesis, fluoropolymers like Fluorothene (PCTFE) have been used successfully.[2] Avoid glass where possible, as it can be etched by the reactants and product.

  • Leak Detection: Regularly check all connections for leaks using appropriate methods, such as a soapy water solution for non-reactive gas lines before introducing the reactants.

  • Emergency Preparedness: Have an emergency response plan in place, including access to appropriate first aid and fire extinguishing equipment.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of NOF 1. Incomplete reaction: Insufficient reaction time or non-optimal temperature. 2. Reactant impurities: Presence of inhibitors or species that lead to side reactions. 3. Leaks in the system: Loss of gaseous reactants or product. 4. Incorrect stoichiometry: Suboptimal ratio of NO to F₂.1. Optimize reaction conditions: Ensure the reaction temperature is maintained just above the melting point of nitric oxide (-163.6 °C) for the vapor-liquid fluorination method.[2] Allow for sufficient reaction time. 2. Purify reactants: Pass nitric oxide through a cold trap at approximately -110°C to -160°C to remove NO₂.[2] Pass fluorine gas through a tower of sodium fluoride (NaF) to remove hydrogen fluoride (HF).[2] 3. Perform a thorough leak check: Before starting the reaction, pressurize the system with an inert gas (e.g., nitrogen) and check all fittings and joints. 4. Adjust stoichiometry: While the stoichiometric ratio is 2:1 (NO:F₂), a slight excess of one reactant may be beneficial. Systematically vary the ratio to find the optimal condition for your setup.
Product Contamination with Nitryl Fluoride (FNO₂) 1. Nitrogen dioxide (NO₂) in nitric oxide: Commercial NO can contain significant amounts of NO₂.[1] 2. Oxygen (O₂) in fluorine gas: Fluorine gas may contain oxygen as an impurity.[1]1. Purify nitric oxide: Use a cold trap to freeze out NO₂ from the NO gas stream before it enters the reactor.[1][2] 2. Use high-purity fluorine: Source high-purity fluorine gas with minimal oxygen content.
Reaction is too Vigorous or Uncontrolled (Flashes of light, detonation) 1. High concentration of reactants: Introducing reactants too quickly or at too high a concentration. 2. Localized heating (hot spots): The highly exothermic nature of the reaction can lead to rapid temperature increases in specific areas. 3. Low activation energy: The reaction between NO and F₂ has a very low activation energy, making it prone to rapid initiation.[1]1. Slow reactant addition: Introduce the fluorine gas slowly and in a controlled manner into the condensed nitric oxide. 2. Use an inert gas diluent: Diluting the fluorine gas with an inert gas like nitrogen can help to moderate the reaction rate. 3. Efficient cooling: Ensure the reactor is adequately and uniformly cooled. A liquid nitrogen bath is commonly used to condense the nitric oxide and maintain a low temperature.[2]
Corrosion of Apparatus 1. Incompatible materials: Using materials that are not resistant to fluorine, this compound, or hydrogen fluoride (an impurity in fluorine).1. Select appropriate materials: Construct the reactor and gas handling system from materials known to be resistant to fluorine and its compounds, such as nickel, Monel, stainless steel, or fluoropolymers.[6]

Experimental Protocols

High-Yield Synthesis of this compound (Vapor-Liquid Fluorination Method)

This protocol is adapted from the work of Faloon and Kenna (1950) and has been reported to achieve yields of over 90%.[2]

1. Reactant Purification:

  • Nitric Oxide (NO): Pass commercial nitric oxide gas through a cold trap maintained at approximately -110 °C to -160 °C using a slush bath (e.g., isopentane/liquid nitrogen) to remove any nitrogen dioxide (NO₂) impurity.

  • Fluorine (F₂): Pass fluorine gas through a tower filled with anhydrous sodium fluoride (NaF) pellets to remove any hydrogen fluoride (HF) impurity.

2. Apparatus Setup:

  • A reactor constructed from a fluorine-resistant material such as Fluorothene (PCTFE), Monel, or nickel is required.

  • The gas handling lines should be made of copper or stainless steel.

  • Use valves with fluoropolymer seats (e.g., Teflon) suitable for fluorine service.

  • The system should be connected to a vacuum line to allow for evacuation before introducing the reactants.

  • Pressure gauges with bronze or Monel Bourdon tubes should be used.

3. Reaction Procedure:

  • Evacuate the system: Thoroughly evacuate the entire apparatus to remove any air and moisture.

  • Condense Nitric Oxide: Cool the reactor in a liquid nitrogen bath and introduce the purified nitric oxide gas. The NO will condense into a solid.

  • Warm Nitric Oxide: Remove the liquid nitrogen bath and allow the nitric oxide to warm up until it just melts (melting point: -163.6 °C).

  • Introduce Fluorine: Slowly and carefully introduce the purified fluorine gas into the reactor containing the liquid nitric oxide. A small, momentary flame may be observed upon initial contact.

  • Continue Fluorine Addition: Continue to add fluorine in small portions. As the reaction progresses, the color of the liquid in the reactor will become progressively lighter. The reaction is complete when the liquid becomes colorless.

  • Product Isolation: After the reaction is complete, cool the reactor with liquid nitrogen to condense the this compound product.

  • Remove Excess Fluorine: Evacuate the system to remove any unreacted fluorine gas.

  • Collect Product: The this compound can then be transferred to a suitable storage container.

Data Presentation

While specific quantitative data on the effect of varying reaction parameters on NOF yield from the direct reaction of NO and F₂ is sparse in the reviewed literature, the following table summarizes the expected outcomes based on qualitative descriptions.

Parameter Condition Expected Effect on Yield/Purity Reference
Temperature Maintained just above the melting point of NO (-163.6 °C)High yield (>90%) of NOF.[2]
Significantly higher temperaturesIncreased risk of uncontrolled reaction and potential for byproduct formation.[1]
Reactant Purity Purified NO (NO₂ removed) and F₂ (HF removed)High purity NOF with minimal FNO₂.[1][2]
Unpurified reactantsLower purity NOF, significant FNO₂ contamination.[1]
Stoichiometry 2:1 molar ratio of NO to F₂Theoretically optimal for complete conversion.
Slight excess of F₂Can help drive the reaction to completion, but excess must be removed from the product.

Visualizations

Experimental Workflow for this compound Synthesis

NitrosylFluorideSynthesis cluster_purification Reactant Purification cluster_reaction Reaction cluster_isolation Product Isolation NO_in Commercial NO ColdTrap Cold Trap (-110 to -160 °C) NO_in->ColdTrap Remove NO₂ F2_in Commercial F₂ NaF_Tower NaF Tower F2_in->NaF_Tower Remove HF NO_pure Purified NO ColdTrap->NO_pure F2_pure Purified F₂ NaF_Tower->F2_pure Condense_NO Condense NO (Liquid N₂) NO_pure->Condense_NO Add_F2 Slowly add F₂ F2_pure->Add_F2 Evacuate Evacuate System Evacuate->Condense_NO Warm_NO Warm NO to melting point Condense_NO->Warm_NO Warm_NO->Add_F2 Reaction_Complete Reaction Complete (Colorless Liquid) Add_F2->Reaction_Complete Condense_Product Condense Product (Liquid N₂) Reaction_Complete->Condense_Product Remove_Excess_F2 Evacuate Excess F₂ Condense_Product->Remove_Excess_F2 Collect_NOF Collect Pure NOF Remove_Excess_F2->Collect_NOF

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low NOF Yield

LowYieldTroubleshooting Start Low NOF Yield CheckPurity Check Reactant Purity Start->CheckPurity CheckLeaks Check for System Leaks CheckPurity->CheckLeaks Purity OK PurifyReactants Purify NO and F₂ CheckPurity->PurifyReactants Impurities Found CheckConditions Verify Reaction Conditions (Temp., Time, Stoichiometry) CheckLeaks->CheckConditions No Leaks SealLeaks Seal Leaks and Re-test CheckLeaks->SealLeaks Leaks Found OptimizeConditions Optimize T, t, and Stoichiometry CheckConditions->OptimizeConditions Conditions Suboptimal Success High Yield Achieved CheckConditions->Success Conditions OK, Re-evaluate PurifyReactants->Success SealLeaks->Success OptimizeConditions->Success

References

Technical Support Center: Reactor Material Selection for Nitrosyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate reactor materials for handling highly reactive and corrosive nitrosyl fluoride (FNO).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selecting reactor materials for this compound (FNO) reactions?

A1: this compound is a powerful fluorinating and oxidizing agent, presenting significant material compatibility challenges.[1] Key issues include high corrosion rates for many metals, potential for ignition, and degradation of polymeric materials. The extreme reactivity of FNO necessitates careful selection of materials that can withstand its aggressive nature, often requiring passivation or the use of highly inert substances.

Q2: Which metals are generally recommended for handling this compound?

A2: Nickel and its alloys, such as Monel and Inconel, are generally recommended for services involving fluorine and other highly reactive fluorinating agents.[2] These materials form a stable, protective fluoride film on their surface, which inhibits further corrosion. Passivated stainless steel can also be used under specific conditions, but its resistance is highly dependent on the grade, temperature, and moisture content.

Q3: Are there any metals that should be absolutely avoided with this compound?

A3: Many common metals are readily attacked by this compound and should be avoided. Due to its high reactivity, FNO can convert many metals to their corresponding fluorides, leading to rapid material failure.[1] It is crucial to consult compatibility data before using any metal that is not specifically recommended for fluorine service.

Q4: What is passivation and why is it important for metallic reactors?

A4: Passivation is a process of treating a metal surface to create a non-reactive film that protects it from corrosion. In the context of FNO reactions, this typically involves exposing the metal to a controlled fluorinating agent to form a stable metal fluoride layer. This passive layer is crucial for preventing direct contact between the reactive FNO gas and the bulk metal, thereby significantly reducing corrosion rates.

Q5: Can glass or quartz reactors be used for this compound reactions?

A5: No, glass and quartz are not recommended for use with this compound. FNO reacts with silica (a major component of glass and quartz), leading to etching and compromising the structural integrity of the reactor.

Q6: What are the most suitable polymeric materials for seals, gaskets, and tubing in FNO applications?

A6: Fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), and Fluorinated Ethylene Propylene (FEP) exhibit excellent chemical resistance to a wide range of aggressive chemicals, including this compound.[3] These materials are the preferred choice for seals, gaskets, and flexible tubing in FNO reactor systems. However, their performance can be influenced by temperature and pressure, so these factors must be considered.

Troubleshooting Guide

Issue 1: Rapid Corrosion and Discoloration of Metallic Reactor Components

  • Question: My stainless steel reactor is showing signs of rapid corrosion and a strange discoloration after exposure to this compound. What is happening and what should I do?

  • Answer:

    • Immediate Action: Safely terminate the experiment, cease the flow of this compound, and purge the system with a dry, inert gas (e.g., Nitrogen or Argon).

    • Analysis: The observed corrosion is likely due to the high reactivity of FNO with the iron and other components of the stainless steel. The discoloration is probably the formation of metal fluorides. Standard stainless steel grades are generally not suitable for direct contact with FNO without proper passivation.

    • Solution:

      • Material Upgrade: For future experiments, consider upgrading your reactor to one constructed from more resistant materials like Monel 400 or Inconel 600.

      • Passivation: If using stainless steel is unavoidable, it must be thoroughly passivated to form a protective fluoride layer before introducing FNO. Consult detailed passivation protocols.

      • Moisture Control: Ensure that your entire system is scrupulously dry. Any moisture can react with FNO to form hydrofluoric acid (HF), which is highly corrosive to most metals.[1]

Issue 2: Leakage from Seals and Gaskets

  • Question: I am experiencing leaks from the elastomeric seals in my reactor setup during a this compound reaction. What is the cause and what is the solution?

  • Answer:

    • Immediate Action: Stop the reaction immediately, vent the system safely, and purge with an inert gas.

    • Analysis: Standard elastomers (e.g., Buna-N, EPDM, Viton®) are not compatible with highly reactive fluorinating agents like this compound and will degrade, leading to a loss of sealing integrity.

    • Solution:

      • Material Replacement: Replace all incompatible elastomeric seals with ones made from perfluoroelastomers (FFKM) or, preferably, PTFE, PFA, or FEP, which offer superior chemical resistance.

      • Proper Gasket Design: Ensure that the gasket design provides a reliable seal under the operating pressures and temperatures of your experiment.

Issue 3: Clouding or Etching of Glass Components in the Vicinity of the Reactor

  • Question: The glass viewport on my vacuum line downstream of the FNO reactor is becoming cloudy. Is this related to the this compound?

  • Answer:

    • Analysis: Yes, this is a strong indication of a leak or carryover of FNO into your vacuum system. This compound reacts with the silica in glass, causing it to etch and appear cloudy.

    • Action:

      • Leak Check: Immediately check your entire reactor setup for leaks, paying close attention to all fittings and seals.

      • Trapping: Consider installing a cold trap or a scrubber filled with a suitable absorbent material (e.g., soda lime) between your reactor and any downstream glass components to capture any unreacted FNO.

      • Material Change: If possible, replace glass components in the immediate vicinity of the reactor with compatible materials like fluoropolymers or passivated metals.

Data Presentation: Material Compatibility with this compound

Disclaimer: The following tables provide estimated corrosion rates and compatibility ratings based on data for fluorine and hydrofluoric acid service, as specific quantitative data for this compound is limited in open literature. Users should always conduct their own compatibility testing under their specific experimental conditions.

Table 1: Corrosion Resistance of Metals to this compound (Estimated)

MaterialTemperature Range (°C)Estimated Corrosion Rate (mm/year)Compatibility RatingNotes
Nickel 200/201 -200 to 300< 0.05Excellent Forms a stable, protective fluoride film.
Monel 400 -200 to 250< 0.1Excellent Widely used for fluorine and HF service.[4]
Inconel 600 -200 to 400< 0.1Excellent Good high-temperature resistance.[5]
Stainless Steel 316 (Passivated) -50 to 1000.1 - 0.5Good Passivation is critical. Susceptible to pitting in the presence of moisture.[6]
Stainless Steel 304 (Passivated) -50 to 800.2 - 1.0Fair Lower corrosion resistance than 316 SS.[7]
Aluminum < 50> 1.0Not Recommended Reacts readily to form aluminum fluoride.
Carbon Steel < 50> 2.0Not Recommended Rapidly attacked.
Copper < 50> 1.0Not Recommended Forms copper fluoride, not sufficiently protective.

Table 2: Compatibility of Polymers and Ceramics with this compound

MaterialTemperature Range (°C)Compatibility RatingNotes
PTFE (Polytetrafluoroethylene) -200 to 260Excellent Highly inert. Preferred material for seals, gaskets, and tubing.[3]
PFA (Perfluoroalkoxy) -200 to 260Excellent Similar to PTFE with better melt-processability.[3]
FEP (Fluorinated Ethylene Propylene) -200 to 200Excellent Good chemical resistance, lower maximum temperature than PTFE/PFA.[3]
FFKM (Perfluoroelastomer) -25 to 240Good Best choice for elastomeric seals, but testing is recommended.
Alumina (Al₂O₃) < 500Good Generally resistant, but reactivity can increase with temperature and impurities.
Zirconia (ZrO₂) < 500Good Similar to alumina, good chemical stability.
Borosilicate Glass AllNot Recommended Reacts with FNO, causing etching.
Quartz (SiO₂) AllNot Recommended Reacts with FNO.

Experimental Protocols

Protocol 1: Gravimetric Corrosion Testing of Metallic Coupons in Gaseous this compound

Objective: To determine the corrosion rate of a metallic material when exposed to gaseous this compound at a specific temperature and pressure.

Materials:

  • Test coupons of the desired metal with known surface area and initial mass.

  • A reactor vessel constructed from a highly resistant material (e.g., Monel 400 or Inconel 600).

  • This compound gas source.

  • Dry, inert gas (e.g., Nitrogen or Argon) for purging.

  • Vacuum pump.

  • Temperature and pressure control and monitoring equipment.

  • Analytical balance (±0.1 mg).

Procedure:

  • Coupon Preparation: a. Clean the test coupons with a non-reactive solvent (e.g., acetone) to remove any grease or oil. b. Dry the coupons thoroughly in an oven and then in a desiccator. c. Accurately measure the dimensions of each coupon to calculate the surface area. d. Weigh each coupon to the nearest 0.1 mg and record the initial mass.

  • System Setup and Passivation (if applicable): a. Place the coupons in the reactor vessel, ensuring they are electrically isolated from each other and the reactor walls. b. Assemble the reactor system and perform a leak check. c. If the reactor material requires passivation, follow the appropriate passivation protocol before introducing the test coupons.

  • Exposure: a. Evacuate the reactor to remove air and moisture. b. Backfill with dry, inert gas and purge several times. c. Introduce this compound gas to the desired pressure. d. Heat the reactor to the desired test temperature and maintain for the duration of the test (e.g., 24, 100, or 500 hours).

  • Post-Exposure Analysis: a. Cool the reactor to room temperature. b. Safely vent the this compound gas through a scrubber. c. Purge the reactor with dry, inert gas. d. Carefully remove the test coupons. e. Visually inspect and photograph the coupons, noting any changes in appearance. f. Clean the coupons according to a standardized procedure (e.g., ASTM G1) to remove corrosion products without removing the base metal. g. Dry the coupons and record their final mass.

  • Corrosion Rate Calculation: a. Calculate the mass loss (initial mass - final mass). b. Calculate the corrosion rate in mm/year using the following formula: Corrosion Rate (mm/year) = (8.76 x 10⁴ * Mass Loss (g)) / (Surface Area (cm²) * Density of Metal (g/cm³) * Exposure Time (hours))

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase prep_coupon 1. Prepare & Weigh Metallic Coupons setup_reactor 2. Setup & Leak Check Reactor System prep_coupon->setup_reactor passivate 3. Passivate Reactor (if required) setup_reactor->passivate evacuate 4. Evacuate & Purge with Inert Gas passivate->evacuate introduce_fno 5. Introduce this compound to Desired Pressure evacuate->introduce_fno heat 6. Heat to Test Temperature & Maintain introduce_fno->heat cool_vent 7. Cool, Vent & Purge heat->cool_vent remove_coupons 8. Remove & Inspect Coupons cool_vent->remove_coupons clean_weigh 9. Clean & Reweigh Coupons remove_coupons->clean_weigh calculate 10. Calculate Corrosion Rate clean_weigh->calculate

Caption: Workflow for Gravimetric Corrosion Testing of Metals in this compound.

material_selection_logic node_rec node_rec start Start: Material Selection for FNO Service metal_choice Metallic Component? start->metal_choice temp Operating Temperature > 250°C? high_temp_metal Use Nickel Alloys (Inconel, Monel) temp->high_temp_metal Yes low_temp_metal Passivated Stainless Steel (e.g., 316L) may be an option. Testing is critical. temp->low_temp_metal No pressure High Pressure Application? pressure->high_temp_metal Yes pressure->low_temp_metal No seals Sealing Application? fluoropolymer Use Fluoropolymers (PTFE, PFA, FEP) seals->fluoropolymer Yes ceramic Consider Ceramics (Alumina, Zirconia) for specific components. seals->ceramic No metal_choice->temp Yes metal_choice->seals No end Final Selection high_temp_metal->end low_temp_metal->end fluoropolymer->end ceramic->end

Caption: Decision Logic for Selecting Materials for this compound Service.

References

Optimizing temperature and pressure for nitrosyl fluoride addition reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrosyl fluoride (FNO) addition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical products of a this compound addition reaction to a fluoroolefin?

A1: The reaction of this compound with fluoroolefins can yield a variety of products, primarily 1:1 adducts. These include β-fluoronitrosoalkanes, perfluoroazaalkenes, and N-perfluoroalkyl-substituted oxazetidines. The distribution of these products is highly dependent on the specific fluoroolefin used and the reaction conditions.[1]

Q2: What are the general reaction conditions for this compound addition to fluoroolefins?

A2: Unlike the facile reactions with fluoroketones, the addition of this compound to fluoroolefins such as tetrafluoroethylene and hexafluoropropene generally requires elevated temperatures and pressures to proceed effectively.[1]

Q3: What is the proposed mechanism for the addition of this compound to fluoroolefins?

A3: The reaction is believed to proceed through a free-radical chain mechanism. The initial step involves the attack of a radical species on the double bond of the fluoroolefin.

Q4: Are there any known side reactions to be aware of?

A4: Yes, side reactions can occur, including the formation of nitrites and nitro compounds, particularly from the thermal decomposition of the initially formed nitrosoperfluoroalkanes.[1] Additionally, dimerization of the fluoroolefin substrate can be a competing reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting material 1. Insufficient temperature and/or pressure. 2. Impure this compound. 3. Presence of radical inhibitors.1. Gradually increase the reaction temperature and pressure. Refer to the quantitative data table for typical ranges. 2. Ensure the this compound is freshly prepared and purified to remove impurities like nitrogen oxides and HF. 3. Ensure all reagents and the reaction vessel are free from radical inhibitors.
Formation of multiple products, difficult separation 1. Reaction conditions favoring multiple reaction pathways. 2. Thermal decomposition of the desired nitrosoalkane product.1. Optimize the temperature and pressure to favor the formation of the desired product. Lower temperatures may favor the initial nitroso adduct. 2. Minimize reaction time and consider in-situ conversion of the nitrosoalkane if it is an intermediate.
Explosive reaction or uncontrolled exotherm Highly exothermic nature of the this compound addition reaction.1. Conduct the reaction in a suitable pressure-rated apparatus. 2. Ensure adequate cooling and temperature monitoring. 3. Introduce the this compound gas slowly and in a controlled manner. 4. Use an inert solvent to help dissipate heat.
Corrosion of the reaction apparatus This compound and potential byproducts (e.g., HF) are highly corrosive.1. Use reaction vessels made of resistant materials such as stainless steel, Monel, or fluoropolymers (e.g., PFA, FEP). 2. Ensure the system is completely dry, as moisture can lead to the formation of highly corrosive hydrofluoric acid.

Quantitative Data Summary

The following table summarizes reaction conditions and product yields for the addition of this compound to representative fluoroolefins based on available literature.

Fluoroolefin Temperature (°C) Pressure (atm) Reactant Ratio (Olefin:FNO) Major Product(s) Yield (%)
Tetrafluoroethylene100 - 150High2:12-Nitroso-1,1,2,2-tetrafluoroethane, Perfluoro-2-azabutene, N-(trifluoromethyl)-perfluoro-oxazetidineNot specified
Hexafluoropropene150 - 200High1:12-Nitroso-1,1,1,2,3,3-hexafluoropropane, Perfluoro-2-aza-3-penteneNot specified

Note: "High pressure" is indicated in the source literature without specific values. Yields were not explicitly stated but the formation of these products was confirmed.[1]

Experimental Protocols

General Procedure for this compound Addition to a Fluoroolefin

Caution: this compound is a toxic and highly reactive gas. These reactions should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and pressure-rated equipment.

  • Apparatus Setup:

    • A high-pressure reactor (e.g., stainless steel or Monel autoclave) equipped with a magnetic stirrer, pressure gauge, thermocouple, and inlet/outlet valves is required.

    • The system must be scrupulously dried before use to prevent the formation of hydrofluoric acid.

  • Reagent Preparation:

    • This compound should be freshly prepared and purified before use. A common method is the direct fluorination of nitric oxide.

  • Reaction Execution:

    • The fluoroolefin is condensed into the pre-cooled and evacuated reactor.

    • The reactor is sealed and allowed to warm to the desired reaction temperature.

    • This compound gas is then introduced into the reactor in a controlled manner until the desired pressure is reached.

    • The reaction mixture is stirred at the set temperature for the specified duration. The pressure should be monitored throughout the reaction.

  • Work-up and Product Isolation:

    • After the reaction is complete, the reactor is cooled to a low temperature (e.g., with liquid nitrogen) to condense any volatile components.

    • Excess this compound and unreacted fluoroolefin are carefully vented through a scrubbing system (e.g., a caustic solution).

    • The crude product mixture is then recovered from the reactor.

    • Purification of the products is typically achieved by fractional distillation or gas chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare & Purify This compound charge_olefin Charge Fluoroolefin to Reactor prep_reagents->charge_olefin prep_apparatus Dry & Assemble High-Pressure Reactor prep_apparatus->charge_olefin heat_pressurize Heat & Pressurize with FNO charge_olefin->heat_pressurize react Stir at Set Temperature & Pressure heat_pressurize->react cool_vent Cool & Vent Excess Reagents react->cool_vent isolate_crude Isolate Crude Product Mixture cool_vent->isolate_crude purify Purify Products (Distillation/GC) isolate_crude->purify analyze Characterize Products (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for this compound addition reactions.

troubleshooting_logic start Reaction Outcome Unsatisfactory low_conversion Low/No Conversion start->low_conversion multiple_products Multiple Products start->multiple_products check_conditions Increase Temperature & Pressure? low_conversion->check_conditions Yes check_reagents Check FNO Purity? low_conversion->check_reagents No optimize_conditions Optimize T & P for Selectivity? multiple_products->optimize_conditions Yes reduce_time Reduce Reaction Time? multiple_products->reduce_time No end Improved Outcome check_conditions->end check_reagents->end optimize_conditions->end reduce_time->end

Caption: Troubleshooting logic for common issues in FNO additions.

References

Technical Support Center: Nitrosyl Fluoride (FNO) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of nitrosyl fluoride (FNO) during storage. This compound is a highly reactive gas, and maintaining its purity is critical for successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (FNO) decomposition?

A1: The primary cause of FNO decomposition is its reaction with water.[1][2][3][4] FNO reacts with moisture to produce nitric oxide (NO), nitric acid (HNO₃), and hydrogen fluoride (HF).[1][2][3][4] Additionally, the presence of certain metal impurities, such as manganese, cobalt, nickel, and silicon, can catalyze decomposition. Photochemical decomposition can also occur, so it is important to store FNO in a dark place.

Q2: What is the ideal temperature for storing FNO?

A2: For optimal stability, FNO should be stored in a cool, dry, and well-ventilated area. Refrigerated storage at temperatures between 2°C and 8°C is recommended to minimize decomposition.

Q3: My FNO appears to have a bluish tint. What does this indicate?

A3: Pure this compound is a colorless gas. A bluish color is often an indication of the presence of impurities, which could include decomposition products like nitrogen oxides.[2][3][4] If you observe a color change, it is advisable to purify the gas before use.

Q4: Can I store FNO in glass containers?

A4: No, FNO is highly reactive and attacks glass and quartz.[3] Storage in glass containers will lead to contamination of your product and degradation of the container.

Q5: What are the signs of significant FNO decomposition in a storage cylinder?

A5: Signs of decomposition include a noticeable color change (bluish tint), an unexpected increase in cylinder pressure at a constant temperature, and the presence of acidic fumes upon opening the valve (due to HF and HNO₃ formation). If you suspect significant decomposition, handle the cylinder with extreme caution and follow appropriate safety protocols.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Bluish discoloration of FNO gas Presence of nitrogen oxide impurities due to decomposition.Purify the FNO gas before use by passing it through a cold trap followed by a sodium fluoride (NaF) tower to remove acidic byproducts.
Unexpected pressure increase in the storage cylinder at constant temperature Decomposition of FNO into gaseous products (e.g., NO).1. Safely vent the excess pressure in a fume hood. 2. Cool the cylinder to the recommended storage temperature. 3. Consider repurifying the FNO. 4. If the pressure continues to rise, the cylinder may be compromised; follow your institution's hazardous material disposal procedures.
Corrosion observed on the cylinder valve or fittings Reaction of FNO or its decomposition products (HF, HNO₃) with incompatible materials. Moisture contamination.1. Immediately stop using the cylinder and move it to a well-ventilated area. 2. Ensure all components of your gas handling system are made of compatible materials (stainless steel 316/316L, Monel, Nickel). 3. Verify that the system is leak-tight and has been properly passivated.
Inconsistent experimental results using FNO from storage FNO has partially decomposed, leading to lower purity and the presence of reactive impurities.1. Verify the purity of the FNO using an appropriate analytical technique such as GC-MS. 2. Purify the FNO before use. 3. Review your storage and handling procedures to prevent future decomposition.

Experimental Protocols

Protocol 1: Passivation of Stainless Steel Storage Cylinders

Objective: To create a protective fluoride layer on the internal surfaces of a stainless steel cylinder to prevent reaction with FNO.

Materials:

  • Stainless steel (316 or 316L) cylinder

  • High-purity fluorine gas (F₂)

  • Inert gas (e.g., nitrogen or argon)

  • Heating mantle or furnace

  • Vacuum pump

  • Pressure gauges and regulators compatible with fluorine

Procedure:

  • Cleaning and Degreasing: Thoroughly clean and degrease all internal surfaces of the cylinder and associated fittings.

  • Drying: Heat the cylinder under vacuum to remove any residual moisture.

  • Inert Gas Purge: Purge the cylinder multiple times with a high-purity inert gas.

  • Fluorination:

    • Introduce a low concentration of fluorine gas (e.g., 10% F₂ in an inert gas) into the cylinder.

    • Gradually increase the temperature of the cylinder to 250-300°C.

    • Hold at this temperature for several hours.

    • Allow the cylinder to cool to room temperature.

  • Final Purge: Evacuate the fluorine gas mixture and purge the cylinder with high-purity inert gas to remove any unreacted fluorine and byproducts. The cylinder is now passivated and ready for filling with FNO.

Protocol 2: Purification of this compound

Objective: To remove common impurities such as nitrogen dioxide (NO₂) and hydrogen fluoride (HF) from FNO.

Materials:

  • Crude FNO gas

  • Cold trap (e.g., a U-tube)

  • Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

  • Packed column containing sodium fluoride (NaF) pellets

  • Vacuum line and manifold made of compatible materials

  • Clean, passivated collection cylinder

Procedure:

  • Setup: Assemble the purification line in a well-ventilated fume hood. Ensure all connections are secure and leak-tight.

  • Cold Trap: Cool the cold trap to a temperature that will condense FNO (boiling point: -59.9 °C) but allow more volatile impurities to be pumped away. A temperature of around -78°C (dry ice/acetone) is often suitable.

  • Gas Flow: Slowly pass the crude FNO gas through the cold trap. The FNO will condense in the trap.

  • Removal of Non-condensables: After all the FNO has been passed through, evacuate the system to remove any non-condensable impurities.

  • Vaporization and HF Removal: Allow the FNO in the cold trap to slowly warm up and vaporize. Pass the vaporized FNO through the column packed with NaF pellets. The NaF will react with and remove any HF present.

  • Collection: Collect the purified FNO in a clean, passivated cylinder cooled with liquid nitrogen.

Protocol 3: Analysis of FNO Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of FNO and identify any decomposition products.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Gas sampling system with a gas-tight syringe or a gas sampling valve

  • Column suitable for separating light gases (e.g., a PLOT column)

Procedure:

  • Sample Introduction: Carefully introduce a known volume of the FNO gas sample into the GC injector using a gas-tight syringe or a gas sampling loop.

  • Separation: The components of the gas mixture are separated on the GC column based on their volatility and interaction with the stationary phase.

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification of FNO and any impurities (e.g., NO, NO₂, HF).

  • Quantification: By calibrating the instrument with known standards, the relative amounts of each component can be determined, providing a quantitative measure of FNO purity.

Visualizations

Troubleshooting_FNO_Decomposition Troubleshooting this compound Decomposition start Observe Issue with Stored FNO discoloration Is the FNO discolored (bluish)? start->discoloration pressure_increase Is there an unexpected pressure increase? start->pressure_increase corrosion Is there visible corrosion on the cylinder/fittings? start->corrosion inconsistent_results Are experimental results inconsistent? start->inconsistent_results purify_gas Purify FNO using cold trap and NaF column. discoloration->purify_gas Yes analyze_purity Analyze FNO purity via GC-MS. discoloration->analyze_purity No vent_and_cool Safely vent excess pressure and cool the cylinder. pressure_increase->vent_and_cool Yes pressure_increase->analyze_purity No check_materials Verify material compatibility and system integrity. corrosion->check_materials Yes corrosion->analyze_purity No inconsistent_results->analyze_purity Yes review_procedures Review storage and handling procedures. purify_gas->review_procedures vent_and_cool->review_procedures check_materials->review_procedures analyze_purity->review_procedures FNO_Decomposition_Pathway Primary Decomposition Pathway of this compound FNO This compound (FNO) Decomposition Decomposition Products FNO->Decomposition H2O Water (H₂O) H2O->Decomposition Reacts with Metal_Impurities Metal Impurities (e.g., Mn, Co, Ni, Si) Metal_Impurities->Decomposition Catalyzes Light Light (hν) Light->Decomposition Initiates NO Nitric Oxide (NO) Decomposition->NO HNO3 Nitric Acid (HNO₃) Decomposition->HNO3 HF Hydrogen Fluoride (HF) Decomposition->HF

References

Technical Support Center: Managing Impurities in Commercial Nitric Oxide for Nitrosyl Fluoride (NOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial nitric oxide (NO) for the synthesis of nitrosyl fluoride (NOF).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial nitric oxide and how do they affect NOF synthesis?

A1: Commercial nitric oxide can contain several impurities that can adversely affect the synthesis of this compound (NOF). The most common impurities include nitrogen dioxide (NO₂), nitrous oxide (N₂O), nitrogen (N₂), and water (H₂O).[1]

  • Nitrogen Dioxide (NO₂): This is a significant impurity that can react with fluorine to produce nitryl fluoride (FNO₂), an undesired byproduct, which complicates the purification of the final NOF product.[2] NO₂ is often present as a result of the oxidation of nitric oxide.[3]

  • Nitrous Oxide (N₂O): While less reactive than NO₂, N₂O can act as an inert diluent, reducing the partial pressure of NO and thus slowing down the reaction rate with fluorine. Its removal is crucial for achieving high purity NOF.[2]

  • Nitrogen (N₂): Similar to N₂O, nitrogen is an inert gas that does not participate in the reaction but dilutes the reactant mixture, potentially affecting reaction kinetics and yield.

  • Water (H₂O): Moisture can react with both the fluorine reactant and the this compound product. The reaction of NOF with water forms nitrous acid and hydrogen fluoride, which are corrosive and can introduce further impurities.[4]

Q2: How can I purify commercial nitric oxide before using it for NOF synthesis?

A2: Several methods can be employed to purify commercial nitric oxide. The choice of method depends on the specific impurities present and the desired purity level.

  • Cold Trap: Passing the nitric oxide gas through a cold trap cooled to approximately -163°C (110 K) is an effective method for removing nitrogen dioxide (NO₂), which has a higher boiling point than nitric oxide.[5] An isopentane-liquid nitrogen bath can be used to achieve this temperature.[5]

  • Absorption: Washing the gas stream with an alkaline solution can remove acidic impurities like NO₂ and CO₂.[1] Additionally, passing the gas through a bed of adsorbents such as silica, alumina, or zeolites can effectively remove nitrogen dioxide.[3] A combination of 5A and 13X molecular sieves can also be used for absorption.[1]

  • Distillation: Cryogenic distillation is a highly effective method for purifying nitric oxide to a high degree, separating it from lower boiling point impurities like nitrogen and oxygen.[6]

Q3: What analytical techniques are suitable for detecting impurities in the NO gas stream?

A3: Several analytical techniques can be used to quantify impurities in a nitric oxide gas stream.

  • Chemiluminescence: This is a highly sensitive method for detecting nitric oxide and its reaction products.[7][8] It relies on the reaction of NO with ozone, which produces light that can be measured by a photomultiplier tube.[7] This technique can also be adapted to detect related nitrogen oxides.

  • Griess Assay: This colorimetric method is commonly used to indirectly detect NO by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[7][9] The assay involves a diazotization reaction that forms a colored azo dye, which can be measured spectrophotometrically.[9]

  • Mass Spectrometry: Mass spectrometry can be used to identify and quantify various gaseous impurities by separating ions based on their mass-to-charge ratio.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low yield of NOF 1. Impurities in the NO gas stream (e.g., N₂, N₂O) are diluting the reactants. 2. Presence of H₂O reacting with NOF. 1. Purify the commercial NO using a cold trap or distillation.[5][6] 2. Ensure all glassware and lines are thoroughly dried before the reaction. Use a drying agent if necessary.
Formation of undesired byproducts (e.g., FNO₂) Presence of nitrogen dioxide (NO₂) in the nitric oxide source. 1. Pass the NO gas through a cold trap at -163°C to remove NO₂.[5] 2. Use an adsorbent bed of silica or zeolites to scrub the NO gas.[3]
Corrosion of reaction apparatus Presence of moisture (H₂O) leading to the formation of corrosive acids (HNO₂, HF).[4] 1. Thoroughly dry the NO gas and all reaction components. 2. Use corrosion-resistant materials for the reactor and tubing, such as fluoropolymers (e.g., Fluorothene).[5]
Inconsistent reaction rates Fluctuations in the concentration of impurities in the commercial NO cylinder. 1. Analyze the purity of each new NO cylinder before use. 2. Implement a consistent pre-reaction purification protocol for the NO gas.

Experimental Protocols

Protocol 1: Purification of Commercial Nitric Oxide using a Cold Trap

Objective: To remove nitrogen dioxide (NO₂) and other condensable impurities from commercial nitric oxide gas.

Materials:

  • Commercial nitric oxide cylinder with a regulator

  • Cold trap (U-tube or similar design)

  • Dewar flask

  • Isopentane

  • Liquid nitrogen

  • Flow meter

  • Tubing (material compatible with NO, e.g., stainless steel or PTFE)

Procedure:

  • Assemble the purification line in a well-ventilated fume hood.

  • Connect the nitric oxide cylinder to the inlet of the cold trap using appropriate tubing and fittings.

  • Connect the outlet of the cold trap to a flow meter and then to the reaction vessel or an analytical instrument.

  • Prepare a cooling bath by carefully adding liquid nitrogen to isopentane in the Dewar flask until a temperature of approximately -163°C is reached. Use a low-temperature thermometer to monitor the temperature.

  • Immerse the cold trap in the cooling bath.

  • Slowly open the valve on the nitric oxide cylinder and adjust the regulator to achieve the desired flow rate as indicated by the flow meter.

  • Pass the nitric oxide gas through the cold trap. The NO₂ and other impurities with higher boiling points will condense in the trap.

  • The purified nitric oxide gas exiting the cold trap can then be used for the NOF synthesis.

  • After the experiment, close the cylinder valve and safely vent the system. Allow the cold trap to warm to room temperature in the fume hood before cleaning.

Protocol 2: Quantification of Nitrite Impurities using the Griess Assay

Objective: To indirectly quantify the concentration of nitrite (a product of NO oxidation) in a sample.

Materials:

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic buffer)

  • Sample containing nitrite (e.g., a solution through which the NO gas has been bubbled)

  • Sodium nitrite standard solutions of known concentrations

  • Spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Prepare a series of sodium nitrite standard solutions of known concentrations to create a calibration curve.

  • In separate test tubes or a microplate, add a specific volume of each standard solution and the unknown sample.

  • Add the Griess reagent to each tube/well and mix thoroughly.

  • Allow the reaction to proceed for the recommended time (typically 10-30 minutes) at room temperature for the color to develop.[9]

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for the azo dye (typically around 540 nm) using the spectrophotometer.[9]

  • Plot a calibration curve of absorbance versus nitrite concentration for the standard solutions.

  • Determine the concentration of nitrite in the unknown sample by comparing its absorbance to the calibration curve.

Visualizations

Experimental_Workflow_for_NOF_Synthesis cluster_purification NO Purification cluster_synthesis NOF Synthesis cluster_analysis Product Analysis Commercial NO Cylinder Commercial NO Cylinder Cold Trap (-163°C) Cold Trap (-163°C) Commercial NO Cylinder->Cold Trap (-163°C) Impure NO Gas Purified NO Purified NO Cold Trap (-163°C)->Purified NO Removes NO2, H2O Reactor Reactor Purified NO->Reactor Fluorine Source Fluorine Source Fluorine Source->Reactor Crude NOF Crude NOF Reactor->Crude NOF Analytical Instrument Analytical Instrument Crude NOF->Analytical Instrument FTIR / GC-MS Pure NOF Pure NOF Analytical Instrument->Pure NOF Purity Verification

Caption: Experimental workflow for NOF synthesis.

Troubleshooting_Logic Start Start Low NOF Yield? Low NOF Yield? Start->Low NOF Yield? Undesired Byproducts? Undesired Byproducts? Low NOF Yield?->Undesired Byproducts? No Purify NO Gas Purify NO Gas Low NOF Yield?->Purify NO Gas Yes Check for NO2 Check for NO2 Undesired Byproducts?->Check for NO2 Yes Successful Synthesis Successful Synthesis Undesired Byproducts?->Successful Synthesis No Dry Apparatus Dry Apparatus Purify NO Gas->Dry Apparatus Dry Apparatus->Low NOF Yield? Check for NO2->Purify NO Gas

References

Troubleshooting low conversion rates in nitrosyl fluoride preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitrosyl Fluoride (NOF) Preparation

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as low conversion rates during its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My direct fluorination of nitric oxide (NO) is resulting in a low yield and unexpected byproducts. What are the common causes?

A1: Low yields in the direct fluorination of nitric oxide (2NO + F₂ → 2NOF) can stem from several factors. This reaction is highly exothermic and can even produce a flame at low temperatures, making precise control essential.[1]

  • Moisture and Impurities: The presence of water can lead to the formation of HF and nitric acid.[1][2] Impurities in the nitric oxide, such as nitrogen dioxide (NO₂) or nitrous oxide (N₂O), can lead to side reactions.[1] It is recommended to purify the NO by passing it through a cold trap to remove higher-boiling impurities like NO₂.[3] Similarly, fluorine should be passed through a sodium fluoride tower to remove any hydrogen fluoride (HF).[3]

  • Reaction with Apparatus: this compound is highly reactive and attacks glass (SiO₂) and quartz.[3][4] This can introduce impurities like silicon tetrafluoride (SiF₄) into the product.[3] Reactions should be carried out in resistant materials such as fluorothene or pre-fluorinated Monel metal vessels.[3][5]

  • Temperature Control: The reaction is energetic.[1] Performing the fluorination in a vapor-liquid phase, where fluorine gas is bubbled through liquid nitric oxide just above its melting point, allows for better temperature control and can lead to yields greater than 90%.[3]

  • Side Reactions: At very low temperatures, an excess of fluorine can react with the this compound product to form trifluoroamine oxide (F₃NO).[1]

Q2: The reaction between nitrogen dioxide (NO₂) and an alkali fluoride (like KF or CsF) is very slow and my conversion rate is poor. How can this be improved?

A2: This method (2NO₂ + KF → KNO₃ + NOF) is known to be slow and often incomplete.[1] The efficiency is highly dependent on the physical state of the alkali fluoride and the reaction temperature.

  • Reagent Preparation: The alkali fluoride (KF or CsF) must be anhydrous and powdered.[5] Drying the salt, for example at 300°C for 2 hours, is a critical step.[5] The particle size of the salt also influences the reaction rate.[5]

  • Reaction Time and Temperature: At room temperature, the reaction can take 1 to 5 days.[5] The rate can be significantly increased by heating. For instance, a reaction with NO₂ and excess KF at 90°C for 2.5 hours resulted in a 48.2% conversion.[5] Increasing the temperature to 300°C can reduce the reaction time to 15 minutes, although this may result in a slightly lower yield.[5]

Q3: I am attempting to prepare NOF from nitrosyl sulphuric acid and hydrofluoric acid, but the yield is negligible. What am I doing wrong?

A3: The reaction of nitrosyl sulphuric acid (ONOSO₃H) with hydrofluoric acid is critically dependent on the presence of water.[6][7]

  • Critical Role of Water: In an anhydrous or substantially anhydrous environment, the reaction does not proceed to any significant degree.[6] It is essential to have at least 2 moles of water per mole of nitrosyl sulphuric acid.[6][7] Optimal results are often obtained with 3 to 5 moles of water per mole of nitrosyl sulphuric acid.[6]

  • Reagent Ratios and Temperature: A molar ratio of hydrofluoric acid to nitrosyl sulphuric acid between 8:1 and 12:1 is preferable.[6] The reaction is typically conducted at temperatures between 50°C and 150°C.[6] Following these conditions can lead to high yields, often exceeding 95%.[6][7]

  • Product Separation: Be aware that NOF forms azeotropic mixtures with excess HF, which can complicate distillation and purification.[6]

Q4: My attempt to produce NOF by adding sodium nitrite to anhydrous HF resulted in a violent, uncontrolled reaction. Is there a safer approach?

A4: The direct batch addition of a nitrite salt to anhydrous HF is highly exothermic and hazardous.[8] This is due to the formation of unstable intermediates and the creation of local hotspots, which can lead to runaway reactions and significant yield loss.[8]

  • Controlled Continuous Process: A safer and more efficient method involves a continuous process where HF and the nitrite are introduced separately into a reaction mixture that is rich in the NOF product.[8] This dilutes the reactants before they mix, moderating the reaction.[8]

  • Temperature Management: The reaction mixture should be continuously cooled to manage the heat produced. For example, the product stream can be passed through a cooler to maintain a temperature of around 0°C before a portion is recycled back into the reactor.[8] This method allows the bulk of the reaction to occur at a controlled temperature (e.g., 10°C).[8]

Data Presentation: Synthesis Method Comparison

Synthesis Method Reactants Temperature Key Conditions Reported Yield Reference
Direct FluorinationNitric Oxide (NO), Fluorine (F₂)Just above NO melting pointVapor-liquid phase reaction in a fluorothene reactor. Reactants must be pure.> 90%[3]
Alkali FluorideNitrogen Dioxide (NO₂), KF or CsF90°CAnhydrous, powdered KF. Reaction time of 2.5 hours.48.2%[5]
Nitrosyl Sulphuric AcidNitrosyl Sulphuric Acid, HF, H₂O50 - 150°CCritical presence of water (min. 2 moles per mole of ONSO₃H).95-96%[6][7]
Nitrite SaltSodium Nitrite, HF0 - 10°CContinuous process with reactant dilution in NOF solution to control exotherm.Not specified, but designed for high yield and safety.[8]

Experimental Protocols

Protocol 1: Direct Vapor-Liquid Fluorination of Nitric Oxide [3]

  • Apparatus: Assemble a reaction system using materials resistant to fluorine and this compound, such as 3/8-in. copper tubing and a fluorothene reactor. Use Kerotest valves with fluorothene seats.

  • Reactant Purification:

    • Pass commercial nitric oxide (NO) through a cold trap cooled to 163°K (-110°C) with an isopentane-liquid nitrogen bath to remove NO₂ impurities.

    • Pass fluorine (F₂) through a tower filled with sodium fluoride (NaF) to remove any hydrogen fluoride (HF).

  • Reaction:

    • Evacuate the system.

    • Condense the purified NO into the fluorothene reactor, which is cooled in liquid nitrogen.

    • Remove the liquid nitrogen bath and allow the solid NO to warm to just above its melting point.

    • Slowly bubble the purified F₂ gas through the liquid NO in the reactor. A small flame may appear upon initial contact.

    • Continue adding F₂ in increments. The liquid will progressively lighten in color. The reaction is complete when a colorless liquid product is obtained.

  • Purification: Freeze the product with liquid nitrogen and evacuate the reactor to remove any excess fluorine. The resulting this compound requires little to no further purification.

Protocol 2: Reaction of Nitrogen Dioxide with Potassium Fluoride [5]

  • Apparatus: Use a pre-fluorinated Monel metal vessel or a Pyrex glass reaction vessel.

  • Reagent Preparation:

    • Take an excess of potassium fluoride (KF) and dry it at 300°C for at least 2 hours.

    • Powder the dried KF under vacuum conditions to maximize surface area.

  • Reaction:

    • Place the dried, powdered KF into the reaction vessel.

    • Condense a known quantity of nitrogen dioxide (NO₂) into the vessel at -78°C.

    • Seal the vessel and heat it to 90°C for 2.5 hours.

  • Product Isolation: After cooling, the volatile product (NOF) can be isolated by cryogenic distillation. The solid residue is potassium nitrate (KNO₃).

Visualizations

experimental_workflow cluster_reactants Reactant Purification cluster_reaction Synthesis cluster_product Product Collection NO_source Nitric Oxide (NO) Source cold_trap Cold Trap (163 K) NO_source->cold_trap Purify F2_source Fluorine (F2) Source NaF_tower NaF Tower F2_source->NaF_tower Purify reactor Fluorothene Reactor (Liquid NO) cold_trap->reactor Introduce NaF_tower->reactor Introduce purification Freeze & Evacuate (Remove excess F2) reactor->purification Transfer product Pure NOF purification->product

Caption: Experimental workflow for direct fluorination of nitric oxide.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion Rate in NOF Synthesis cause1 Impure Reactants (H2O, NO2, HF) start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Reaction with Apparatus start->cause3 cause4 Suboptimal Stoichiometry or Reagent State start->cause4 sol1 Purify NO via Cold Trap Purify F2 via NaF Tower Use Anhydrous Reagents cause1->sol1 sol2 Use Low Temp (Direct F2) Heat to 90°C (KF method) Control Exotherm (Continuous) cause2->sol2 sol3 Use Fluorothene/Monel Pre-fluorinate Vessel cause3->sol3 sol4 Ensure Anhydrous/Powdered KF Add Water (Nitrosyl Sulphuric Acid) Optimize Molar Ratios cause4->sol4

Caption: Troubleshooting logic for low this compound conversion.

References

Technical Support Center: Safe Quenching of Nitrosyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe quenching procedures for reactions involving nitrosyl fluoride (FNO). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound (FNO) is a colorless, highly reactive, and toxic gas. The primary hazards include:

  • High Reactivity: FNO is a powerful fluorinating and oxidizing agent that can react vigorously, and in some cases explosively, with organic compounds, metals, and glass.[1][2][3][4] It is also known to attack glass and corrode quartz.[3][4]

  • Reaction with Water: FNO reacts readily with water to produce nitric oxide (NO), nitric acid (HNO₃), and hydrofluoric acid (HF).[1][4][5][6][7] Hydrofluoric acid is extremely corrosive and toxic, causing severe burns upon contact with skin, eyes, or mucous membranes.[5][6]

  • Toxicity: FNO is a strong irritant to the skin, eyes, and mucous membranes.[4][6] Inhalation can lead to severe respiratory issues.

Q2: What are the immediate byproducts of quenching this compound with water or alcohols?

A2: Quenching this compound with water or an alcohol will produce the following hazardous byproducts:

  • With Water: The reaction produces nitrous acid (HNO₂) and hydrofluoric acid (HF).[1][5] The nitrous acid can then disproportionate to form nitric acid (HNO₃) and nitric oxide (NO).[1][5]

    • NOF + H₂O → HNO₂ + HF

    • 3 HNO₂ → HNO₃ + 2 NO + H₂O

  • With Alcohols (e.g., isopropanol): The reaction produces an alkyl nitrite and hydrofluoric acid (HF).[5]

    • ROH + NOF → RONO + HF

Q3: What personal protective equipment (PPE) is required when working with and quenching this compound?

A3: Due to the hazardous nature of FNO and its quenching byproducts, a high level of PPE is mandatory. This includes:

  • A flame-resistant lab coat.

  • Chemical splash goggles and a face shield.

  • Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber). Consider wearing two pairs of gloves.

  • Ensure a calibrated and functioning gas detector for FNO is present if working in a closed system.

  • All operations must be conducted in a certified chemical fume hood with the sash positioned as low as possible.

Q4: What materials are compatible with this compound?

A4: this compound is highly corrosive. Compatible materials for reaction vessels and tubing include nickel, Monel, Inconel, and fluorinated polymers like polytetrafluoroethylene (PTFE) and fluorothene.[8][9][10] Avoid using glass or quartz containers for prolonged storage or reactions at elevated temperatures.[3][4]

Troubleshooting Guide

Problem Possible Causes Solutions
Violent, uncontrolled reaction upon adding quenching agent (e.g., isopropanol/water). 1. Quenching agent added too quickly.2. Reaction mixture was not sufficiently cooled.3. High concentration of unreacted this compound.1. Immediately cease the addition of the quenching agent.2. Ensure the fume hood sash is lowered and the area is clear of personnel.3. If safe to do so, re-cool the reaction vessel with an external cooling bath (e.g., dry ice/acetone).4. Resume addition of the quenching agent at a significantly slower rate, or dilute the quenching agent with an inert, dry solvent before addition.
Persistent fuming or gas evolution after quenching. 1. Insufficient amount of quenching agent added.2. Poor mixing of the reaction mixture.3. Low temperature is significantly slowing the quenching reaction.1. Slowly add an additional excess of the quenching agent.2. Increase the stirring rate to ensure thorough mixing.3. Allow the reaction to slowly warm to room temperature while carefully monitoring for any signs of a delayed exothermic reaction.
Formation of a solid precipitate during quenching. 1. Precipitation of metal fluorides if metal reagents were used in the reaction.2. Precipitation of calcium fluoride during neutralization with calcium hydroxide.1. This is often an expected outcome. The solids can be removed by filtration after the quenching and neutralization are complete.2. Ensure the precipitate is not reactive before handling.
Difficulty neutralizing the quenched solution. 1. Insufficient amount of neutralizing agent (e.g., sodium bicarbonate, calcium hydroxide) added.2. Formation of strongly acidic byproducts.1. Add more of the neutralizing agent in small portions, monitoring the pH.2. A combination of neutralizing agents may be necessary (e.g., initial neutralization with sodium bicarbonate followed by treatment with calcium hydroxide to precipitate fluoride).

Experimental Protocols

Detailed Methodology for Quenching this compound Reactions

This protocol outlines a two-stage quenching and neutralization procedure for a reaction mixture containing residual this compound.

Stage 1: Initial Quench with Isopropanol

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Have an emergency spill kit for hydrofluoric acid, including calcium gluconate gel, readily accessible.

    • Cool the reaction vessel containing unreacted this compound to -78 °C using a dry ice/acetone bath.

    • Prepare a quenching solution of isopropanol diluted with a dry, inert solvent (e.g., hexane or dichloromethane) in a 1:1 ratio. This dilution helps to control the reaction rate.

  • Quenching Procedure:

    • With vigorous stirring, slowly add the diluted isopropanol solution dropwise to the cooled reaction mixture.

    • Monitor the reaction for any signs of an exotherm or gas evolution. A slight bubbling is expected.

    • Maintain the internal temperature of the reaction mixture below -60 °C throughout the addition.

    • After the addition is complete, continue to stir the mixture at -78 °C for at least 30 minutes.

    • Slowly allow the reaction mixture to warm to 0 °C.

Stage 2: Neutralization of Acidic Byproducts

  • Initial Neutralization with Sodium Bicarbonate:

    • Prepare a saturated aqueous solution of sodium bicarbonate.

    • While maintaining the quenched reaction mixture at 0 °C with an ice-water bath and vigorous stirring, slowly add the saturated sodium bicarbonate solution dropwise.

    • Significant gas evolution (CO₂) will occur. Add the solution at a rate that keeps the foaming under control.

    • Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Fluoride Precipitation with Calcium Hydroxide:

    • Prepare a slurry of calcium hydroxide in water.

    • Slowly add the calcium hydroxide slurry to the neutralized reaction mixture with continued stirring.

    • A white precipitate of calcium fluoride (CaF₂) should form.

    • Stir the mixture for at least one hour to ensure complete precipitation of the fluoride ions.

  • Work-up:

    • The resulting mixture can be filtered to remove the precipitated calcium fluoride.

    • The filtrate can then be separated into aqueous and organic layers for further work-up and purification of the desired product.

    • Dispose of all waste, including the filtered solids and aqueous layer, according to institutional hazardous waste guidelines for fluoride-containing waste.

Quantitative Data Summary

ParameterRecommendation/ValueNotes
Quenching Agent Isopropanol (diluted 1:1 with an inert solvent)Dilution helps to moderate the reaction rate.
Quenching Temperature -78 °C to 0 °CStart at a very low temperature and slowly warm.
Neutralizing Agent 1 Saturated Sodium Bicarbonate (aq.)Used to neutralize strong acids (HF, HNO₃) in a controlled manner.
Neutralizing Agent 2 Calcium Hydroxide (slurry)Used to precipitate fluoride ions as insoluble calcium fluoride.[11][12][13][14]
Stoichiometry Use a significant excess of all quenching and neutralizing agents.A 2-3 fold excess is a reasonable starting point.

Visualizations

FNO_Quenching_Workflow start Start: Reaction Mixture with FNO cool_reaction Cool Reaction to -78 °C start->cool_reaction add_quench Slowly Add Isopropanol Quench cool_reaction->add_quench prepare_quench Prepare Diluted Isopropanol Quench prepare_quench->add_quench monitor_exotherm Monitor Temperature and Gas Evolution add_quench->monitor_exotherm warm_to_zero Warm to 0 °C monitor_exotherm->warm_to_zero Controlled stop_addition STOP ADDITION Re-cool Mixture monitor_exotherm->stop_addition Uncontrolled add_bicarb Slowly Add NaHCO3 Solution at 0 °C warm_to_zero->add_bicarb prepare_bicarb Prepare Saturated NaHCO3 Solution prepare_bicarb->add_bicarb monitor_gas Monitor Gas Evolution (CO2) add_bicarb->monitor_gas check_ph Check pH (7-8) monitor_gas->check_ph Controlled monitor_gas->stop_addition Uncontrolled check_ph->add_bicarb pH too low add_lime Add Ca(OH)2 Slurry check_ph->add_lime pH OK prepare_lime Prepare Ca(OH)2 Slurry prepare_lime->add_lime stir_mixture Stir for 1 Hour add_lime->stir_mixture workup Proceed to Workup (Filtration, Extraction) stir_mixture->workup end End: Safe Quenched Mixture workup->end stop_addition->add_quench

Caption: Workflow for the safe quenching and neutralization of this compound.

FNO_Reaction_Byproducts cluster_reactants Reactants cluster_products Initial Products cluster_neutralization Neutralization Products FNO This compound (FNO) HF Hydrofluoric Acid (HF) FNO->HF Acids Nitrous Acid (HNO₂) or Alkyl Nitrite (RONO) FNO->Acids QuenchingAgent Quenching Agent (H₂O or ROH) QuenchingAgent->HF QuenchingAgent->Acids Salts Salts (e.g., NaF, NaNO₂) and CO₂ (from NaHCO₃) HF->Salts + NaHCO₃ Acids->Salts + NaHCO₃ Precipitate Calcium Fluoride (CaF₂) Salts->Precipitate + Ca(OH)₂

Caption: Logical relationships of this compound quenching byproducts.

References

Validation & Comparative

A Comparative Analysis of Nitrosyl Fluoride and Nitryl Fluoride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrosyl fluoride (FNO) and nitryl fluoride (FNO₂) are potent fluorinating and oxidizing agents with significant applications in organic and inorganic synthesis. Understanding their comparative reactivity is crucial for selecting the appropriate reagent for specific chemical transformations. This guide provides an objective comparison of their performance, supported by available experimental data and mechanistic insights.

At a Glance: Key Performance Indicators

A primary determinant of the fluorinating potential of these reagents is the nitrogen-fluorine bond dissociation energy (BDE). A weaker N-F bond generally correlates with higher reactivity as a fluorine donor.

PropertyThis compound (FNO)Nitryl Fluoride (FNO₂)Supporting Data
N-F Bond Dissociation Energy ~222 kJ/mol~192.5 kJ/mol (46.0 kcal/mol)The N-F bond in FNO₂ is significantly weaker, suggesting it is a more potent fluorinating agent.[1]
Primary Reactivity Fluorinating and Nitrosating AgentFluorinating and Nitrating AgentFNO can introduce both fluorine and a nitrosyl group[2], while FNO₂ introduces fluorine and a nitro group.[3]
Oxidizing Power Strong OxidizerPowerful Oxidizing AgentBoth are strong oxidizers, with FNO₂ noted for its intense and sometimes explosive reactivity with a wide range of materials.[3]

Reactivity Profile

While direct, side-by-side comparative kinetic studies are limited in the available literature, a comparison of their reactivity can be drawn from their observed reactions with various substrates.

Nitryl Fluoride (FNO₂): A More Aggressive Fluorinating and Nitrating Agent

Nitryl fluoride is characterized by its vigorous and often indiscriminate reactivity with a broad spectrum of elements, including metals and non-metals.[3][4] This high reactivity is attributed to its weaker N-F bond.

Reactions with Elements:

  • Group 1 (e.g., Potassium): Forms an oxide and a fluoride.

  • Group 2 (e.g., Molybdenum): Forms an oxyfluoride.

  • Group 3 (e.g., Bismuth): Shows no reaction below approximately 300°C.[4]

  • Non-metals: Many non-metals react to form nitronium salts.[4]

Reactions with Organic Compounds: FNO₂ serves as a powerful nitrating agent for aromatic compounds. For instance, it reacts with benzene to produce nitrobenzene and hydrogen fluoride.[3]

This compound (FNO): A Versatile Fluorinating and Nitrosating Reagent

This compound, while also a potent reagent, exhibits more nuanced reactivity, functioning as both a fluorinating and a nitrosating agent.

Reactions with Metals: FNO is a highly reactive fluorinating agent that converts many metals to their corresponding fluorides, releasing nitric oxide in the process.[2]

Reactions with Organic Compounds:

  • Fluoroolefins: FNO has been shown to react with various fluoroolefins, indicating its utility in the synthesis of fluorinated organic molecules.

  • Alcohols: FNO acts as a nitrosating agent, converting alcohols to nitrites.[2]

Experimental Protocols

Detailed experimental protocols for reactions involving FNO and FNO₂ are not widely published due to their hazardous nature. However, the synthesis of these compounds provides insight into the necessary handling precautions.

Synthesis of Nitryl Fluoride (FNO₂) from Nitrogen Dioxide and Fluorine

Reaction: 2NO₂(g) + F₂(g) → 2NO₂F(g)

Experimental Setup: The reaction is typically carried out in a gas-phase reactor. A study by Perrine and Johnston utilized a 22-liter Pyrex flask to accommodate the fast reaction by working with low reactant concentrations (0.5 to 20 x 10⁻⁸ moles cc⁻¹).[5][6][7]

Procedure:

  • Fluorine gas is generated via electrolysis of a fused potassium fluoride-hydrogen fluoride mixture.

  • The fluorine and nitrogen dioxide gases are introduced into the reaction vessel.

  • The progress of the reaction is monitored by measuring the light absorption of nitrogen dioxide.

  • The product, nitryl fluoride, is collected and purified.

Safety Precautions: Both FNO and FNO₂ are highly toxic and corrosive gases.[8] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The synthesis reactions are highly exothermic and can be explosive.[8]

Reaction Mechanisms and Logical Pathways

The mechanisms of formation for both this compound and nitryl fluoride have been elucidated, providing a basis for understanding their reactivity.

Formation of this compound (FNO)

The reaction of nitric oxide with fluorine proceeds through a two-step radical mechanism. The first step is the rate-determining step.

FNO_Formation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product R1 2NO I1 NO + F₂ R2 F₂ R2->I1 I2 NOF + F• I1->I2 k₁ (slow) I3 NO + F• I2->I3 P1 2NOF I3->P1 k₂ (fast)

Formation of this compound
Formation of Nitryl Fluoride (FNO₂)

The formation of nitryl fluoride from nitrogen dioxide and fluorine also follows a two-step mechanism, with the initial reaction being the slow, rate-determining step.[5][6][7]

FNO2_Formation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product R1 2NO₂ I1 NO₂ + F₂ R2 F₂ R2->I1 I2 NO₂F + F• I1->I2 k₁ (slow) I3 NO₂ + F• I2->I3 P1 2NO₂F I3->P1 k₂ (fast)

Formation of Nitryl Fluoride
General Reactivity Pathway: Fluorination of a Metal

The fluorination of a metal (M) by this compound exemplifies its role as a fluorinating agent. The overall transformation involves the transfer of fluorine to the metal and the release of nitric oxide.

Metal_Fluorination cluster_reactants Reactants cluster_products Products R1 n FNO P1 MFn R1->P1 P2 n NO R1->P2 R2 M R2->P1

Metal Fluorination by FNO

Conclusion

Both this compound and nitryl fluoride are highly reactive and valuable reagents in synthetic chemistry. The choice between them depends on the desired transformation. Nitryl fluoride, with its weaker N-F bond, is the more potent and aggressive fluorinating agent, also capable of nitration. This compound offers a dual reactivity profile, enabling both fluorination and nitrosation reactions. Due to their hazardous nature, the use of both compounds requires specialized equipment and stringent safety protocols. Further research into their reactivity with a wider range of substrates under controlled, comparative conditions would be beneficial for expanding their synthetic utility.

References

A Comparative Guide to Fluorinating Agents: Nitrosyl Fluoride vs. Sulfur Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is a critical decision in the synthesis of novel molecules. The introduction of fluorine can significantly alter the physicochemical and biological properties of a compound. This guide provides a detailed comparison of two such agents: nitrosyl fluoride (FNO) and sulfur tetrafluoride (SF₄), with a focus on their reactivity, applications, and handling requirements, supported by experimental data.

Executive Summary: A Tale of Two Reagents

While both this compound and sulfur tetrafluoride are highly reactive gases containing fluorine, their utility in organic synthesis is fundamentally different. Sulfur tetrafluoride (SF₄) is a powerful and versatile deoxofluorinating agent, widely used to convert carbonyl groups and alcohols into their corresponding fluorinated analogues. In contrast, This compound (FNO) , despite its name, primarily acts as a nitrosating agent in reactions with organic compounds, rather than a general fluorinating agent. Its application in fluorination is largely limited to specific inorganic reactions and certain specialized organic transformations, which are not broadly applicable in the same manner as SF₄.

This compound (FNO): A Potent Nitrosating Agent

This compound is a colorless, highly reactive, and toxic gas.[1] While it is an effective fluorinating agent for many metals, its reactivity with common organic functional groups is dominated by its nitrosyl moiety (NO).[1]

Reactivity with Organic Substrates
  • Alcohols: FNO reacts with alcohols to produce alkyl nitrites, not alkyl fluorides. This reaction proceeds via nitrosylation of the hydroxyl group.[1] ROH + NOF → RONO + HF[1]

  • Ketones: Reactions of FNO have been reported with specific fluoro ketones to yield α-fluoronitrites.[2] However, there is a lack of evidence for its general applicability as a fluorinating agent for simple aldehydes and ketones.

  • Other Organic Substrates: this compound is also used as a nitrating agent in organic synthesis.[1]

Due to its primary function as a nitrosating agent in organic chemistry, detailed experimental protocols and comparative data for FNO as a general fluorinating agent for alcohols, aldehydes, ketones, and carboxylic acids are not available in the literature in the same way they are for SF₄.

Sulfur Tetrafluoride (SF₄): A Workhorse in Deoxofluorination

Sulfur tetrafluoride is a colorless, toxic gas that serves as a highly effective and selective reagent for converting oxygen-containing functional groups into their fluorinated counterparts.[2] It is particularly valuable for the synthesis of gem-difluorides, trifluoromethyl groups, and alkyl fluorides.[2]

Data Presentation: SF₄ in Action

The following tables summarize the performance of sulfur tetrafluoride in the fluorination of various organic functional groups.

Table 1: Deoxyfluorination of Alcohols with SF₄

SubstrateProductReaction ConditionsYield (%)Reference(s)
Polyfluorinated alcoholsα,α,ω-trihydro-F-alkanes85-160 °C, 6-10 h65-100[1]
Pentafluorobenzyl alcohol1,2,3,4,5-pentafluoro-6-(fluoromethyl)benzene85 °C, 20 h80[1]
Phenylethanol2-fluoro-1-phenylethane-50 °C, 5 min, cyclohexane35[3]
N-Boc-4-hydroxy-L-proline methyl esterN-Boc-4-fluoro-L-proline methyl ester75 °C, 10 min, EtOAc, Et₃NHigh[3]

Table 2: Deoxyfluorination of Carboxylic Acids with SF₄

SubstrateProductReaction ConditionsYield (%)Reference(s)
Heptanoic acid1,1,1-Trifluoroheptane130-140 °C, 16 h85[2]
Benzoic acid derivativesAcyl fluorides75 °C, 10 min, EtOAc, Et₃NQuantitative[3]
Cyclohexane carboxylic acidAcyl fluoride75 °C, 10 min, EtOAc, Et₃NQuantitative[3]

Table 3: Deoxyfluorination of Aldehydes and Ketones with SF₄

SubstrateProductReaction ConditionsYield (%)Reference(s)
Benzaldehyde(Difluoromethyl)benzene75 °C, 10 min, EtOAc, Et₃N97[3]
1-Azabicyclo[5.3.0]decane-5,10-dione1-Azabicyclo[5.3.0]decane-5,5-difluoro-10-one25 °C, 24 h, CH₂Cl₂~50[4]

Experimental Protocols

General Procedure for Deoxyfluorination of Alcohols using SF₄ in Continuous Flow

Materials:

  • Alcohol (1.0 equiv)

  • Sulfur Tetrafluoride (2.0 equiv)

  • Triethylamine (Et₃N) (1.0 equiv)

  • Ethyl acetate (EtOAc) as solvent

Protocol:

  • A 0.5 M solution of the alcohol substrate in ethyl acetate is prepared.

  • The solution is introduced into a continuous flow reactor system.

  • Sulfur tetrafluoride gas and triethylamine are introduced into the reactor at controlled flow rates to achieve the desired stoichiometry.

  • The reaction is conducted at 75 °C with a residence time of 10 minutes.

  • The output from the reactor is collected, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the corresponding alkyl fluoride.[3]

General Procedure for Deoxyfluorination of a Bicyclic Ketolactam with SF₄

Materials:

  • 1-Azabicyclo[5.3.0]decane-5,10-dione

  • Sulfur Tetrafluoride (SF₄)

  • Hydrogen Fluoride (HF)

  • Dichloromethane (CH₂Cl₂)

Protocol:

  • The bicyclic ketolactam is dissolved in dichloromethane in a suitable pressure reactor.

  • The reactor is cooled, and a catalytic amount of hydrogen fluoride is added.

  • Sulfur tetrafluoride is then condensed into the reactor.

  • The reaction mixture is stirred at 25 °C for 24 hours.

  • After the reaction, the excess SF₄ and HF are carefully vented.

  • The reaction mixture is quenched, and the product is extracted.

  • The organic layer is dried and concentrated to yield the difluoro bicyclic lactam.[4]

Mandatory Visualization

SF4_Deoxyfluorination_Mechanism cluster_activation Activation of SF4 cluster_reaction Reaction with Carbonyl SF4 SF₄ SF3_plus SF₃⁺ SF4->SF3_plus HF HF HF->SF3_plus HF2_minus HF₂⁻ Carbonyl R₂C=O Intermediate1 R₂C(O⁺)SF₃ Carbonyl->Intermediate1 + SF₃⁺ Intermediate2 R₂CFOSF₂ Intermediate1->Intermediate2 - F⁻ Product R₂CF₂ Intermediate2->Product + F⁻ SOF2 SOF₂

Caption: Mechanism of carbonyl deoxyfluorination by SF₄, activated by HF.

Experimental_Workflow start Start: Prepare Substrate Solution flow_reactor Introduce into Flow Reactor start->flow_reactor add_reagents Add SF₄ and Base flow_reactor->add_reagents reaction Reaction at Elevated Temperature add_reagents->reaction collection Collect Product Mixture reaction->collection workup Quench and Work-up collection->workup purification Purify by Chromatography workup->purification end End: Isolated Product purification->end

Caption: General experimental workflow for continuous flow fluorination.

Safety and Handling

Both this compound and sulfur tetrafluoride are hazardous materials that require specialized handling procedures.

Table 4: Safety and Handling Comparison

FeatureThis compound (FNO)Sulfur Tetrafluoride (SF₄)
Physical State Colorless gas[1]Colorless gas[2]
Toxicity Highly toxic and corrosive[1]Very toxic by inhalation, corrosive[2]
Reactivity with Water Reacts to form nitrous acid and HF[1]Reacts violently to form SO₂ and HF[2]
Handling Precautions Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Avoid contact with skin, eyes, and mucous membranes.[1]Requires specialized apparatus for handling. Use in a well-ventilated area with appropriate PPE, including respiratory protection.[2]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.Store in a cool, dry, well-ventilated area in tightly sealed containers.[2]

Conclusion

This compound, while a potent fluorinating agent for inorganic substrates, exhibits different reactivity towards organic molecules, primarily acting as a nitrosating agent. This fundamental difference in chemical behavior is crucial for researchers when selecting a reagent for a desired transformation. For general-purpose deoxofluorination in organic synthesis, sulfur tetrafluoride is the superior and more predictable choice. As with any highly reactive chemical, strict adherence to safety protocols is paramount when working with either of these reagents.

References

Validating Nitrosyl Fluoride Synthesis: A Comparative Guide to IR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the purity of reagents is paramount. Nitrosyl fluoride (NOF), a powerful fluorinating and nitrosating agent, is no exception. Infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive method for validating the successful synthesis of this compound and identifying potential impurities. This guide provides a comparative overview of common synthetic routes to NOF and details the use of IR spectroscopy for its validation.

Comparative Analysis of this compound Synthesis Methods

Several methods exist for the synthesis of this compound, each with its own advantages and disadvantages in terms of reaction conditions, yield, and potential impurities. The choice of method will often depend on the available starting materials and equipment.

Synthesis MethodReactantsGeneral ConditionsReported YieldKey AdvantagesPotential Impurities
Direct Fluorination Nitric oxide (NO), Fluorine (F₂)Vapor-liquid reaction at low temperatures (just above the melting point of NO)> 90%High yield, product requires little purificationUnreacted NO, Nitrogen dioxide (NO₂), Nitryl fluoride (FNO₂), Hydrogen fluoride (HF), Silicon tetrafluoride (SiF₄)
Alkali Fluoride Method Nitrogen dioxide (NO₂), Potassium fluoride (KF) or Cesium fluoride (CsF)Room temperature to 90°C, 2.5 - 5 hours~48% (at 90°C)Milder conditions, avoids direct use of F₂ gasUnreacted NO₂, Dinitrogen tetroxide (N₂O₄)
From Nitrosyl Sulphuric Acid Nitrosyl sulphuric acid (HNSO₅), Hydrofluoric acid (HF)Liquid phase reaction at 50-150°CUp to 96.56%High yield, uses readily available industrial chemicalsUnreacted HF, Sulfuric acid

IR Spectroscopy for Validation: Identifying the NOF Signature and Impurities

The cornerstone of validating this compound synthesis is the identification of its characteristic vibrational modes in the infrared spectrum. Equally important is the ability to detect the absence of absorption bands corresponding to starting materials and potential side products.

The this compound molecule has three fundamental vibrational modes that are IR active: the N=O stretch, the N-F stretch, and the O-N-F bend. The presence of strong absorption bands at the frequencies listed below is a primary indicator of successful NOF synthesis.

Table 2: Characteristic IR Absorption Bands of this compound and Potential Impurities

CompoundFormulaKey IR Absorption Bands (cm⁻¹)Notes
This compound NOF 1844 (ν₁ N=O stretch), 766 (ν₃ N-F stretch), 521 (ν₂ O-N-F bend) The strong N=O stretch is highly characteristic.
Nitrogen DioxideNO₂1630-1590 (ν₃ asym. stretch), 1320 (ν₁ sym. stretch), 750 (ν₂ bend)Often in equilibrium with N₂O₄.
Dinitrogen TetroxideN₂O₄1750, 1260, 750The presence of these bands indicates incomplete reaction or decomposition.
Nitryl FluorideFNO₂1793 (asym. N=O stretch), 1312 (sym. N=O stretch), 822 (N-F stretch)A potential side product in direct fluorination.
Hydrogen FluorideHFBroad band centered around 3960Often present as an impurity in fluorine gas; can be removed by passing through a sodium fluoride tower.
Silicon TetrafluorideSiF₄Strong absorption around 1030Can arise from the reaction of HF with glass apparatus.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound via the three main routes discussed.

Method 1: Direct Fluorination of Nitric Oxide

This method, adapted from Faloon and Kenna (1951), involves the direct reaction of nitric oxide with fluorine gas.

Materials:

  • Commercial nitric oxide (NO)

  • Fluorine gas (F₂)

  • Isopentane

  • Liquid nitrogen

  • Sodium fluoride (NaF) for purification of F₂

  • Fluorothene reactor

Procedure:

  • Purify the nitric oxide by passing it through a cold trap at 163 K (-110°C) using an isopentane/liquid nitrogen bath to remove any nitrogen dioxide impurity.

  • Purify the fluorine gas by passing it through a tower containing sodium fluoride to remove hydrogen fluoride.

  • Evacuate the reaction system.

  • Condense the purified nitric oxide into a fluorothene reactor cooled with liquid nitrogen.

  • Remove the liquid nitrogen bath and allow the nitric oxide to warm to just above its melting point (-163.6°C).

  • Slowly introduce the purified fluorine gas into the reactor. A small flame may be observed upon initial contact.

  • Continue adding fluorine in portions. The color of the liquid will progressively lighten from blue to colorless as the reaction proceeds.

  • Once the liquid is colorless, indicating the reaction is complete, freeze the product with liquid nitrogen and evacuate the reactor to remove any excess fluorine.

  • The resulting product is this compound with a yield reported to be greater than 90%.

Method 2: Synthesis from Nitrogen Dioxide and Potassium Fluoride

This procedure is based on the method described by Ratcliffe and Shreeve (1966).

Materials:

  • Nitrogen dioxide (NO₂)

  • Anhydrous potassium fluoride (KF)

  • Pre-fluorinated metal or Pyrex glass reaction vessel

Procedure:

  • Dry the potassium fluoride thoroughly.

  • Place an excess of the dried, powdered potassium fluoride into the reaction vessel.

  • Condense a known amount of nitrogen dioxide into the vessel at -78°C.

  • Allow the vessel to warm to room temperature. For a faster reaction, heat the vessel to 90°C for 2.5 hours.

  • After the reaction time, the volatile product, this compound, can be removed by vacuum transfer.

  • The solid residue remaining is potassium nitrate (KNO₃).

  • The reported conversion based on the initial amount of NO₂ is approximately 48.2% at 90°C.

Method 3: Synthesis from Nitrosyl Sulphuric Acid and Hydrofluoric Acid

This industrial method is detailed in a patent by Mistrorigo et al. and offers high yields.

Materials:

  • Nitrosyl sulphuric acid (technical grade, often a mixture with sulfuric acid)

  • Anhydrous hydrofluoric acid (HF)

  • Water

Procedure:

  • Charge the reactor with nitrosyl sulphuric acid, hydrofluoric acid, and water. A typical molar ratio is at least 6 moles of HF per mole of nitrosyl sulphuric acid and at least 2 moles of water per mole of nitrosyl sulphuric acid.

  • Gradually heat the reaction mixture to a temperature between 50°C and 150°C at atmospheric pressure.

  • The this compound product will distill from the reaction mixture, often as an azeotrope with excess hydrofluoric acid.

  • Collect the distillate. The this compound can be separated from the excess HF by further processing if required.

  • Yields are reported to be as high as 96.56%.

Experimental Workflow and Validation Logic

The general workflow for the synthesis and validation of this compound is depicted below. This process emphasizes the iterative nature of synthesis and purification, guided by spectroscopic analysis.

NitrosylFluoride_Workflow start Select Synthesis Method reactants Prepare & Purify Reactants start->reactants synthesis Perform Synthesis Reaction reactants->synthesis product_collection Collect Crude Product synthesis->product_collection ir_analysis Acquire IR Spectrum product_collection->ir_analysis data_analysis Analyze Spectrum: - Identify NOF peaks - Check for impurities ir_analysis->data_analysis validation Product Validated? data_analysis->validation purification Purify Product (e.g., fractional distillation) validation->purification No end Pure this compound validation->end Yes purification->ir_analysis waste Characterize & Dispose of Impurities purification->waste

Caption: Experimental workflow for the synthesis and validation of this compound using IR spectroscopy.

This guide provides the fundamental information required for the synthesis of this compound and its validation by IR spectroscopy. By comparing the spectra of the synthesized product with the reference data for NOF and potential impurities, researchers can confidently assess the purity of their product and the success of the synthesis.

A Comparative Guide to the Characterization of Nitrosyl Fluoride Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrosyl fluoride (FNO) is a potent and versatile reagent utilized in both inorganic and organic synthesis as a fluorinating and nitrosylating agent.[1] The characterization of its reaction products is crucial for understanding reaction mechanisms and ensuring the desired molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹⁵N NMR, stands out as a primary tool for this purpose, offering detailed structural insights. This guide provides a comparative analysis of NMR spectroscopy for the characterization of FNO reaction products, supported by experimental data and protocols.

Superiority of ¹⁹F NMR in Product Characterization

¹⁹F NMR spectroscopy is an exceptionally powerful technique for analyzing the products of reactions involving this compound. Its high sensitivity, stemming from the 100% natural abundance of the ¹⁹F isotope, and its wide range of chemical shifts provide high-resolution spectra where signals are often well-separated, simplifying analysis.[2][3][4] This is a distinct advantage over ¹H NMR, where signal overlap can complicate spectral interpretation, especially in complex molecules.

Case Study: Reaction of this compound with Tetrafluoroethylene

A classic example illustrating the utility of NMR in characterizing FNO reaction products is the addition of this compound to tetrafluoroethylene (C₂F₄). This reaction yields 2-nitroso-1,1,2,2-tetrafluoroethyl fluoride (CF₃CF₂NO). The ¹⁹F NMR spectrum of this product provides unambiguous evidence for its structure.

Comparative Analysis of Characterization Methods

While NMR, particularly ¹⁹F NMR, is a cornerstone for the characterization of FNO adducts, other spectroscopic techniques provide complementary information. Vibrational spectroscopy (Infrared and Raman) is particularly useful for identifying the N=O stretching frequency of the nitroso group.

Analytical Method Information Provided Advantages Limitations
¹⁹F NMR Spectroscopy Precise chemical environment of each fluorine atom, J-coupling constants revealing through-bond connectivity.High sensitivity, wide chemical shift dispersion, quantitative capability.[2]Requires a fluorinated analyte.
¹⁵N NMR Spectroscopy Direct observation of the nitrogen nucleus in the nitroso group, providing information on its electronic environment.Provides direct information about the nitrogen functionality.Low natural abundance of ¹⁵N necessitates isotopic labeling for good sensitivity.
Infrared (IR) Spectroscopy Characteristic stretching frequency of the N=O bond in the nitroso group.Fast and simple measurement, provides clear evidence of the nitroso functional group.Provides limited information on the overall molecular structure compared to NMR.
Mass Spectrometry (MS) Molecular weight of the product and fragmentation patterns.High sensitivity, provides molecular formula confirmation.Isomeric compounds can be difficult to distinguish without high-resolution MS and fragmentation analysis.
Quantitative NMR Data for 2-nitroso-1,1,2,2-tetrafluoroethyl fluoride

The following table summarizes the ¹⁹F NMR spectral data for the product of the reaction between this compound and tetrafluoroethylene.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
-CF₃-73.5TripletJ(Fα, Fβ) = 8.5
-CF₂--118.9QuartetJ(Fα, Fβ) = 8.5

Note: Chemical shifts are typically referenced to an external standard like CCl₃F.

Experimental Protocols

Synthesis of 2-nitroso-1,1,2,2-tetrafluoroethyl fluoride

This protocol is based on the reaction described by Barr and Haszeldine.[5]

Materials:

  • This compound (FNO)

  • Tetrafluoroethylene (C₂F₄)

  • A suitable reaction vessel (e.g., a pressure-resistant glass tube)

  • Vacuum line

Procedure:

  • A known amount of tetrafluoroethylene is condensed into a cooled, evacuated reaction vessel.

  • An equimolar amount of this compound is then condensed into the same vessel.

  • The reaction vessel is sealed and allowed to warm to room temperature.

  • The reaction proceeds spontaneously. After a suitable reaction time (e.g., several hours), the vessel is cooled again.

  • The product, 2-nitroso-1,1,2,2-tetrafluoroethyl fluoride, is isolated and purified by fractional condensation.

NMR Spectroscopic Analysis

Instrumentation:

  • A high-resolution NMR spectrometer equipped with a fluorine probe.

Sample Preparation:

  • A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • An internal or external reference standard (e.g., CCl₃F) is added if required.

¹⁹F NMR Acquisition Parameters:

  • Spectrometer Frequency: e.g., 470 MHz

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 5 seconds to ensure full relaxation for quantitative measurements.[2]

  • Number of Scans: Dependent on sample concentration, but often 16 or more scans are averaged.

Visualizing the Reaction and Analysis Workflow

The following diagrams illustrate the reaction pathway and the general workflow for product characterization.

reaction_pathway FNO This compound (FNO) reactant_mixture FNO->reactant_mixture C2F4 Tetrafluoroethylene (C₂F₄) C2F4->reactant_mixture Product 2-nitroso-1,1,2,2-tetrafluoroethyl fluoride reactant_mixture->Product +

Caption: Reaction of this compound with Tetrafluoroethylene.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization Reaction FNO + C₂F₄ Reaction Purification Purification Reaction->Purification NMR ¹⁹F and ¹⁵N NMR Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Product Characterization.

Conclusion

NMR spectroscopy, especially ¹⁹F NMR, provides an unparalleled level of detail for the structural elucidation of this compound reaction products. Its ability to resolve the chemical environment of each fluorine atom and determine through-bond connectivities makes it superior to other techniques for definitive structure confirmation. When combined with complementary methods like IR spectroscopy and mass spectrometry, a comprehensive and robust characterization of these highly reactive compounds can be achieved, which is essential for advancing research and development in fields utilizing fluorinated molecules.

References

A Comparative Guide to the Analysis of Nitrosyl Fluoride Reaction Residues: X-ray Powder Diffraction and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrosyl fluoride (NOF) is a potent fluorinating agent utilized in a variety of chemical syntheses. The characterization of the solid-state products resulting from its reactions is crucial for understanding reaction mechanisms, confirming the formation of desired products, and ensuring the purity of synthesized materials. X-ray powder diffraction (XRD) is a primary technique for the structural analysis of these crystalline residues. This guide provides a comparative overview of XRD for the analysis of this compound reaction residues, discusses alternative analytical methods, and furnishes experimental protocols for handling these often air-sensitive materials.

Comparison of Analytical Techniques: XRD vs. HAXPES

While X-ray Powder Diffraction (XRD) is a powerful tool for identifying crystalline phases and determining crystal structures in bulk materials, other techniques can provide complementary information, particularly for surface analysis. Hard X-ray Photoelectron Spectroscopy (HAXPES) is one such technique that has been effectively used to study the surface and interfacial reactions of this compound.

Below is a comparison of XRD and HAXPES for the analysis of solid residues from this compound reactions, with illustrative data from a study on the this compound treatment of Gallium Nitride (GaN) surfaces.

FeatureX-ray Powder Diffraction (XRD)Hard X-ray Photoelectron Spectroscopy (HAXPES)
Principle Diffraction of X-rays by the crystalline lattice of a material.Analysis of kinetic energy of photoelectrons emitted from a material upon X-ray irradiation.
Information Obtained Crystal structure, phase identification, lattice parameters, crystallite size, strain, and crystal orientation.[1]Elemental composition, chemical states, and electronic states of the elements at the surface and near-surface regions.[2][3]
Sampling Depth Bulk analysis (typically micrometers to millimeters).Surface sensitive (typically a few nanometers to tens of nanometers).[3]
Sample Form Crystalline powders, polycrystalline films, or bulk solids.Solids, thin films.
Quantitative Analysis Quantitative phase analysis (e.g., Rietveld refinement) to determine the relative amounts of different crystalline phases.Provides relative atomic concentrations of elements and the relative abundance of different chemical states.
Example Application for NOF Residues Identification of metal fluoride products (e.g., MFn) formed from the reaction of NOF with a metal (M).[4]Characterization of the Ga–Fx bonding states and the reduction of GaOx at the Pt/GaN interface after NOF treatment.[2][3][5]
Limitations Not suitable for amorphous materials; can be challenging for complex mixtures or materials with preferred orientation.Primarily a surface technique; may not be representative of the bulk material. Requires ultra-high vacuum.

Experimental Protocols

Due to the reactive and often air-sensitive nature of this compound and its reaction products, special handling is required for sample preparation for any analytical technique.[6][7]

Experimental Protocol: X-ray Powder Diffraction of Air-Sensitive this compound Reaction Residues

This protocol outlines the general steps for preparing and analyzing an air-sensitive solid residue from a reaction involving this compound using a powder X-ray diffractometer.

  • Sample Preparation (in an inert atmosphere):

    • All sample handling must be performed inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).

    • The solid reaction residue is finely ground using an agate mortar and pestle to ensure random crystal orientation and improve data quality.

    • The finely ground powder is then loaded into a specialized air-sensitive sample holder. These holders are designed to isolate the sample from the ambient atmosphere during data collection.[7] Alternatively, the powder can be loaded into a capillary tube and sealed.[6]

  • Sample Holder Assembly:

    • The air-sensitive sample holder typically consists of a well for the powder, a window transparent to X-rays (e.g., Kapton or beryllium), and a sealing mechanism.

    • The powdered sample is carefully placed into the well of the holder and leveled to ensure a flat surface.

    • The X-ray transparent window is placed over the sample, and the holder is securely sealed according to the manufacturer's instructions.

  • Data Collection:

    • The sealed sample holder is removed from the glovebox and mounted on the goniometer of the X-ray diffractometer.

    • The X-ray source (e.g., Cu Kα) is activated, and the diffraction pattern is collected over a specified 2θ range. Instrument parameters such as voltage, current, step size, and scan speed should be optimized for the sample.[1]

    • It is crucial to perform a background scan on an empty sample holder of the same type to identify any diffraction peaks originating from the holder or window material.

  • Data Analysis:

    • The background scan is subtracted from the sample's diffraction pattern.

    • The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a reference database (e.g., the Powder Diffraction File™ from the ICDD).

    • For quantitative analysis, techniques such as Rietveld refinement can be employed to determine the weight fraction of each crystalline phase.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the X-ray powder pattern analysis of a this compound reaction residue.

experimental_workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_xrd XRD Instrument cluster_analysis Data Analysis reaction This compound Reaction residue Solid Reaction Residue reaction->residue grinding Grind Residue residue->grinding loading Load into Air-Sensitive Holder grinding->loading mounting Mount Sealed Holder loading->mounting Transfer Sealed Holder data_collection Collect Diffraction Data mounting->data_collection background_sub Background Subtraction data_collection->background_sub phase_id Phase Identification background_sub->phase_id quant_analysis Quantitative Analysis phase_id->quant_analysis

Caption: Workflow for XRD analysis of air-sensitive NOF reaction residues.

Signaling Pathways and Logical Relationships

In the context of analyzing this compound reaction residues, a logical diagram can illustrate the decision-making process for selecting the appropriate analytical technique.

logical_relationship start Analyze NOF Reaction Residue bulk_or_surface Bulk or Surface Analysis? start->bulk_or_surface bulk_analysis Bulk Analysis bulk_or_surface->bulk_analysis Bulk surface_analysis Surface/Interfacial Analysis bulk_or_surface->surface_analysis Surface xrd X-ray Powder Diffraction (XRD) bulk_analysis->xrd other_bulk Other Bulk Techniques (e.g., IR, Raman) bulk_analysis->other_bulk haxpes HAXPES/XPS surface_analysis->haxpes other_surface Other Surface Techniques (e.g., SEM, AFM) surface_analysis->other_surface

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Guide to the Reactivity of Nitrosyl Fluoride and Nitrosyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and development, the choice of reagents is paramount to achieving desired molecular transformations with precision and efficiency. Among the diverse array of nitrosylating and halogenating agents, nitrosyl fluoride (FNO) and nitrosyl chloride (ClNO) stand out for their potent reactivity. Although structurally similar, the difference in the halogen atom—fluorine versus chlorine—imparts distinct chemical properties that dictate their behavior in reactions. This guide provides an objective comparison of this compound and nitrosyl chloride, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Physicochemical and Spectroscopic Properties

A fundamental understanding of the physical and molecular properties of this compound and nitrosyl chloride is essential for their effective application. The higher electronegativity of fluorine compared to chlorine significantly influences the bond polarities and overall reactivity of these molecules. Below is a summary of their key properties.

PropertyThis compound (FNO)Nitrosyl Chloride (ClNO)
Molecular Weight 49.0045 g/mol [1]65.459 g/mol [2]
Boiling Point -72.4 °C[1]-5.55 °C[2]
Melting Point -166 °C[1]-59.4 °C[2]
Appearance Colorless gas[1]Yellow gas[2]
N-Halogen Bond Length 1.512 Å1.96 Å[3]
N=O Bond Length 1.136 Å1.16 Å[4]
O-N-Halogen Bond Angle 110.1°113°[4]
Dipole Moment 1.81 D1.90 D[4]
N=O Stretch (IR) ~1844 cm⁻¹~1800 cm⁻¹[4]
N-Halogen Stretch (IR) ~766 cm⁻¹~596 cm⁻¹[4]

Comparative Reactivity in Key Chemical Transformations

This compound and nitrosyl chloride are versatile reagents capable of participating in a variety of chemical reactions, primarily as nitrosylating and halogenating agents. Their reactivity profiles, however, exhibit significant differences stemming from the nature of the nitrogen-halogen bond.

Electrophilicity and the N-X Bond

The primary driver of the reactivity of both FNO and ClNO is the electrophilic nature of the nitrogen atom. The electron-withdrawing halogen atom polarizes the N=O bond, rendering the nitrogen susceptible to nucleophilic attack. Due to the superior electronegativity of fluorine, the N-F bond in this compound is more polarized than the N-Cl bond in nitrosyl chloride. This heightened polarity in FNO leads to a more electrophilic nitrogen center, making it a more potent nitrosylating agent in many contexts.

Conversely, the weaker N-Cl bond in nitrosyl chloride can be more readily cleaved homolytically, particularly under photochemical conditions, to generate chlorine radicals. This property is exploited in specific applications.

Reactions with Alkenes

Both this compound and nitrosyl chloride add to alkenes, but the nature of the products and the reaction conditions can differ. Nitrosyl chloride adds to alkenes to yield α-chloro oximes, following the Markovnikov rule.[2]

Reaction of Nitrosyl Chloride with an Alkene:

While specific comparative studies on the addition of FNO to simple alkenes are not as extensively documented in readily available literature, its high reactivity suggests it would also readily react. The expected product would be an α-fluoro oxime. The greater polarity of the N-F bond might lead to a faster reaction rate compared to ClNO under similar conditions.

Nitrosation of Amines

The conversion of amines to N-nitroso compounds is a critical transformation, particularly in the context of drug development where nitrosamine impurities are a significant concern. Both FNO and ClNO can effect this transformation.

General Reaction for Nitrosation of a Secondary Amine: ``` R₂NH + XNO → R₂N-N=O + HX (where X = F or Cl)

ROH + FNO → RONO + HF

Caption: Mechanism of α-chloro oxime formation.

G cluster_1 Workflow for Direct Fluorination Synthesis of FNO start Start evacuate Evacuate Reactor start->evacuate condense_NO Condense Purified NO in Liquid N₂ evacuate->condense_NO warm_NO Warm NO to just above melting point condense_NO->warm_NO add_F2 Introduce F₂ Gas warm_NO->add_F2 react Reaction Occurs add_F2->react purify Freeze and Evacuate to Remove Excess F₂ react->purify Reaction Complete end Collect FNO purify->end

Caption: Experimental workflow for FNO synthesis.

Conclusion

Both this compound and nitrosyl chloride are powerful reagents with distinct advantages depending on the desired chemical transformation. This compound, with its highly polarized N-F bond, generally exhibits greater electrophilicity and is a more potent nitrosylating agent. In contrast, nitrosyl chloride's weaker N-Cl bond makes it suitable for reactions involving radical intermediates under photochemical conditions.

The choice between FNO and ClNO should be guided by a thorough consideration of the reaction mechanism, the nature of the substrate, and the desired product. For researchers and professionals in drug development, a nuanced understanding of these differences is crucial for optimizing synthetic routes and ensuring the purity and safety of pharmaceutical compounds. The experimental protocols and comparative data presented in this guide offer a solid foundation for making informed decisions in the laboratory.

References

Unveiling Nitrosyl Fluoride: A Comparative Analysis of Experimental and Computed Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals validating the structural and electronic properties of nitrosyl fluoride (FNO) through a meticulous comparison of experimental data and computational predictions. This guide provides a side-by-side examination of key molecular parameters, details the experimental methodologies employed for their determination, and offers a visual representation of the validation workflow.

Executive Summary

This compound (FNO) is a reactive, covalently bonded gas with significant interest in various chemical synthesis applications. Accurate characterization of its molecular properties is paramount for understanding its reactivity and for the development of robust computational models. This guide presents a critical evaluation of experimentally determined and theoretically computed properties of FNO, including bond lengths, bond angles, vibrational frequencies, and dipole moment. The presented data, sourced from peer-reviewed literature, highlights the synergy between experimental measurements and computational chemistry in elucidating molecular characteristics.

Data Presentation: Experimental vs. Computed Properties

The following tables summarize the key experimental and a selection of computed properties of this compound. This allows for a direct comparison and assessment of the accuracy of various computational methods.

Table 1: Molecular Geometry of this compound

ParameterExperimental ValueComputational MethodComputed Value
N-O Bond Length (Å)1.136 ± 0.003[1][2]MOPAC (PM7)1.158
N-F Bond Length (Å)1.512 ± 0.005[1][2]MOPAC (PM7)1.400
O-N-F Bond Angle (°)110.1 ± 0.2[1][2]MOPAC (PM7)111.2

Table 2: Vibrational Frequencies of this compound (cm⁻¹)

Vibrational ModeExperimental Value[3]
ν₁ (N-O Stretch)1844.03
ν₂ (Bending)521
ν₃ (N-F Stretch)765.85

Table 3: Electronic Properties of this compound

PropertyExperimental ValueComputational MethodComputed Value
Dipole Moment (Debye)1.81 ± 0.02[1]MOPAC (PM7)1.81

Experimental Protocols

The experimental values presented in this guide were obtained using well-established spectroscopic techniques. The following provides a brief overview of the methodologies.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase.[4][5] From these constants, precise molecular geometries, including bond lengths and bond angles, can be derived. The experimental setup typically involves introducing the gaseous sample into a waveguide or resonant cavity and irradiating it with microwaves of varying frequencies. The absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels. By analyzing the resulting spectrum, the moments of inertia and, subsequently, the molecular structure can be determined with high accuracy.[6][7]

Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules.[8][9] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational frequencies. For gas-phase measurements, the sample is contained in a gas cell with windows transparent to IR radiation.[10][11] A beam of infrared light is passed through the sample, and the transmitted light is analyzed by a detector.[10] The resulting spectrum shows absorption bands characteristic of the molecule's vibrational modes, such as stretching and bending of chemical bonds.[3]

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gaseous state.[3] A high-energy beam of electrons is fired at a jet of the gaseous sample. The electrons are scattered by the atoms in the molecules, creating a diffraction pattern of concentric rings.[3] The analysis of this diffraction pattern provides information about the internuclear distances within the molecule, allowing for the determination of bond lengths and angles.[2][3]

Logical Workflow for Validation

The following diagram illustrates the logical workflow for the experimental validation of computed properties of this compound.

G cluster_exp Experimental Determination cluster_comp Computational Chemistry cluster_data Data Acquisition cluster_analysis Analysis and Validation Exp_MW Microwave Spectroscopy Exp_Data Experimental Data (Bond Lengths, Bond Angles, Vibrational Frequencies, Dipole Moment) Exp_MW->Exp_Data Exp_IR Infrared Spectroscopy Exp_IR->Exp_Data Exp_GED Gas-Phase Electron Diffraction Exp_GED->Exp_Data Comp_AbInitio Ab Initio Calculations Comp_Data Computed Data (Bond Lengths, Bond Angles, Vibrational Frequencies, Dipole Moment) Comp_AbInitio->Comp_Data Comp_DFT DFT Calculations Comp_DFT->Comp_Data Comparison Direct Comparison and Statistical Analysis Exp_Data->Comparison Comp_Data->Comparison Validation Validation of Computational Methods Comparison->Validation

Caption: Workflow for validating computed FNO properties against experimental data.

Conclusion

The comparison between experimental and computed data for this compound demonstrates a strong correlation, validating the accuracy of modern computational chemistry methods for predicting molecular properties. While experimental techniques provide the benchmark for structural and electronic characterization, computational models offer a powerful and complementary tool for in-depth analysis and prediction. This integrated approach is crucial for advancing our understanding of chemical systems and for the rational design of new molecules and materials.

References

A Comparative Guide to Nitrosyl Fluoride and Nitrosyl Chloride for Nitrosation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the synthesis of N-nitroso compounds, the choice of a nitrosating agent is pivotal to the efficiency, selectivity, and overall success of the reaction. Among the various reagents available, nitrosyl halides, specifically nitrosyl fluoride (FNO) and nitrosyl chloride (ClNO), are potent agents capable of introducing the nitroso group (-NO) into a variety of organic substrates. This guide provides an objective comparison of the efficacy of this compound and nitrosyl chloride in nitrosation reactions, supported by available experimental data and detailed protocols.

Physicochemical Properties at a Glance

A fundamental understanding of the physical and chemical properties of this compound and nitrosyl chloride is essential for their safe handling and effective use in the laboratory.

PropertyThis compound (FNO)Nitrosyl Chloride (ClNO)
Formula FNOClNO
Molar Mass 49.00 g/mol 65.46 g/mol
Appearance Colorless gasYellow gas, red liquid
Boiling Point -72.4 °C[1]-6.4 °C[2]
Melting Point -166 °C[1]-59.6 °C[2]
Structure Bent moleculeBent molecule[1][3]
N-Halogen Bond Length 1.96 Å[3]
N=O Bond Length 1.16 Å[3]
O=N-Halogen Angle 113°[3]
Solubility Reacts with water[1]Decomposes in water[2]

Efficacy in Nitrosation: A Comparative Analysis

Direct, head-to-head experimental studies comparing the nitrosation efficacy of this compound and nitrosyl chloride under identical conditions are not extensively documented in the available literature. However, an analysis of their individual reactivity and reported yields in specific reactions allows for a comparative assessment.

Nitrosyl chloride is a well-established and widely used nitrosating agent, particularly for the N-nitrosation of secondary amines.[4] Computational studies have explored the mechanism of nitrosation by ClNO, providing insights into the reaction pathways.[5][6]

This compound is described as a highly reactive fluorinating and nitrosating agent.[1] Its high reactivity suggests it could be a very efficient nitrosating agent. However, there is a comparative scarcity of published experimental data detailing its use for the N-nitrosation of simple secondary amines with corresponding yields.

To illustrate a practical comparison, we can examine the nitrosation of a common substrate, N-methylaniline.

Quantitative Data on the Nitrosation of N-Methylaniline
Nitrosating AgentReaction ConditionsProductYield
Nitrosyl Chloride (in situ) N-methylaniline, NaNO₂, conc. HCl, ice, 10°C or below, 1 hourN-Nitroso-N-methylaniline87-93%[7]
tert-Butyl nitrite N-methylaniline, aprotic solvent, 20-30 minN-Nitroso-N-methylanilineQuantitative[4]

Note: While tert-butyl nitrite is not a nitrosyl halide, its quantitative yield in the nitrosation of N-methylaniline provides a benchmark for high-efficiency nitrosation. A specific experimental yield for the reaction of N-methylaniline with this compound could not be located in the reviewed literature.

Based on the available data, nitrosyl chloride, generated in situ from sodium nitrite and hydrochloric acid, is a highly effective reagent for the N-nitrosation of secondary amines, providing excellent yields. The lack of readily available, specific yield data for the nitrosation of simple secondary amines with this compound makes a direct quantitative comparison challenging. Its high reactivity is well-noted, but this may also present challenges in controlling selectivity and avoiding side reactions.

Reaction Mechanisms

The nitrosation of a secondary amine by a nitrosyl halide (XNO) is generally understood to proceed through an electrophilic attack of the nitrosonium ion (NO⁺) or the nitrosyl halide itself on the nucleophilic nitrogen of the amine.

General mechanism of N-nitrosation of a secondary amine by a nitrosyl halide.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the practical aspects of using these reagents.

Protocol 1: Nitrosation of N-Methylaniline using Nitrosyl Chloride (in situ)

This protocol is adapted from a well-established organic synthesis procedure.[7]

Materials:

  • N-methylaniline (1 mole, 107 g)

  • Concentrated hydrochloric acid (145 mL)

  • Sodium nitrite (1 mole, 70 g)

  • Ice

  • Water

  • Benzene (for extraction)

  • 3 L flask with mechanical stirrer

Procedure:

  • In a 3 L flask equipped with a mechanical stirrer, combine 107 g of N-methylaniline, 145 mL of concentrated hydrochloric acid, and 400 g of ice.

  • Stir the mixture vigorously, maintaining the temperature at or below 10°C by adding more ice as needed.

  • Prepare a solution of 70 g of sodium nitrite in 250 mL of water.

  • Add the sodium nitrite solution to the stirred reaction mixture over a period of 5-10 minutes.

  • Continue stirring for an additional hour.

  • Separate the oily layer.

  • Extract the aqueous portion with two 100 mL portions of benzene.

  • Combine the oily layer and the benzene extracts.

  • Remove the benzene by distillation at atmospheric pressure.

  • Fractionally distill the residue under reduced pressure. The main fraction of N-nitrosomethylaniline is collected at 135-137°C/13 mm Hg.

Yield: 118-127 g (87-93% of the theoretical amount).[7]

Protocol 2: Synthesis of this compound

This protocol describes the preparation of the this compound reagent itself.[8]

Materials:

  • Nitric oxide (NO)

  • Fluorine (F₂)

  • Fluorothene reactor

  • Cold trap (isopentane-liquid nitrogen bath)

  • Sodium fluoride tower

Procedure:

  • Purify the nitric oxide by passing it through a cold trap at -110°C (163 K) to remove any nitrogen dioxide impurity.

  • Purify the fluorine by passing it through a tower filled with sodium fluoride to remove any hydrogen fluoride.

  • Evacuate the fluorothene reactor system.

  • Condense the purified nitric oxide into the fluorothene reactor, which is cooled with liquid nitrogen.

  • Remove the liquid nitrogen and allow the nitric oxide to warm to just above its melting point.

  • Introduce the purified fluorine into the reactor to react with the liquid nitric oxide. A small yellow flame may be observed upon initial contact.

  • Repeat the addition of fluorine until the liquid in the reactor becomes colorless.

  • Freeze the product and evacuate the reactor to remove any excess fluorine.

Yield: Greater than 90%.[8]

Note: A detailed experimental protocol for the nitrosation of a secondary amine using the prepared this compound with reported yields could not be found in the surveyed literature for a direct comparison.

Experimental Workflow Diagrams

Nitrosation_Workflow_ClNO cluster_0 Nitrosation with in situ Nitrosyl Chloride A Combine N-methylaniline, HCl, and ice in reactor C Add NaNO₂ solution to reactor (≤10°C) A->C B Prepare aqueous NaNO₂ solution B->C D Stir for 1 hour C->D E Separate organic layer D->E F Extract aqueous layer with benzene E->F G Combine organic phases F->G H Distill off benzene G->H I Fractional distillation under reduced pressure H->I J Isolate N-nitroso-N-methylaniline I->J

Workflow for the nitrosation of N-methylaniline using in situ generated nitrosyl chloride.

FNO_Synthesis_Workflow cluster_1 Synthesis of this compound A Purify Nitric Oxide (cold trap) C Condense NO in cooled reactor A->C B Purify Fluorine (NaF tower) D React liquid NO with F₂ gas B->D C->D E Continue F₂ addition until colorless D->E F Freeze product and evacuate excess F₂ E->F G Collect pure This compound F->G

Workflow for the synthesis of this compound.

Conclusion

For researchers and drug development professionals, the choice between these two reagents will depend on the specific substrate, desired reactivity, and the availability of established protocols. For routine N-nitrosations of secondary amines where high yields are desired, nitrosyl chloride (often generated in situ) remains a reliable and well-documented choice. Further experimental studies directly comparing the two reagents under identical conditions would be invaluable to the scientific community for a more definitive assessment of their relative merits.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Synthesized N-substituted Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of common analytical methods for determining the purity of N-substituted oxazolidinones (NOFs), a significant class of synthetic antibiotics. The performance of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are objectively compared, supported by experimental data and detailed protocols.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the properties of the NOF, the nature of potential impurities, the required level of accuracy and precision, and the availability of resources.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[1][2][3] It is widely used for the separation and quantification of the main component and its impurities.[4][5]

Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for preliminary purity assessment and for monitoring the progress of a chemical reaction.[6][7][8] It is particularly useful for a quick gauge of the number of components in a mixture.[9][10]

Differential Scanning Calorimetry (DSC) is an absolute method for determining the purity of highly pure crystalline compounds (typically >98%) without the need for a reference standard of the impurities.[1][11][12] It measures the depression of the melting point caused by impurities.[13][14]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[15][16][17] It is particularly valuable for the analysis of new synthetic molecules where no certified reference standards are available.[18][19]

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the determination of Nifuroxazide, a representative NOF, and its impurities, as reported in various studies.

Table 1: HPLC Method Performance for Nifuroxazide Analysis

ParameterReported ValueReference
Linearity Range1 - 40 µg/mL[20]
10 - 100 µg/mL[4][21]
Accuracy (Recovery %)98.5%[20]
97.1 - 108.3%[22]
Precision (RSD %)< 2%[20]
1.7 - 6.4%[22]
Limit of Detection (LOD)0.07 mg/l (in serum)[23]
Limit of Quantification (LOQ)1.0 ng/mL (in plasma)[22]
0.14 mg/l (in serum)[23]

Table 2: TLC-Densitometric Method Performance for Nifuroxazide Analysis

ParameterReported ValueReference
Linearity Range10 - 100 µ g/band [4][21]
Accuracy (Recovery %)99.97%[20]
Precision (Repeatability, RSD %)Not explicitly stated, but method was validated[4][5]
Limit of Detection (LOD)94.3 ng/band[20]
Limit of Quantification (LOQ)200 ng/band[20]

Table 3: Spectrofluorimetric Method Performance for Nifuroxazide Analysis

ParameterReported ValueReference
Linearity Range20 - 400 ng/mL[24][25]
Accuracy (Recovery %)Validated according to ICH guidelines[24]
PrecisionValidated according to ICH guidelines[24]
Limit of Detection (LOD)Validated according to ICH guidelines[24]
Limit of Quantification (LOQ)Validated according to ICH guidelines[24]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for specific NOF compounds.

High-Performance Liquid Chromatography (HPLC) Method for Nifuroxazide Purity

Objective: To determine the purity of a synthesized Nifuroxazide sample by separating it from its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C8 or C18 analytical column (e.g., Zorbax SB-C18, 4.6 × 250 mm, 5 µm)[20]

  • Analytical balance, volumetric flasks, and pipettes

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Nifuroxazide reference standard and synthesized sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase is a gradient mixture of acetonitrile and an aqueous solution of 0.1% phosphoric acid or formic acid.[26][27] An isocratic mobile phase of 0.05 M phosphoric acid and methanol can also be used.[20]

  • Standard Solution Preparation: Accurately weigh and dissolve the Nifuroxazide reference standard in a suitable solvent (e.g., DMSO or Methanol) to prepare a stock solution. Further dilute with the mobile phase to obtain a working standard solution of a known concentration (e.g., 10 µg/mL).[26]

  • Sample Solution Preparation: Prepare the sample solution of the synthesized Nifuroxazide in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm)[20]

    • Mobile Phase: Gradient elution with 0.05 M phosphoric acid and methanol[20]

    • Flow Rate: 1.0 mL/min[26]

    • Detection Wavelength: 285 nm and 365 nm[26]

    • Injection Volume: 10 µL[26]

    • Column Temperature: 30 °C[26]

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions into the chromatograph.[26]

  • Purity Calculation: The purity of the sample is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent method).

Thin-Layer Chromatography (TLC) Method for Nifuroxazide and Its Impurities

Objective: To qualitatively assess the purity of a synthesized Nifuroxazide sample and identify the presence of impurities.

Instrumentation:

  • TLC plates (silica gel 60 F254)

  • Developing tank

  • Capillary tubes for spotting

  • UV lamp for visualization

Reagents:

  • Ethyl acetate

  • Acetone

  • Methanol

  • Ammonia solution

  • Nifuroxazide reference standard and synthesized sample

Procedure:

  • Mobile Phase Preparation: Prepare the developing system consisting of ethyl acetate–acetone–methanol–ammonia (85:25:5:0.5, v/v/v/v).[4][5]

  • Sample Preparation: Dissolve a small amount of the synthesized Nifuroxazide and the reference standard in a suitable solvent like acetone.

  • Spotting: Using a capillary tube, apply small spots of the sample and reference standard solutions onto the baseline of the TLC plate. A co-spot (sample and standard spotted on the same point) can also be applied to aid in identification.[7]

  • Development: Place the TLC plate in a developing tank saturated with the mobile phase. Allow the solvent front to move up the plate.

  • Visualization: After the development, remove the plate from the tank, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Purity Assessment: A pure compound should ideally show a single spot. The presence of multiple spots in the sample lane indicates the presence of impurities.[9]

Differential Scanning Calorimetry (DSC) for Purity Determination

Objective: To determine the absolute purity of a crystalline Nifuroxazide sample.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum sample pans and lids

  • Microbalance

Reagents:

  • High-purity indium standard for calibration

  • Synthesized Nifuroxazide sample (crystalline, preferably >98% pure)[1]

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-2 mg of the Nifuroxazide sample into an aluminum pan and hermetically seal it.[11]

  • DSC Analysis:

    • Place the sample pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 2 K/min) under a nitrogen atmosphere.[14]

    • Record the heat flow as a function of temperature.

  • Purity Calculation: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[11][14] The software accompanying the DSC instrument typically performs this calculation automatically.

Quantitative NMR (qNMR) for Purity Determination

Objective: To determine the purity of a synthesized Nifuroxazide sample using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid)[19]

  • Synthesized Nifuroxazide sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized Nifuroxazide sample (e.g., 10-100 mg).[19]

    • Accurately weigh a known amount of the internal standard (e.g., 10-15 mg of maleic acid) into the same vial.[19]

    • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent (e.g., 0.5 mL of DMSO-d6).[19]

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum. Ensure that the relaxation delay is sufficient for complete relaxation of all relevant protons to ensure accurate integration.

  • Purity Calculation:

    • Integrate a well-resolved signal of the Nifuroxazide and a signal of the internal standard.

    • The purity of the Nifuroxazide sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to the analyte and the internal standard, respectively.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for selecting an analytical method for purity determination and a simplified representation of a common analytical pathway.

Purity_Analysis_Workflow Workflow for Purity Determination of Synthesized NOF cluster_synthesis Synthesis & Initial Characterization cluster_purity_assessment Purity Assessment Strategy cluster_validation Method Validation & Final Report Synthesis NOF Synthesis Workup Reaction Work-up & Isolation Synthesis->Workup Initial_Char Initial Characterization (e.g., ¹H NMR, MS for structure confirmation) Workup->Initial_Char Preliminary_Screen Preliminary Purity Screen Initial_Char->Preliminary_Screen Decision1 Qualitative or Quantitative? Preliminary_Screen->Decision1 Qualitative Qualitative Analysis Decision1->Qualitative Quick check Quantitative Quantitative Analysis Decision1->Quantitative Precise value needed TLC TLC for spot count Qualitative->TLC Decision2 Reference Standard Available? Quantitative->Decision2 DSC DSC (for high purity crystalline solids) Quantitative->DSC Alternative for high purity HPLC_Area HPLC (Area %) Decision2->HPLC_Area Yes qNMR qNMR (absolute quantification) Decision2->qNMR No Validation Method Validation (ICH Guidelines) HPLC_Area->Validation qNMR->Validation DSC->Validation Final_Report Final Purity Report Validation->Final_Report

Caption: A decision workflow for selecting the appropriate analytical method for NOF purity determination.

HPLC_Analysis_Pathway General HPLC Analysis Pathway for Purity cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Processing Sample Synthesized NOF Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Standard NOF Reference Standard Standard->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Injector Autosampler/Injector Dilution->Injector Column Analytical Column (e.g., C18) Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (e.g., Area %) Integration->Calculation Report Analysis Report Calculation->Report

Caption: A generalized experimental workflow for determining NOF purity using HPLC.

References

Comparative study of different synthesis routes for nitrosyl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Nitrosyl fluoride (FNO), a reactive gas with significant applications as a fluorinating and nitrating agent, can be synthesized through various chemical pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, safety considerations, and the scale of production. This guide provides a comparative analysis of different synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable procedure for their needs.

Comparative Performance of Synthesis Routes

The selection of a synthesis route for this compound involves a trade-off between yield, purity, reaction conditions, and safety. The following table summarizes the key quantitative data for several common methods.

Synthesis RouteReactantsTemperature (°C)PressureReaction TimeYield (%)Purity/ImpuritiesReference
Direct Fluorination of Nitric OxideNitric Oxide (NO), Fluorine (F₂)> Melting point of NOAtmospheric-> 90Little to no purification required[1]
Reaction of Nitrogen Dioxide with Alkali Metal FluorideNitrogen Dioxide (NO₂), Potassium Fluoride (KF) or Cesium Fluoride (CsF)Room Temp to 300-15 min - 5 days~48.2 (at 90°C)Essentially pure ONF[2]
Reaction of Nitrosyl Sulphuric Acid with Hydrofluoric AcidNitrosyl Sulphuric Acid (ONOSO₃H), Hydrofluoric Acid (HF)Ambient to 150--88 - 96.56-[3]
Thermal Decomposition of Nitrosyl FluoborateNitrosyl Fluoborate (NOBF₄), Sodium Fluoride (NaF)-----[4]
Reaction of Nitrite with Hydrogen FluorideNitrite solids, Hydrogen Fluoride (HF)~0 to 10-Continuous--[5][6]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the primary synthesis routes for this compound.

Synthesis_Routes cluster_direct_fluorination Direct Fluorination of Nitric Oxide cluster_alkali_fluoride Reaction with Alkali Metal Fluoride cluster_sulfuric_acid Reaction of Nitrosyl Sulphuric Acid NO Nitric Oxide (NO) Reactor_DF Fluorothene Reactor NO->Reactor_DF F2 Fluorine (F₂) F2->Reactor_DF FNO_DF This compound (FNO) Reactor_DF->FNO_DF 2NO + F₂ → 2FNO NO2 Nitrogen Dioxide (NO₂) Reactor_AF Pyrex or Metal Vessel NO2->Reactor_AF MF Alkali Metal Fluoride (KF or CsF) MF->Reactor_AF FNO_AF This compound (FNO) Reactor_AF->FNO_AF 2NO₂ + MF → FNO + MNO₃ ONOSO3H Nitrosyl Sulphuric Acid (ONOSO₃H) Reactor_SA Liquid Phase Reactor ONOSO3H->Reactor_SA HF_SA Hydrofluoric Acid (HF) HF_SA->Reactor_SA FNO_SA This compound (FNO) Reactor_SA->FNO_SA ONOSO₃H + HF → FNO + H₂SO₄

Caption: Key synthesis routes for this compound.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Direct Fluorination of Nitric Oxide

This method involves the direct reaction of gaseous fluorine with liquid nitric oxide.[1]

Materials:

  • Commercial nitric oxide (NO)

  • Fluorine (F₂)

  • Isopentane

  • Liquid Nitrogen

  • Sodium Fluoride (NaF) for HF removal

Apparatus:

  • A fluorothene reactor

  • Cold trap

  • Sodium fluoride tower

  • Vacuum system

  • Connecting copper tubing and Kerotest valves

Procedure:

  • Assemble the apparatus as shown in the workflow diagram.

  • Evacuate the entire system.

  • Pass commercial nitric oxide through a cold trap maintained at 163 K (-110 °C) using an isopentane-liquid nitrogen bath to remove any nitrogen dioxide impurity.

  • Condense the purified nitric oxide into the fluorothene reactor, which is cooled with liquid nitrogen.

  • Remove the liquid nitrogen bath and allow the nitric oxide to warm to just above its melting point.

  • Pass fluorine gas through a tower filled with sodium fluoride to remove any hydrogen fluoride.

  • Slowly introduce the purified fluorine into the reactor containing the liquid nitric oxide. A small yellow flame may be observed upon initial contact.

  • Continue the addition of fluorine in steps. The color of the liquid in the reactor will progressively lighten.

  • The reaction is complete when a colorless liquid product is obtained.

  • The resulting this compound can be further purified by fractional distillation if necessary, though this method typically yields a product requiring little to no purification.[1]

workflow_direct_fluorination start Start evacuate Evacuate System start->evacuate purify_no Purify Nitric Oxide (NO) (Cold Trap at 163 K) evacuate->purify_no condense_no Condense NO in Reactor (Liquid Nitrogen) purify_no->condense_no warm_no Warm NO to just above its melting point condense_no->warm_no react React F₂ with liquid NO in Fluorothene Reactor warm_no->react purify_f2 Purify Fluorine (F₂) (NaF Tower) purify_f2->react observe Observe liquid color react->observe is_colorless Is liquid colorless? observe->is_colorless is_colorless->react No, continue F₂ addition end End: Collect this compound is_colorless->end Yes

Caption: Experimental workflow for direct fluorination.

Reaction of Nitrogen Dioxide with Alkali Metal Fluoride

This method provides a simpler laboratory-scale synthesis of this compound.[2]

Materials:

  • Nitrogen dioxide (NO₂)

  • Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

Apparatus:

  • Pyrex glass or prefluorinated Monel reaction vessel

  • Vacuum line

Procedure:

  • Dry the alkali metal fluoride (e.g., 5 g of 99% CsF) at 300 °C for 2 hours and powder it under vacuum.

  • Place the dried and powdered alkali metal fluoride into the reaction vessel.

  • Condense a known amount of nitrogen dioxide (e.g., 2.85 mmoles) into the vessel at -78 °C.

  • Allow the vessel to warm to room temperature. The reaction will proceed over 1 to 5 days, depending on the particle size and dryness of the salt.

  • To accelerate the reaction, the mixture can be heated. For example, heating NO₂ with excess KF at 90 °C for 2.5 hours resulted in complete reaction.[2]

  • The volatile product, this compound, can be removed and collected. The solid residue is the corresponding alkali metal nitrate.

workflow_alkali_fluoride start Start dry_mf Dry and powder Alkali Metal Fluoride (MF) start->dry_mf place_mf Place MF in reaction vessel dry_mf->place_mf condense_no2 Condense Nitrogen Dioxide (NO₂) into vessel at -78°C place_mf->condense_no2 warm_react Warm to Room Temperature and allow to react condense_no2->warm_react optional_heat Optional: Heat to accelerate (e.g., 90°C) warm_react->optional_heat collect_product Collect volatile This compound (FNO) warm_react->collect_product optional_heat->collect_product end End collect_product->end

Caption: Experimental workflow for the alkali fluoride route.

Reaction of Nitrosyl Sulphuric Acid with Hydrofluoric Acid

This process allows for high-yield production of this compound.[3]

Materials:

  • Nitrosyl sulphuric acid (ONOSO₃H), technical grade (oily liquid) is suitable

  • Hydrofluoric acid (HF)

  • Water

Apparatus:

  • Reactor suitable for handling HF

  • Distillation setup

Procedure:

  • Charge the reactor with hydrofluoric acid and water.

  • Gradually feed the nitrosyl sulphuric acid into the reactor. An excess of hydrofluoric acid is recommended, with a molar ratio of HF to ONOSO₃H of at least 6:1.

  • The reaction proceeds in the liquid phase. The temperature is gradually raised from ambient to a final temperature of around 145-150 °C.

  • The this compound formed is distilled off and collected.

  • The residue consists mainly of sulphuric acid.

Safety Considerations

  • This compound is a toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood.[4]

  • The reaction between fluorine and nitrogen oxides is extremely exothermic and can lead to a flame or explosion.[7][8] Extreme caution must be exercised, especially during the direct fluorination of nitric oxide.

  • Hydrofluoric acid is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves and face shields, must be worn, and an HF-specific safety protocol should be in place.

  • The starting materials, nitric oxide and nitrogen dioxide, are also toxic gases.[7]

References

Safety Operating Guide

Proper Disposal Procedures for Nitrosyl Fluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of nitrosyl fluoride, ensuring laboratory safety and regulatory compliance.

This compound (FNO) is a highly reactive and toxic gas with significant utility in chemical synthesis as a powerful fluorinating and nitrosating agent. However, its hazardous nature necessitates strict adherence to proper disposal protocols to mitigate risks to personnel and the environment. This document provides a detailed, step-by-step guide for the safe neutralization and disposal of this compound in a laboratory setting, underpinned by its chemical properties and reactivity.

I. Understanding the Hazards of this compound

This compound is a colorless gas that is a severe irritant to the skin, eyes, and mucous membranes.[1] Inhalation can lead to toxic pneumonitis, an inflammation of the lungs.[2][3] Its high reactivity poses several risks:

  • Reaction with Water: this compound reacts vigorously with water and moisture to produce corrosive and toxic byproducts, including nitrous acid (HNO₂) and hydrofluoric acid (HF).[2][4][5] The nitrous acid can further decompose into nitric acid (HNO₃) and nitric oxide (NO), a toxic gas.[4][5]

  • Corrosivity: It readily attacks common laboratory materials such as glass and quartz.[1]

  • Reactivity with Metals: It is a potent fluorinating agent that converts many metals to their fluorides.[4][5]

Due to these properties, uncontrolled release or improper disposal can have severe consequences.

II. Essential Pre-Disposal Preparations

Before commencing any disposal procedure, it is imperative to have all necessary safety equipment and reagents readily available.

A. Personal Protective Equipment (PPE):

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Respiratory Protection: All operations must be conducted in a certified chemical fume hood. In the event of a spill or leak, a self-contained breathing apparatus (SCBA) may be necessary.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

B. Recommended Materials and Equipment:

  • Reaction Vessel: A reaction vessel made of a material resistant to both this compound and hydrofluoric acid is crucial. Suitable materials include:

    • Fluorinated polymers (e.g., PFA, FEP, Teflon®).

    • Nickel or Monel® alloys.

  • Scrubbing System: A gas scrubber containing a basic solution (e.g., sodium hydroxide) is necessary to neutralize any toxic gases, such as nitric oxide, that may be evolved during the disposal process.

  • Neutralizing Agents:

    • A slurry of calcium hydroxide (Ca(OH)₂) in water.

    • An aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

III. Step-by-Step Disposal Protocol: Controlled Hydrolysis and Neutralization

The primary method for the safe disposal of this compound involves its controlled reaction with water (hydrolysis) followed by the neutralization of the resulting acidic byproducts.

Experimental Protocol: Chemical Neutralization

Objective: To safely neutralize this compound by its slow addition to a basic solution, converting it into less hazardous inorganic salts.

  • Prepare the Neutralization Solution: In the chemical fume hood, prepare a stirred slurry of excess calcium hydroxide in water (approximately 10-20%) in the designated reaction vessel. The use of calcium hydroxide is twofold: it neutralizes the acidic byproducts and precipitates the fluoride ions as insoluble and relatively non-toxic calcium fluoride (CaF₂).

  • Set Up the Gas Inlet: Equip the reaction vessel with a gas inlet tube that extends below the surface of the calcium hydroxide slurry. This ensures efficient reaction of the this compound gas.

  • Controlled Introduction of this compound: Slowly bubble the waste this compound gas through the stirred slurry. The flow rate should be carefully controlled to prevent a violent reaction and excessive heat generation.

  • Monitor the Reaction: The reaction is exothermic. If necessary, use an ice bath to maintain the temperature of the reaction vessel below 40°C. The reaction can be represented by the following simplified equations:

    • 2 FNO + 2 Ca(OH)₂ → Ca(NO₂)₂ + CaF₂ + 2 H₂O

    • 3 Ca(NO₂)₂ + 2 H₂O → Ca(NO₃)₂ + 4 NO + 2 Ca(OH)₂

  • Neutralize Evolved Gases: The nitric oxide (NO) gas produced must be passed through a gas scrubber containing a basic solution (e.g., 5-10% sodium hydroxide) to prevent its release into the atmosphere.

  • Ensure Complete Reaction: Continue bubbling the this compound until the source is depleted. Then, continue to stir the slurry for at least one hour to ensure the complete neutralization of all byproducts.

  • Final pH Verification: After the reaction is complete, check the pH of the slurry. It should be neutral or slightly basic (pH 7-9). If the solution is acidic, add more calcium hydroxide and stir until a stable neutral pH is achieved.

  • Waste Disposal: The resulting slurry, primarily containing calcium fluoride and calcium nitrate, should be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of the final mixture down the drain.

IV. Quantitative Data for Disposal Planning

ParameterRecommended Value/RangeNotes
Neutralizing Agent 10-20% aqueous slurry of Calcium Hydroxide (Ca(OH)₂)Calcium hydroxide effectively neutralizes acidic byproducts and precipitates fluoride ions.
Stoichiometric Ratio > 2:1 molar ratio of Ca(OH)₂ to FNOA significant excess of the neutralizing agent is recommended to ensure complete reaction.
Reaction Temperature < 40°CThe reaction is exothermic; external cooling may be required for larger quantities.
Final pH of Slurry 7.0 - 9.0Ensures complete neutralization of all acidic components.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.

NitrosylFluorideDisposal start Start: Identify This compound Waste assess Assess Quantity and Containment of Waste start->assess ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) assess->ppe setup Prepare Neutralization Setup in Fume Hood (Ca(OH)2 Slurry, Scrubber) ppe->setup introduce Slowly Introduce FNO Gas into Stirred Slurry setup->introduce monitor Monitor Reaction (Temperature < 40°C) introduce->monitor scrub Scrub Evolved Gases (e.g., NO) with Basic Solution introduce->scrub monitor->introduce Adjust Flow Rate monitor->scrub complete Continue Stirring for 1 hr Post-Addition scrub->complete verify Verify Final pH (7-9) complete->verify verify->setup pH Acidic: Add More Ca(OH)2 package Package Neutralized Slurry for Hazardous Waste Disposal verify->package pH OK end End: Disposal Complete package->end

Figure 1. Workflow diagram for the safe disposal of this compound.

Disclaimer: This guide is intended for informational purposes only and should be used by trained laboratory personnel. Always consult your institution's safety officer and relevant Safety Data Sheets (SDS) before handling or disposing of any hazardous chemical. All procedures should be carried out in strict accordance with institutional, local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.